molecular formula C10H10N2O2 B1273643 (R)-3-Amino-3-(3-cyanophenyl)propanoic acid CAS No. 761396-82-1

(R)-3-Amino-3-(3-cyanophenyl)propanoic acid

Cat. No.: B1273643
CAS No.: 761396-82-1
M. Wt: 190.2 g/mol
InChI Key: RRUDIPCLABXNDE-SECBINFHSA-N
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Description

(R)-3-Amino-3-(3-cyanophenyl)propanoic acid is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-3-Amino-3-(3-cyanophenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-Amino-3-(3-cyanophenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3R)-3-amino-3-(3-cyanophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c11-6-7-2-1-3-8(4-7)9(12)5-10(13)14/h1-4,9H,5,12H2,(H,13,14)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRUDIPCLABXNDE-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(CC(=O)O)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[C@@H](CC(=O)O)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375877
Record name (3R)-3-Amino-3-(3-cyanophenyl)propanoic acid
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Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

761396-82-1
Record name (3R)-3-Amino-3-(3-cyanophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (R)-3-Amino-3-(3-cyanophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(R)-3-Amino-3-(3-cyanophenyl)propanoic acid is a chiral β-amino acid of significant interest in medicinal chemistry and drug development. Its defined stereochemistry and the presence of a cyanophenyl moiety make it a valuable building block for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound in high enantiopurity. We will delve into the mechanistic underpinnings of two robust approaches: enzymatic kinetic resolution of a racemic precursor and asymmetric hydrogenation of a prochiral enamine. Detailed experimental protocols, process flow diagrams, and comparative data are presented to equip researchers and drug development professionals with the necessary knowledge to effectively synthesize this key chiral intermediate.

Introduction: The Significance of Chiral β-Amino Acids

Chiral molecules are fundamental to biological processes, with enantiomers often exhibiting distinct pharmacological activities. The specific 'R' configuration at the β-carbon of 3-amino-3-(3-cyanophenyl)propanoic acid makes it a crucial chiral building block for synthesizing complex molecules where precise spatial arrangement is critical for therapeutic efficacy.[1] Many biological receptors and enzymes are chiral and therefore interact differently with different enantiomers of a molecule.[1] This makes the enantioselective synthesis of such compounds a critical aspect of modern drug discovery. β-amino acids, in particular, are integral components of numerous pharmaceuticals, including antiviral agents, enzyme inhibitors, and peptidomimetics.[2] The cyanophenyl group in the target molecule offers a versatile handle for further chemical modification, enhancing its utility in the development of novel therapeutics.

Strategic Approaches to the Enantioselective Synthesis

The synthesis of enantiomerically pure β-amino acids like (R)-3-Amino-3-(3-cyanophenyl)propanoic acid presents a significant challenge due to the need for precise control of the stereocenter. Two principal strategies have emerged as highly effective:

  • Enzymatic Kinetic Resolution: This method involves the synthesis of a racemic mixture of the target molecule or a suitable derivative, followed by the selective reaction of one enantiomer catalyzed by an enzyme, typically a lipase. This allows for the separation of the unreacted, desired enantiomer.

  • Asymmetric Catalysis: This approach utilizes a chiral catalyst, often a transition metal complex with a chiral ligand, to directly convert a prochiral starting material into the desired enantiomer with high selectivity. Rhodium-catalyzed asymmetric hydrogenation is a particularly powerful technique in this domain.[3]

This guide will explore both strategies in detail, providing theoretical background and practical, step-by-step protocols.

Pathway 1: Enzymatic Kinetic Resolution of Racemic Ethyl 3-Amino-3-(3-cyanophenyl)propanoate

This pathway is predicated on the synthesis of a racemic mixture of the ethyl ester of the target amino acid, followed by an enantioselective enzymatic acylation. The unreacted (R)-enantiomer can then be isolated and hydrolyzed to the final product. A similar strategy has been successfully employed for the synthesis of the constitutional isomer, (R)-3-Amino-3-(4-cyanophenyl)propanoic acid, demonstrating the viability of this approach.[4][5]

Synthesis of Racemic Ethyl 3-Amino-3-(3-cyanophenyl)propanoate

The synthesis of the racemic ethyl ester begins with the Knoevenagel condensation of 3-cyanobenzaldehyde with malonic acid to yield 3-cyanocinnamic acid. Subsequent reduction of the double bond and amination of the β-position are required. A more direct approach involves the Rodionov reaction, where 3-cyanobenzaldehyde is condensed with malonic acid and ammonia, followed by esterification.

Experimental Protocol: Synthesis of Racemic Ethyl 3-Amino-3-(3-cyanophenyl)propanoate Hydrochloride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-cyanobenzaldehyde (1.0 eq), ethyl cyanoacetate (1.1 eq), and ammonium acetate (1.5 eq) in ethanol.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to room temperature and add sodium borohydride (NaBH₄) (2.0 eq) portion-wise, maintaining the temperature below 30°C. Stir for an additional 2 hours.

  • Work-up: Quench the reaction by the slow addition of water. Acidify the mixture with 2M HCl to a pH of ~2.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Esterification and Salt Formation: Dissolve the crude amino acid in absolute ethanol and bubble dry HCl gas through the solution at 0°C for 1 hour. Stir the reaction mixture at room temperature overnight.

  • Isolation: Concentrate the solution under reduced pressure to obtain the crude ethyl ester hydrochloride. Recrystallize from ethanol/diethyl ether to yield the pure product.

Enzymatic Kinetic Resolution

The key to separating the enantiomers is the selective acylation of the (S)-enantiomer by a lipase, leaving the desired (R)-enantiomer unreacted. Candida antarctica lipase A (CAL-A) is a highly effective biocatalyst for this transformation.[4]

Experimental Protocol: Enzymatic Resolution and Isolation of (R)-3-Amino-3-(3-cyanophenyl)propanoic acid

  • Enzyme Reaction: To a solution of racemic ethyl 3-amino-3-(3-cyanophenyl)propanoate hydrochloride (1.0 eq) and triethylamine (1.1 eq) in an appropriate organic solvent (e.g., butyl butanoate), add Candida antarctica lipase A (CAL-A).

  • Acylation: Stir the suspension at a controlled temperature (e.g., 45°C) and monitor the conversion by chiral High-Performance Liquid Chromatography (HPLC). The reaction should be stopped at approximately 50% conversion to maximize the enantiomeric excess of the remaining (R)-ester.

  • Separation: Filter off the enzyme. The filtrate contains the acylated (S)-ester and the unreacted (R)-ester. Separate these components by column chromatography.

  • Hydrolysis: Treat the purified (R)-ethyl ester with aqueous HCl (e.g., 12%) and stir at room temperature for 20-24 hours to hydrolyze the ester.[5]

  • Purification: After evaporation of the solvent, purify the resulting (R)-3-Amino-3-(3-cyanophenyl)propanoic acid by ion-exchange chromatography.[5]

Workflow Diagram: Enzymatic Resolution

G cluster_0 Racemic Ester Synthesis cluster_1 Enzymatic Resolution cluster_2 Product Isolation start 3-Cyanobenzaldehyde + Ethyl Cyanoacetate + NH4OAc reflux Reflux in EtOH start->reflux reduction NaBH4 Reduction reflux->reduction esterification HCl/EtOH reduction->esterification rac_ester Racemic Ethyl 3-Amino-3-(3-cyanophenyl)propanoate HCl esterification->rac_ester resolution CAL-A, Butyl Butanoate rac_ester->resolution separation Column Chromatography resolution->separation r_ester (R)-Ethyl Ester separation->r_ester s_amide Acylated (S)-Ester separation->s_amide hydrolysis Acid Hydrolysis (HCl) r_ester->hydrolysis purification Ion-Exchange Chromatography hydrolysis->purification final_product (R)-3-Amino-3-(3-cyanophenyl)propanoic acid purification->final_product

Caption: Workflow for the synthesis of (R)-3-Amino-3-(3-cyanophenyl)propanoic acid via enzymatic resolution.

Pathway 2: Rhodium-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation of a prochiral enamine is a highly efficient and atom-economical method for establishing the stereocenter.[3] This approach involves the synthesis of a β-(acylamino)acrylate precursor, which is then hydrogenated using a chiral rhodium catalyst to yield the desired enantiomer with high enantioselectivity.

Synthesis of the Prochiral Precursor

The precursor, (Z)-ethyl 3-(acetylamino)-3-(3-cyanophenyl)acrylate, can be synthesized from 3-cyanobenzaldehyde and N-acetylglycine ethyl ester via an Erlenmeyer-Plöchl reaction.

Experimental Protocol: Synthesis of (Z)-Ethyl 3-(acetylamino)-3-(3-cyanophenyl)acrylate

  • Reaction Setup: In a round-bottom flask, combine 3-cyanobenzaldehyde (1.0 eq), N-acetylglycine ethyl ester (1.0 eq), and acetic anhydride (2.5 eq).

  • Catalysis: Add a catalytic amount of a suitable base, such as sodium acetate.

  • Reaction: Heat the mixture at 100°C for 2 hours.

  • Work-up: Cool the reaction mixture and pour it into ice water.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and recrystallize from ethanol to obtain the pure prochiral enamine.

Asymmetric Hydrogenation

The choice of the chiral phosphine ligand is critical for achieving high enantioselectivity. Ligands such as those from the DuPhos and BICP families have shown excellent performance in the rhodium-catalyzed hydrogenation of β-(acylamino)acrylates.[5]

Experimental Protocol: Asymmetric Hydrogenation

  • Catalyst Preparation: In a glovebox, dissolve the rhodium precursor (e.g., [Rh(COD)₂]BF₄) and the chiral phosphine ligand (e.g., Me-DuPhos) in a degassed solvent like methanol.

  • Hydrogenation: Place the prochiral enamine in a high-pressure reactor. Add the catalyst solution.

  • Reaction: Pressurize the reactor with hydrogen gas (e.g., 5-10 bar) and stir at room temperature until the reaction is complete (monitored by HPLC).

  • Work-up: Release the pressure and concentrate the reaction mixture.

  • Deprotection and Hydrolysis: The resulting protected amino ester can be deprotected (e.g., removal of the acetyl group) and the ester hydrolyzed under acidic conditions to yield the final product.

  • Purification: Purify the final product by recrystallization or chromatography.

Mechanistic Insight and Workflow Diagram

The mechanism of rhodium-catalyzed asymmetric hydrogenation involves the coordination of the olefin to the chiral rhodium complex, followed by oxidative addition of hydrogen and subsequent migratory insertion and reductive elimination to yield the hydrogenated product.[6] The chirality of the ligand dictates the facial selectivity of the hydrogenation.

G cluster_0 Precursor Synthesis cluster_1 Asymmetric Hydrogenation cluster_2 Final Product Formation start 3-Cyanobenzaldehyde + N-Acetylglycine Ethyl Ester condensation Erlenmeyer-Plöchl Condensation start->condensation precursor (Z)-Ethyl 3-(acetylamino)-3-(3-cyanophenyl)acrylate condensation->precursor hydrogenation [Rh(COD)2]BF4, Chiral Ligand, H2 precursor->hydrogenation protected_product Protected (R)-Ester hydrogenation->protected_product deprotection Deprotection & Hydrolysis protected_product->deprotection purification Purification deprotection->purification final_product (R)-3-Amino-3-(3-cyanophenyl)propanoic acid purification->final_product

Caption: Workflow for the synthesis of (R)-3-Amino-3-(3-cyanophenyl)propanoic acid via asymmetric hydrogenation.

Comparative Analysis of Synthetic Routes

FeatureEnzymatic Kinetic ResolutionAsymmetric Hydrogenation
Starting Materials Readily available aldehydes and malonic acid derivatives.Requires synthesis of a specific prochiral enamine.
Key Step Enzymatic acylation of a racemic ester.Rhodium-catalyzed hydrogenation of a prochiral olefin.
Chiral Source Commercially available lipase (e.g., CAL-A).Chiral phosphine ligand (can be expensive).
Theoretical Yield 50% for the desired enantiomer.Approaching 100%.
Enantioselectivity Generally high, dependent on enzyme and conditions.Can be very high (>99% ee) with the right catalyst.
Process Scalability Can be challenging due to large volumes and enzyme handling.Generally more scalable for industrial production.
Waste Generation Generates the undesired enantiomer as a byproduct.More atom-economical.

Conclusion and Future Perspectives

Both enzymatic kinetic resolution and asymmetric hydrogenation represent powerful and viable strategies for the synthesis of enantiomerically pure (R)-3-Amino-3-(3-cyanophenyl)propanoic acid. The choice of method will depend on factors such as the desired scale of production, cost of reagents and catalysts, and the available laboratory equipment. For laboratory-scale synthesis, enzymatic resolution offers a practical approach with a readily available chiral source. For larger-scale industrial production, the higher efficiency and atom economy of asymmetric hydrogenation may be more advantageous.

Future research in this area will likely focus on the development of novel, more active, and selective catalysts for asymmetric synthesis, as well as the discovery and engineering of enzymes with enhanced substrate specificity and stability for biocatalytic resolutions. The continued advancement in these fields will undoubtedly facilitate the synthesis of this and other valuable chiral building blocks for the advancement of pharmaceutical research and development.

References

  • Forgó, P., & Kelemen-Varga, Z. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(18), 2971-2976. [Link]

  • Feringa, B. L., & de Vries, J. G. (2019). Origin of the Selectivity and Activity in the Rhodium-Catalyzed Asymmetric Hydrogenation Using Supramolecular Ligands. Accounts of Chemical Research, 52(8), 2293-2305. [Link]

  • Zhang, X., et al. (2025). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications, 16(1), 1-11. [Link]

  • List, B., & Maruoka, K. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Journal of the American Chemical Society, 143(9), 3429-3434. [Link]

  • Williams, R. M. (R)-(N-tert-Butoxycarbonyl)allylglycine (4-Pentenoic acid, 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-. Organic Syntheses. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Chiral Chemistry Insights: The Role of (R)-3-Amino-3-(3-chlorophenyl)propionic Acid. [Link]

  • Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. [Link]

  • Vidal-Ferran, A., & Etayo, P. (2013). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 42(2), 728-754. [Link]

  • Davies, H. M. L. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. [Link]

  • Breit, B. (2021). Rh‐Catalyzed Hydroamination of Allenes: Asymmetric N‐Allylation of Amino Acids and Peptides. Angewandte Chemie International Edition, 60(37), 20286-20291. [Link]

  • Fryszkowska, A., et al. (2010). A short, chemoenzymatic route to chiral β-aryl-γ-amino acids using reductases from anaerobic bacteria. Organic & Biomolecular Chemistry, 8(13), 3025-3030. [Link]

  • Zhu, G., Chen, Z., & Zhang, X. (1999). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. The Journal of Organic Chemistry, 64(19), 6907-6910. [Link]

Sources

Enantioselective Synthesis of Chiral β-Amino Acids: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Chiral β-amino acids are pivotal structural motifs in a vast array of pharmaceuticals, natural products, and peptidomimetics. Their stereochemistry profoundly influences biological activity, making their enantioselective synthesis a critical challenge in modern drug development.[][2][3] This in-depth technical guide provides a comprehensive overview of the core strategies for synthesizing enantiomerically pure β-amino acids. We will delve into the mechanistic underpinnings, practical considerations, and comparative advantages of key methodologies, including asymmetric hydrogenation, conjugate additions, and enzymatic resolutions.[4] This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to empower the rational design and efficient execution of synthetic routes toward these valuable building blocks.

Table of Contents

  • Introduction: The Significance of Chiral β-Amino Acids in Medicinal Chemistry

  • Strategic Approaches to Enantioselective Synthesis: A Comparative Overview

  • Asymmetric Hydrogenation of β-Enamino Esters: A Workhorse Methodology

    • 3.1. Mechanistic Insights and Catalyst Selection

    • 3.2. Detailed Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation

  • Asymmetric Conjugate Addition Reactions

    • 4.1. Chiral Amine Catalysis: The Organocatalytic Approach

    • 4.2. Metal-Catalyzed Michael Additions

    • 4.3. Detailed Experimental Protocol: Organocatalyzed Michael Addition of an Aldehyde to a Nitroalkene

  • Enzymatic and Chemo-enzymatic Methods

    • 5.1. Kinetic Resolution of Racemic β-Amino Acids

  • References

Introduction: The Significance of Chiral β-Amino Acids in Medicinal Chemistry

β-Amino acids are structural isomers of the more common α-amino acids, characterized by the placement of the amino group on the β-carbon relative to the carboxyl group. This seemingly subtle structural alteration imparts unique conformational properties. Unlike their α-counterparts, β-amino acids can form stable, well-defined secondary structures such as helices, turns, and sheets, often referred to as "foldamers".[5] This ability to mimic and, in some cases, improve upon the structural and functional properties of natural peptides has made them exceptionally valuable in drug discovery.[5]

The chirality of β-amino acids is of paramount importance. The spatial arrangement of substituents around the chiral centers dictates the molecule's three-dimensional shape and, consequently, its interaction with biological targets like enzymes and receptors. For instance, the β-amino acid moiety is a core component of numerous blockbuster drugs, including the cholesterol-lowering agent Zetia® (Ezetimibe) and the anticancer drug Taxol® (Paclitaxel). In these and many other cases, only a single enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. Therefore, the development of robust and efficient methods for their enantioselective synthesis is a cornerstone of modern pharmaceutical development.[3][5]

Strategic Approaches to Enantioselective Synthesis: A Comparative Overview

The synthesis of enantiomerically pure β-amino acids can be broadly categorized into several key strategies.[6] The choice of a particular method often depends on factors such as the desired substitution pattern, the availability of starting materials, and scalability.

Strategy Core Principle Key Advantages Common Limitations
Asymmetric Hydrogenation Reduction of a prochiral β-enamino ester or β-acylaminoacrylate using a chiral catalyst.[7]High atom economy, often high enantioselectivities, well-established for a range of substrates.[8]Requires specialized high-pressure equipment, catalyst sensitivity.
Asymmetric Conjugate Addition 1,4-addition of a nucleophile to a prochiral α,β-unsaturated carbonyl compound, often catalyzed by a chiral metal complex or organocatalyst.[9][10]Broad substrate scope, mild reaction conditions, access to diverse substitution patterns.Can suffer from issues of regioselectivity and diastereoselectivity in complex systems.
Enzymatic Resolution Selective transformation of one enantiomer in a racemic mixture, catalyzed by an enzyme.[11][]Exceptional enantioselectivity, mild and environmentally friendly conditions.Limited to the resolution of racemates (max 50% yield), enzyme availability and stability can be a concern.[13]
Chiral Pool Synthesis Derivatization of readily available chiral starting materials, such as α-amino acids or carbohydrates.Utilizes nature's chirality, can be straightforward for certain targets.Limited by the availability of suitable chiral starting materials.

The following diagram illustrates the logical flow of these primary synthetic strategies.

Enantioselective_Beta_Amino_Acid_Synthesis main Enantioselective Synthesis of β-Amino Acids sub1 Asymmetric Catalysis main->sub1 sub2 Enzymatic Methods main->sub2 sub3 Chiral Pool Synthesis main->sub3 cat1 Asymmetric Hydrogenation sub1->cat1 cat2 Asymmetric Conjugate Addition sub1->cat2 enz1 Kinetic Resolution sub2->enz1

Caption: Core strategies for the enantioselective synthesis of β-amino acids.

Asymmetric Hydrogenation of β-Enamino Esters: A Workhorse Methodology

Asymmetric hydrogenation of prochiral enamines, particularly β-enamino esters and β-acylaminoacrylates, stands as one of the most reliable and widely used methods for accessing chiral β-amino acids.[14] This approach is characterized by its high atom economy and the often-excellent levels of enantioselectivity achieved.[8]

Mechanistic Insights and Catalyst Selection

The success of this strategy hinges on the use of a chiral transition metal catalyst, typically based on rhodium (Rh), ruthenium (Ru), or iridium (Ir), coordinated to a chiral phosphine ligand.[5] The mechanism, while complex and dependent on the specific catalyst system, generally involves the coordination of the substrate to the chiral metal center, followed by the stereoselective addition of hydrogen across the double bond.[15]

The choice of the chiral ligand is critical for achieving high enantioselectivity. A vast library of chiral phosphine ligands has been developed, with BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives being among the most successful. The C2-symmetry of these ligands creates a well-defined chiral environment around the metal center, effectively discriminating between the two prochiral faces of the enamine substrate.

The following workflow outlines the general process of catalyst screening and optimization for asymmetric hydrogenation.

Asymmetric_Hydrogenation_Workflow start Start: Prochiral β-Enamino Ester step1 Select Chiral Ligand and Metal Precursor start->step1 step2 Screen Reaction Conditions (Solvent, Temperature, Pressure) step1->step2 decision Enantioselectivity (ee%) Acceptable? step2->decision step3 Optimization of Catalyst Loading and Substrate Concentration decision->step3 Yes revisit Re-evaluate Ligand/ Metal Combination decision->revisit No end End: Enantioenriched β-Amino Acid Ester step3->end revisit->step1

Caption: Workflow for optimizing asymmetric hydrogenation reactions.

Detailed Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation

This protocol is a representative example for the synthesis of a protected chiral β-amino acid ester using a Rh-BINAP catalyst system.[16]

Reaction: Asymmetric hydrogenation of (Z)-methyl 3-acetamidobut-2-enoate.

Materials:

  • (Z)-methyl 3-acetamidobut-2-enoate (1.0 mmol, 157.2 mg)

  • [Rh(COD)₂]BF₄ (0.01 mmol, 4.1 mg)

  • (R)-BINAP (0.012 mmol, 7.5 mg)

  • Methanol (degassed, 10 mL)

  • Hydrogen gas (high purity)

Equipment:

  • High-pressure autoclave or Parr hydrogenator

  • Schlenk line or glovebox for handling air-sensitive reagents

  • Magnetic stirrer and stir bar

  • Standard glassware

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add [Rh(COD)₂]BF₄ and (R)-BINAP to a flame-dried Schlenk flask.[17] Add 5 mL of degassed methanol and stir the mixture at room temperature for 30 minutes to form the active catalyst solution.

  • Reaction Setup: In a separate flask, dissolve (Z)-methyl 3-acetamidobut-2-enoate in the remaining 5 mL of degassed methanol.

  • Hydrogenation: Transfer the substrate solution to the autoclave. Using a cannula, transfer the catalyst solution to the autoclave. Seal the autoclave, purge with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 10 atm).[17]

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for the specified time (e.g., 12-24 hours). The progress of the reaction can be monitored by TLC or GC/LC analysis of aliquots.

  • Work-up: After the reaction is complete, carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Asymmetric Conjugate Addition Reactions

Asymmetric conjugate addition, or Michael addition, is a powerful and versatile method for C-C and C-N bond formation.[10] In the context of β-amino acid synthesis, this typically involves the addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound or the addition of a carbon nucleophile to a nitroalkene followed by reduction.[9]

Chiral Amine Catalysis: The Organocatalytic Approach

The rise of organocatalysis has provided a valuable metal-free alternative for enantioselective synthesis. Chiral primary or secondary amines can catalyze the conjugate addition of aldehydes or ketones to nitroalkenes through the formation of a transient enamine intermediate.[18] This enamine then attacks the nitroalkene in a stereocontrolled manner, directed by the chiral catalyst. Subsequent hydrolysis of the resulting iminium ion and reduction of the nitro group yields the desired β-amino acid.[18]

Metal-Catalyzed Michael Additions

A wide range of chiral metal complexes, particularly those of copper (Cu), nickel (Ni), and zinc (Zn), have been shown to be effective catalysts for the conjugate addition of nitrogen nucleophiles, such as hydroxylamines or carbamates, to α,β-unsaturated esters and amides. The chiral ligand, as in asymmetric hydrogenation, is crucial for inducing high levels of stereoselectivity.

Detailed Experimental Protocol: Organocatalyzed Michael Addition of an Aldehyde to a Nitroalkene

This protocol exemplifies the use of a chiral primary amine catalyst for the synthesis of a precursor to a β-amino acid.[19][20]

Reaction: Enantioselective Michael addition of propanal to β-nitrostyrene catalyzed by a chiral primary amine.

Materials:

  • β-nitrostyrene (1.0 mmol, 149.1 mg)

  • Propanal (3.0 mmol, 0.22 mL)

  • Chiral primary amine catalyst (e.g., a derivative of prolinol) (0.1 mmol)

  • Benzoic acid (co-catalyst, 0.1 mmol, 12.2 mg)

  • Toluene (2.0 mL)

Procedure:

  • Reaction Setup: To a vial equipped with a magnetic stir bar, add β-nitrostyrene, the chiral primary amine catalyst, and benzoic acid.[21]

  • Addition of Reagents: Add toluene, followed by the slow addition of propanal at the specified temperature (e.g., 0 °C or room temperature).[21]

  • Reaction Monitoring: Stir the reaction mixture for the required time (e.g., 24-48 hours), monitoring the progress by TLC.[20]

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereoselectivity and enantioselectivity of the product by chiral HPLC or NMR analysis of the corresponding Mosher's esters.

  • Conversion to β-Amino Acid: The resulting γ-nitroaldehyde can be converted to the desired β-amino acid through a variety of methods, such as oxidation of the aldehyde to a carboxylic acid followed by reduction of the nitro group.

Enzymatic and Chemo-enzymatic Methods

Biocatalysis offers an attractive, environmentally benign approach to the synthesis of chiral β-amino acids. Enzymes operate under mild conditions (aqueous media, room temperature) and often display exquisite chemo-, regio-, and stereoselectivity.

Kinetic Resolution of Racemic β-Amino Acids

Kinetic resolution is the most common enzymatic method for accessing enantiomerically pure β-amino acids. In this process, an enzyme, typically a lipase or a protease, selectively catalyzes the transformation of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.[5] For example, a lipase can be used to selectively acylate the amino group of one enantiomer of a racemic β-amino acid ester, allowing for the easy separation of the acylated product from the unreacted enantiomer.[11][] While this method is highly effective in terms of enantioselectivity, its primary drawback is the theoretical maximum yield of 50% for the desired enantiomer.[13]

The logical flow of a kinetic resolution process is depicted below.

Kinetic_Resolution start Racemic Mixture (R)-β-Amino Acid & (S)-β-Amino Acid process Enzyme (e.g., Lipase) + Acyl Donor start->process separation Separation process->separation end_r Unreacted (R)-β-Amino Acid end_s Acylated (S)-β-Amino Acid separation->end_r Desired Enantiomer separation->end_s Modified Enantiomer

Caption: General scheme of an enzymatic kinetic resolution.

Conclusion and Future Outlook

The enantioselective synthesis of chiral β-amino acids remains a vibrant and evolving field of research. While powerful and reliable methods such as asymmetric hydrogenation and conjugate addition have become standard tools in the synthetic chemist's arsenal, there is still a significant demand for more efficient, sustainable, and versatile methodologies.[5][22]

Future developments are likely to focus on several key areas:

  • Development of Novel Catalysts: The design of new, more active, and selective catalysts, both metal-based and organocatalytic, will continue to be a major driver of innovation.

  • Expansion of Biocatalytic Methods: The discovery and engineering of new enzymes with broader substrate scopes and improved stability will enhance the utility of biocatalysis in this field.[23]

  • Flow Chemistry: The application of continuous flow technologies offers the potential for safer, more scalable, and more efficient syntheses of chiral β-amino acids.

By continuing to push the boundaries of synthetic methodology, the scientific community will be better equipped to meet the ever-growing demand for these critical building blocks in the development of new and improved pharmaceuticals.

References

  • Ashfaq, M., Tabassum, R., Ahmad, M. M., Hassan, N. A., Oku, H., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Medicinal chemistry, 5(7), 295-309. [Link]

  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis. [Link]

  • Liu, G., et al. (2019). Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation. The Journal of Organic Chemistry, 84(15), 9675-9684. [Link]

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  • Gridnev, I. D., et al. (2001). Asymmetric Hydrogenation of Enamides with Rh-BisP* and Rh-MiniPHOS Catalysts. Scope, Limitations, and Mechanism. Journal of the American Chemical Society, 123(21), 5031-5045. [Link]

  • Kim, D. H., et al. (2000). Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides. Accounts of Chemical Research, 33(7), 435-442. [Link]

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  • Tang, W., et al. (2002). Highly Efficient Synthesis of β-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines. Organic Letters, 4(23), 4159-4161. [Link]

  • Lee, S. G., et al. (2021). Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. Applied and Environmental Microbiology, 87(20), e01235-21. [Link]

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  • Alcaide, B., et al. (2004). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary. The Journal of Organic Chemistry, 69(19), 6438-6445. [Link]

  • Li, J., & Ma, J. (2024). Enantioselective organocatalytic strategies to access noncanonical α-amino acids. Chemical Science. [Link]

  • Ito, K., et al. (2021). Rhodium-Catalyzed Highly Enantioselective Hydrogenation of a Tetrasubstituted Enamine. Organic Process Research & Development, 25(3), 619-625. [Link]

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  • Juaristi, E., & Soloshonok, V. A. (2002). Enantioselective synthesis of. beta. -amino acids. 2. Preparation of the like stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid. The Journal of Organic Chemistry, 67(11), 3704-3708. [Link]

  • Kim, J., et al. (2021). Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. Catalysts, 11(12), 1475. [Link]

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  • Kiss, R., et al. (2020). One-Pot Synthesis of Novel Chiral β-Amino Acid Derivatives by Enantioselective Mannich Reactions Catalyzed by Squaramide Cinchona Alkaloids. Molecules, 25(21), 5174. [Link]

  • Organic Chemistry Portal. (n.d.). Reduction of enamines and derivatives. [Link]

  • Kim, J., et al. (2021). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Prime Archives in Chemistry, 2, 1-13. [Link]

  • Tang, W., & Zhang, X. (2004). Process for the preparation of chiral beta amino acid derivatives by asymmetric hydrogenation.
  • Liu, R. Y., & Buchwald, S. L. (2016). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. Journal of the American Chemical Society, 138(41), 13515-13518. [Link]

  • Huang, Y., et al. (2021). Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. ACS Catalysis, 11(15), 9414-9420. [Link]

  • Genêt, J. P., et al. (2003). Asymmetric Catalytic Hydrogenation. Design of New Ru Catalysts and Chiral Ligands: From Laboratory to Industrial Applications. Accounts of Chemical Research, 36(12), 908-918. [Link]

  • Seebach, D., et al. (2007). Organocatalyzed Michael Addition of Aldehydes to Nitro Alkenes – Generally Accepted Mechanism Revisited and Revised. Helvetica Chimica Acta, 90(3), 425-450. [Link]

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Spectroscopic data for (R)-3-Cyano-β-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of (R)-3-Cyano-β-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Cyano-β-phenylalanine is a non-canonical amino acid, a structural isomer of the more commonly studied cyano-phenylalanine derivatives where the cyano group is on the aromatic ring. As a β-amino acid, its backbone is extended by one carbon compared to proteinogenic α-amino acids, a feature that can impart unique conformational properties and resistance to enzymatic degradation in peptides. The presence of a nitrile (cyano) group provides a versatile chemical handle for bioconjugation and serves as a useful infrared probe.[1][2] This guide provides a comprehensive technical overview of the core spectroscopic techniques used to verify the structure and purity of (R)-3-Cyano-β-phenylalanine, grounded in the principles of analytical chemistry and supported by established experimental protocols.

Molecular Identity and Physicochemical Properties

Verifying the foundational properties of the molecule is the first step in any analytical workflow. (R)-3-Cyano-β-phenylalanine, also known as (R)-2-amino-3-cyano-3-phenylpropanoic acid, possesses a distinct stereocenter and functional groups that give rise to its characteristic spectroscopic signature.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₂[3]
Molecular Weight 190.20 g/mol [3][4]
Synonyms H-m-Cyano-D-Phe-OH[3]
CAS Number 263396-43-6 (for D-isomer)[3]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: Infrared spectroscopy is the ideal first-pass analytical technique for confirming the presence of key functional groups. For a molecule like (R)-3-Cyano-β-phenylalanine, the most telling feature is the nitrile stretch, which appears in a relatively uncongested region of the spectrum. The choice of sampling technique, typically Attenuated Total Reflectance (ATR) for rapid analysis or a Potassium Bromide (KBr) pellet for higher resolution, is critical. KBr is used as a matrix because it is transparent to IR radiation in the analytical range of 4000-400 cm⁻¹.[5]

Experimental Protocol: FTIR Analysis via KBr Pellet

This protocol ensures a homogenous sample dispersion, minimizing scattering effects and producing a high-quality spectrum.

  • Sample Preparation: Finely grind approximately 1-2 mg of solid (R)-3-Cyano-β-phenylalanine using an agate mortar and pestle.[5]

  • Matrix Mixing: Add 100-200 mg of dry, spectroscopic-grade KBr powder and mix thoroughly to ensure homogeneity.[5]

  • Pellet Formation: Transfer the mixture to a pellet die and apply several tons of pressure using a hydraulic press to form a transparent or translucent disc.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

Expected IR Absorption Bands

The spectrum is a composite of absorptions from the amine, carboxylic acid, aromatic ring, and the key nitrile group.

Wavenumber (cm⁻¹)Functional GroupVibration TypeExpected Intensity
3200 - 2800O-H (Carboxylic Acid)StretchingBroad
3100 - 3000Aromatic C-HStretchingMedium
~2230Nitrile (C≡N)StretchingSharp, Medium
~1710Carbonyl (C=O)StretchingStrong
~1600, ~1450Aromatic C=CStretchingMedium-Weak
1640 - 1550N-H (Amine)BendingMedium

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

Expertise & Experience: NMR spectroscopy provides an unambiguous map of the molecule's carbon-hydrogen framework. A combination of ¹H, ¹³C, and 2D NMR experiments (like COSY) allows for the complete assignment of all protons and carbons. The choice of a deuterated solvent is paramount; Deuterium Oxide (D₂O) is often used for amino acids, but it will cause the exchange and disappearance of labile N-H and O-H protons. A solvent like DMSO-d₆ is often preferred to observe these protons. For sample preparation, a concentration of 0.3-0.5 mM is typically sufficient for modern high-field spectrometers.[6][7]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer. For ¹H NMR, a standard pulse program is used. For ¹³C NMR, a proton-decoupled experiment (e.g., PENDANT or APT) is used to simplify the spectrum and provide multiplicity information.

  • Data Analysis: Process the raw data (Free Induction Decay - FID) with Fourier transformation. The resulting spectra are then phased, baseline-corrected, and integrated. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

The cyano group's electron-withdrawing nature will influence the chemical shifts of nearby protons, particularly the aromatic and β-protons.

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationCoupling
Phenyl (C₆H₅)7.30 - 7.60Multiplet5HAromatic
α-CH~4.40Doublet of doublets1HJ(Hα, Hβ)
β-CH₂~3.00 - 3.30Multiplet2HJ(Hβ, Hα), J(Hβ, Hβ')
Amine (NH₂)Variable (broad)Singlet (broad)2HExchanges with D₂O
Carboxyl (COOH)Variable (broad)Singlet (broad)1HExchanges with D₂O
Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

The carbon spectrum provides complementary information, confirming the number of unique carbon environments.

Carbon AssignmentPredicted δ (ppm)
Carbonyl (C=O)~172
Aromatic (C-ipso)~138
Aromatic (C-H)127 - 130
Nitrile (C≡N)~118
α-Carbon (CH)~55
β-Carbon (CH₂)~38

Mass Spectrometry (MS): Molecular Weight Verification

Expertise & Experience: Mass spectrometry is the definitive technique for confirming molecular weight. For a polar, non-volatile molecule like an amino acid, Electrospray Ionization (ESI) is the method of choice. ESI is a "soft ionization" technique that minimizes fragmentation, ensuring the prominent observation of the molecular ion (or, more accurately, a pseudo-molecular ion).[8][9] This provides a direct and accurate measurement of the molecule's mass.

Experimental Protocol: High-Resolution ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µM) in a suitable solvent mixture, typically water/acetonitrile or water/methanol with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the emitter tip to generate a fine spray of charged droplets. As the solvent evaporates, ions are released into the gas phase.

  • Detection: Analyze the ions using a high-resolution mass analyzer (e.g., TOF or Orbitrap) in positive ion mode to obtain accurate mass measurements.

Expected Mass Spectrum Data

The primary ion observed will be the protonated molecule. High-resolution instrumentation allows for the confirmation of the elemental composition.

Ion SpeciesFormulaCalculated m/z
[M+H]⁺[C₁₀H₁₁N₂O₂]⁺191.0815
[M+Na]⁺[C₁₀H₁₀N₂O₂Na]⁺213.0634

Integrated Analytical Workflow

The synergy of these techniques provides a self-validating system for structural confirmation. IR identifies the necessary functional components, MS confirms the correct molecular weight and elemental formula, and NMR assembles these pieces into the final, unambiguous structure.

G cluster_0 Structural Verification Workflow cluster_1 Primary Analysis cluster_2 Definitive Analysis cluster_3 Verified Structure Sample Solid Sample of (R)-3-Cyano-β-phenylalanine IR FTIR Spectroscopy Sample->IR MS ESI-Mass Spectrometry Sample->MS NMR 1H & 13C NMR Spectroscopy Sample->NMR Result Confirmed Identity & Purity IR->Result Functional Groups (C≡N, COOH, NH2) MS->Result Molecular Weight [M+H]+ = 191.0815 NMR->Result C-H Framework & Connectivity

Caption: Integrated workflow for the spectroscopic confirmation of (R)-3-Cyano-β-phenylalanine.

References

  • Roy, D. et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). National Institutes of Health (NIH). Available at: [Link]

  • National Center for Biotechnology Information. beta-Cyanoalanine. PubChem. Available at: [Link]

  • Drawell. Sample Preparation for FTIR Analysis. Available at: [Link]

  • National Center for Biotechnology Information. 3-Cyanophenylalanine. PubChem. Available at: [Link]

  • Fenn, J. B. (2011). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. National Institutes of Health (NIH). Available at: [Link]

  • Le Sueur, A. L. et al. (2017). Evaluation of p-(13C,15N-Cyano)phenylalanine as an Extended Time Scale 2D IR Probe of Proteins. ACS Publications. Available at: [Link]

  • Zerbe, O. & Bader, B. Peptide/Protein NMR. Available at: [Link]

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  • The University of Hong Kong. QUANTITATION OF CYANIDE DETOXIFICATION PRODUCT β-CYANOALANINE BY LC-MS/MS IN PLANT TISSUE AND. Available at: [Link]

  • Tucker, M. J. et al. (2012). Cyanophenylalanine as an Infrared Probe for Iron–Sulfur Cluster Redox State in Multicenter Metalloenzymes. National Institutes of Health (NIH). Available at: [Link]

  • Liu, G. et al. (2004). NMR data collection and analysis protocol for high-throughput protein structure determination. PNAS. Available at: [Link]

  • Goormaghtigh, E. et al. (2021). Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. National Institutes of Health (NIH). Available at: [Link]

  • Ghasemi, N. & Seçen, H. (2017). Synthesis of 13C labeled β-cyano-ʟ-alanine. Organic Communications. Available at: [Link]

  • Gozlan, H. et al. (2020). Structural Properties of Phenylalanine-Based Dimers Revealed Using IR Action Spectroscopy. MDPI. Available at: [Link]

  • Gellis, A. et al. (2021). Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. National Institutes of Health (NIH). Available at: [Link]

  • NMR-Bio. NMR sample preparation guidelines. Available at: [Link]

  • ResearchGate. Mass spectrum obtained from a mixture of phenylalanine (Phe), proline (Pro) and CuCl2. Available at: [Link]

  • ResearchGate. Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification. Available at: [Link]

  • University of California, Los Angeles. Sample preparation for FT-IR. Available at: [Link]

  • American Chemical Society. p-Cyano-L-phenylalanine. Available at: [Link]

  • ResearchGate. Experimentally measured IR (normalized) spectra of β-cyano-L-alanine and cyanylated cysteine in water at room temperature. Available at: [Link]

  • Gabelica, V. et al. (2007). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. ACS Publications. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Peptide Synthesis: The Importance of Cyano-Phenylalanine Derivatives. Available at: [Link]

  • Wang, X. & Wüthrich, K. (2021). NMR-Based Methods for Protein Analysis. ACS Publications. Available at: [Link]

  • FooDB. Showing Compound 3-cyano-L-alanine (FDB030412). Available at: [Link]

  • Ghasemi, N. & Seçen, H. (2017). Synthesis of 13C labeled β-cyano-ʟ-alanine. SciSpace. Available at: [Link]

  • Thermo Fisher Scientific. (2015). FTIR Sampling Techniques - Transmission: Solids Sample Preparation. YouTube. Available at: [Link]

  • The Royal Society of Chemistry. Supplementary Material. Available at: [Link]

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Discovery and history of cyanophenyl substituted amino acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Cyanophenyl-Substituted Amino Acids: From Discovery to Modern Applications

Introduction

In the expansive fields of chemical biology and drug discovery, the ability to probe and manipulate biological systems at the molecular level is paramount. While the 20 canonical amino acids provide the fundamental blueprint for life, the strategic introduction of non-proteinogenic or unnatural amino acids (UAAs) has unlocked unprecedented opportunities for scientific exploration.[1][2][3] These bespoke building blocks allow for the site-specific installation of unique chemical functionalities, enabling researchers to modulate protein structure, function, and interactions with exquisite precision.[4]

Among the most versatile and impactful classes of UAAs are the cyanophenyl-substituted amino acids. Characterized by the presence of a nitrile (–C≡N) group on the phenyl ring of phenylalanine, these molecules serve as powerful spectroscopic and structural probes. The cyano moiety acts as a sensitive reporter of its local microenvironment, offering distinct signals in both fluorescence and infrared (IR) spectroscopy. This guide provides a comprehensive technical overview of the discovery, history, synthesis, and application of cyanophenyl-substituted amino acids, designed for researchers, scientists, and drug development professionals seeking to leverage these unique tools. We will delve into the causality behind experimental choices, provide validated protocols, and trace the evolution of these molecules from a niche discovery to a cornerstone of modern protein science.

Part 1: The Genesis of a Molecular Probe: p-Cyano-L-phenylalanine (pCNPhe)

The story of cyanophenylalanines in protein science is largely dominated by the para-substituted isomer, a testament to its early discovery and remarkable utility.

Discovery and Initial Application

The introduction of p-Cyano-L-phenylalanine (pCNPhe) into the scientific lexicon can be traced back to a 1994 world patent application by Richard T. Dean and his colleagues at Diatide.[5] This was shortly followed by a 1-996 publication in the Journal of Medicinal Chemistry.[5] However, its initial application was not in biophysical protein studies but in the realm of diagnostic medicine. The researchers ingeniously used pCNPhe as a chelating agent for the radionuclide technetium-99m.[5] This application aimed to create imaging agents for the detection of thrombi (blood clots), demonstrating early on the potential for this UAA to be integrated into biologically relevant molecules.[5]

The Evolution of Synthetic Methodologies

The accessibility of any UAA is dictated by the efficiency and practicality of its chemical synthesis. Early synthetic routes, while foundational, often presented significant challenges.

An Early Approach: The Meerwein Arylation Route

A notable early synthesis, reported in 1969, began with p-cyanoaniline.[6] The strategy involved a three-step process: diazotization of the aniline, followed by a Meerwein reaction with acrylic acid, and finally, ammonolysis to install the alpha-amino group.[6]

Causality and Drawbacks: This route, while chemically sound, was fraught with difficulties for scaled-up production. The Meerwein reaction required the use of acrylic acid, which is highly toxic. Furthermore, the multi-step workup procedures were cumbersome, and the final ammonolysis step suffered from a low yield of only 27%, contributing to a mere 16.7% overall yield.[6] The use of hazardous solvents like benzene further limited its practicality for widespread use.[6]

G cluster_0 Early Synthesis of p-Cyanophenylalanine (1969) p_cyanoaniline p-Cyanoaniline Hydrobromide diazonium Diazonium Salt p_cyanoaniline->diazonium Diazotization intermediate4 Intermediate 4 (α-bromo-p-cyanohydrocinnamic acid) diazonium->intermediate4 Meerwein Reaction (w/ Acrylic Acid) pCNPhe p-Cyanophenylalanine intermediate4->pCNPhe Ammonolysis G cluster_1 Modern Malonic Ester Synthesis malonate Cbz-NH-CH(COOEt)₂ alkylated Alkylated Malonate (Product III) malonate->alkylated 1. NaOEt 2. p-CN-Bn-Br diacid Diacid Intermediate (Product IV) alkylated->diacid LiOH, EtOH/H₂O (Hydrolysis) cbz_pCNPhe Cbz-pCNPhe (Product V) diacid->cbz_pCNPhe Toluene, Reflux (Decarboxylation) pCNPhe p-Cyanophenylalanine cbz_pCNPhe->pCNPhe H₂, Pd/C (Deprotection) G cluster_0 pCNPhe as an Environmental Probe cluster_1 Spectroscopic Signal unfolded Unfolded Protein (pCNPhe exposed to H₂O) folded Folded Protein (pCNPhe buried/H-bonded) unfolded->folded Folding low_F Low Fluorescence unfolded->low_F Quenched by water high_F High Fluorescence folded->high_F Environment change (H-bonding) G start Start with Resin-AA₁ deprotection 1. Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. Wash (DMF) deprotection->wash1 coupling 3. Couple Fmoc-AAₓ (e.g., Fmoc-pCNPhe) wash1->coupling wash2 4. Wash (DMF) coupling->wash2 end Repeat for next AA or Cleave from Resin wash2->end G pCNPhe pCNPhe synthetase Orthogonal aaRS pCNPhe->synthetase charged_tRNA pCNPhe-tRNA(CUA) synthetase->charged_tRNA Charging tRNA Orthogonal tRNA(CUA) tRNA->synthetase ribosome Ribosome charged_tRNA->ribosome Delivery to A-site gene Gene with TAG codon mRNA mRNA with UAG codon gene->mRNA Transcription mRNA->ribosome protein Protein with pCNPhe ribosome->protein Translation

Sources

A Technical Guide to the Solubility and Stability of (R)-3-Amino-3-(3-cyanophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(R)-3-Amino-3-(3-cyanophenyl)propanoic acid is a beta-amino acid derivative with potential applications in pharmaceutical research as a structural motif in medicinal chemistry. Understanding its fundamental physicochemical properties, particularly solubility and chemical stability, is a prerequisite for its successful application in drug discovery and development. Poor solubility can hinder formulation and lead to unreliable results in biological assays, while instability can compromise the integrity, safety, and shelf-life of both the active pharmaceutical ingredient (API) and the final drug product. This guide provides a comprehensive technical overview of the methodologies and strategic considerations for characterizing the solubility and stability of this compound, offering field-proven protocols and explaining the causality behind experimental choices to ensure data integrity and accelerate development timelines.

Introduction and Molecular Overview

(R)-3-Amino-3-(3-cyanophenyl)propanoic acid belongs to the class of beta-amino acids, which are important building blocks in the synthesis of peptidomimetics and other biologically active molecules. Its structure, featuring a chiral center, an aromatic nitrile group, a primary amine, and a carboxylic acid, dictates its physicochemical behavior. The presence of both acidic (carboxylic acid) and basic (amine) functional groups suggests zwitterionic character and pH-dependent properties. The cyanophenyl group adds aromaticity and a potential site for chemical transformation.

Key Molecular Identifiers:

  • Molecular Formula: C₁₀H₁₀N₂O₂[1]

  • Molecular Weight: 190.20 g/mol [1]

  • Chemical Structure:

    
    (Note: A representative 2D structure)
    

A thorough characterization of this molecule is the foundation of its development. While specific data for this exact enantiomer is not extensively published, we can apply established principles of pharmaceutical science to define a robust characterization strategy.

Solubility Profiling: From Screening to Optimization

Solubility is a critical attribute that influences everything from reaction kinetics in synthesis to bioavailability in vivo.[2] A multi-faceted approach is necessary to build a complete solubility profile.

The Rationale Behind Solubility Testing

Understanding solubility is not merely an academic exercise; it is a critical decision-making point in drug development.

  • For Discovery Chemists: It dictates the choice of solvents for purification and compound handling, and ensures that concentrations in biological assays are accurate and not artificially limited by precipitation.

  • For Formulation Scientists: It is the starting point for developing a viable dosage form, whether it be an oral solid, a parenteral solution, or a topical cream.

  • For Process Chemists: It governs the feasibility of crystallization, isolation, and scale-up operations.

Experimental Approach: Kinetic vs. Thermodynamic Solubility

Two primary types of solubility measurements are employed, each answering a different question.[3]

  • Kinetic Solubility: This high-throughput method measures the concentration at which a compound, rapidly introduced from a high-concentration DMSO stock, begins to precipitate in an aqueous buffer.[3] It mimics the conditions of many in vitro biological screens and is excellent for rank-ordering compounds in early discovery.

  • Thermodynamic Solubility: This is the true equilibrium solubility, determined by allowing excess solid compound to equilibrate with a solvent over an extended period (e.g., 24-48 hours).[4] This "shake-flask" method is lower-throughput but provides the definitive value needed for formulation and biopharmaceutical modeling.[4]

Protocol: High-Throughput Kinetic Solubility Assay by Nephelometry

Nephelometry, which measures light scattering from suspended particles, is a rapid and effective method for determining the point of precipitation.[5]

Objective: To determine the kinetic solubility of (R)-3-Amino-3-(3-cyanophenyl)propanoic acid in a phosphate-buffered saline (PBS) at pH 7.4.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% Dimethyl Sulfoxide (DMSO).

  • Serial Dilution: In a 96-well DMSO plate, perform a serial dilution of the stock solution to create a range of concentrations (e.g., 10 mM down to ~5 µM).

  • Dosing: Using a liquid handler, transfer a small volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well clear-bottom plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This maintains a constant, low percentage of DMSO (e.g., 1%) across all wells.

  • Incubation & Measurement: Allow the plate to incubate for a set period (e.g., 2 hours) at a controlled temperature (e.g., 25°C). Measure the turbidity (light scattering) of each well using a microplate nephelometer.[5]

  • Data Analysis: Plot the nephelometry signal against the compound concentration. The concentration at which the signal sharply increases above the baseline is reported as the kinetic solubility.

Visualizing the Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis stock 1. Prepare 10 mM Stock in DMSO serial_dil 2. Create Serial Dilution in DMSO Plate stock->serial_dil dose 3. Dose into Aqueous Buffer Plate serial_dil->dose incubate 4. Incubate (e.g., 2h at 25°C) dose->incubate read 5. Read Turbidity via Nephelometry incubate->read plot 6. Plot Signal vs. Concentration read->plot determine 7. Identify Precipitation Point plot->determine

Caption: Workflow for Kinetic Solubility Determination by Nephelometry.

Expected Solubility Profile (Exemplary Data)

While specific experimental data is not publicly available, we can predict the behavior of (R)-3-Amino-3-(3-cyanophenyl)propanoic acid based on its structure. As a zwitterionic compound, its aqueous solubility will be highly pH-dependent, likely exhibiting a "U-shaped" curve with minimum solubility near its isoelectric point and higher solubility at low pH (protonated amine) and high pH (deprotonated carboxylic acid).

Solvent/Buffer SystemPredicted Solubility CategoryRationale for Use
Aqueous Buffer pH 2.0 Moderate to HighSimulates gastric fluid; compound is cationic.
Aqueous Buffer pH 7.4 Low to ModerateSimulates physiological pH; likely near isoelectric point.
Aqueous Buffer pH 9.0 Moderate to HighSimulates intestinal fluid; compound is anionic.
DMSO HighCommon organic solvent for compound storage.
Methanol / Ethanol ModerateProtic organic solvents used in synthesis/purification.

Chemical Stability Assessment: Ensuring Compound Integrity

Stability testing provides critical information on how the quality of a substance varies over time under the influence of environmental factors.[6] For a novel compound, a forced degradation study is the most efficient way to rapidly identify potential degradation pathways and establish a stability-indicating analytical method.[7][8]

Causality: Why Forced Degradation?

The objective of a forced degradation (or stress testing) study is to intentionally degrade the compound to predict its long-term stability and identify its degradation products.[8][9] This process is essential for:

  • Elucidating Degradation Pathways: Understanding how the molecule breaks down informs handling, storage, and formulation strategies.[10]

  • Developing Stability-Indicating Methods: The analytical method (typically HPLC) must be able to separate the intact parent compound from all major degradation products.[11] Stress testing generates these products, allowing for the development and validation of such a method.

  • Informing Formulation and Packaging: If a compound is sensitive to light, for example, it will require light-resistant packaging. If it hydrolyzes in water, an anhydrous formulation may be necessary.

Key Liabilities of the Structure

The structure of (R)-3-Amino-3-(3-cyanophenyl)propanoic acid presents two primary sites susceptible to degradation:

  • The Nitrile Group: The cyano group can undergo hydrolysis under acidic or basic conditions, typically converting first to an amide and then to a carboxylic acid.[12][13][14]

  • The Chiral Center: While generally stable, harsh conditions could potentially lead to racemization, which would need to be assessed by a chiral analytical method.

Protocol: Forced Degradation Study

Objective: To investigate the stability of (R)-3-Amino-3-(3-cyanophenyl)propanoic acid under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Analytical Method: A validated reverse-phase HPLC method with UV detection (RP-HPLC-UV) is the primary tool. LC-MS is used to identify the mass of any observed degradants.[15][16][17]

Methodology:

  • Sample Preparation: Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% Hydrogen Peroxide (H₂O₂) and store at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound and a solution at 60°C for 7 days.

    • Photolytic Degradation: Expose the solid compound and a solution to a calibrated light source according to ICH Q1B guidelines.

  • Timepoint Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. Quench the reaction if necessary (e.g., neutralize acid/base samples).

  • HPLC Analysis: Analyze all samples by the stability-indicating HPLC-UV method. Quantify the parent compound peak area and the peak areas of any new impurities.

  • Mass Balance: Calculate the mass balance to ensure that the decrease in the parent compound is accounted for by the increase in degradation products.

Visualizing Potential Degradation

The most probable degradation pathway is the hydrolysis of the nitrile group.

G Parent (R)-3-Amino-3- (3-cyanophenyl)propanoic acid Amide (R)-3-Amino-3- (3-carbamoylphenyl)propanoic acid (Amide Intermediate) Parent->Amide H+ or OH- H₂O Acid (R)-3-Amino-3- (3-carboxyphenyl)propanoic acid (Final Product) Amide->Acid H+ or OH- H₂O (harsher conditions)

Caption: Predicted hydrolytic degradation pathway of the nitrile group.

Interpreting Stability Data (Exemplary Data)

The results are tabulated to provide a clear overview of the compound's liabilities.

Stress Condition% Degradation of ParentNo. of Degradants >0.1%Observations / Tentative ID
0.1 M HCl, 60°C, 24h ~15%2Major degradant consistent with amide hydrolysis product.
0.1 M NaOH, 60°C, 24h ~40%3Major degradant consistent with carboxylic acid product.
3% H₂O₂, RT, 24h < 2%1 (minor)Compound is relatively stable to oxidation.
Heat (Solid), 60°C, 7d < 1%0Compound is thermally stable in solid form.
Photolytic (ICH Q1B) < 1%0Compound is not significantly photosensitive.

Conclusions and Recommendations for Handling

Based on the established principles of pharmaceutical characterization, this guide outlines a robust strategy for evaluating the solubility and stability of (R)-3-Amino-3-(3-cyanophenyl)propanoic acid.

  • Solubility: The compound's zwitterionic nature necessitates pH-dependent solubility profiling. Kinetic solubility screening should be used for initial assessment, followed by thermodynamic solubility determination in relevant buffers (e.g., simulated gastric and intestinal fluids) for lead candidates.

  • Stability: Forced degradation studies are crucial. The primary degradation pathway is predicted to be hydrolysis of the nitrile group, with greater susceptibility under basic conditions. The compound is expected to be stable in its solid form under standard thermal and photolytic conditions.

  • Handling & Storage: For short-term use in research, stock solutions should be prepared in DMSO and stored at low temperatures (e.g., -20°C). For long-term storage, the solid API should be kept in a well-sealed container, protected from moisture, at controlled room temperature or refrigerated conditions as per formal stability study outcomes.[18] Aqueous solutions should be pH-controlled and used promptly.

By systematically applying these validated methodologies, researchers and drug developers can generate the high-quality data required to make informed decisions, mitigate risks, and successfully advance molecules like (R)-3-Amino-3-(3-cyanophenyl)propanoic acid through the development pipeline.

References

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A Technical Guide to the Chiral Purity and Optical Rotation Analysis of (R)-3-Amino-3-(3-cyanophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

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Abstract

This technical guide provides a comprehensive framework for the analysis of chiral purity and the determination of optical rotation for (R)-3-Amino-3-(3-cyanophenyl)propanoic acid. In the landscape of pharmaceutical development, the stereochemical identity of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. Different enantiomers of a chiral molecule can exhibit widely divergent pharmacological and toxicological profiles. Consequently, robust and reliable analytical methods are required to ensure the enantiomeric purity of such compounds. This document outlines two orthogonal, self-validating methods: classical polarimetry for determining specific rotation and a high-performance liquid chromatography (HPLC) method using a chiral stationary phase (CSP) for the precise quantification of enantiomeric excess. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries, offering both the theoretical underpinnings and detailed, field-proven protocols.

Introduction: The Significance of Chirality

(R)-3-Amino-3-(3-cyanophenyl)propanoic acid is a chiral building block whose defined stereochemistry is critical for its application in the synthesis of complex, enantiomerically pure molecules.[1] In drug development, the use of single-enantiomer compounds is essential, as biological systems, being inherently chiral, often interact differently with each enantiomer.[1] One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, cause adverse effects. Therefore, the rigorous control and accurate measurement of chiral purity are non-negotiable aspects of quality assurance.

This guide presents a dual-pronged approach to verifying the chiral integrity of (R)-3-Amino-3-(3-cyanophenyl)propanoic acid.

  • Optical Rotation: A fundamental chiroptical property that provides a bulk measurement of the sample's ability to rotate plane-polarized light.[2] It serves as a rapid quality control check and a confirmation of the dominant enantiomer.

  • Chiral High-Performance Liquid Chromatography (HPLC): A powerful separative technique that provides a quantitative measure of the individual enantiomers in a sample, allowing for the precise calculation of enantiomeric purity or enantiomeric excess (% ee).

The convergence of results from these two orthogonal techniques provides a high degree of confidence in the stereochemical quality of the material.

Method 1: Optical Rotation by Polarimetry

Optical activity is the defining characteristic of chiral substances in solution.[3] A sample containing an excess of one enantiomer will rotate the plane of polarized light.[4] The direction and magnitude of this rotation are measured with a polarimeter. The specific rotation, [α], is a standardized physical constant for a given chiral compound.[5]

Principle of Measurement

The specific rotation is calculated from the observed rotation using the Biot's law equation:

[α]Tλ = (100 × α) / (l × c)

Where:

  • [α]Tλ is the specific rotation at temperature T and wavelength λ.

  • α is the observed rotation in degrees.

  • l is the path length of the polarimeter cell in decimeters (dm).

  • c is the concentration of the sample in g/100 mL.[6]

The measurement is typically performed at 25°C using the D-line of a sodium lamp (λ = 589 nm).[5] An enantiomer that rotates light in a clockwise direction is termed dextrorotatory (+), while one that rotates light counter-clockwise is levorotatory (-).[2] It is crucial to note that the (R/S) designation does not inherently predict the direction of rotation (+/-).[5]

Experimental Protocol: Measurement of Specific Rotation

This protocol outlines the steps for a reliable and reproducible measurement. Rigorous control over concentration, solvent, and temperature is critical, as these factors can influence the observed rotation.[7]

Instrumentation and Materials:

  • High-precision polarimeter

  • Sodium lamp (589 nm)

  • 1 dm polarimeter cell

  • Analytical balance

  • Volumetric flasks (Class A)

  • (R)-3-Amino-3-(3-cyanophenyl)propanoic acid sample

  • Methanol (HPLC Grade)

Step-by-Step Procedure:

  • Instrument Calibration: Calibrate the polarimeter according to the manufacturer's instructions using a certified quartz plate or a blank solvent measurement.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the (R)-3-Amino-3-(3-cyanophenyl)propanoic acid sample.

    • Quantitatively transfer the sample to a 10.0 mL volumetric flask.

    • Dissolve and dilute to the mark with Methanol. Mix thoroughly to ensure homogeneity. This yields a concentration (c) of approximately 1 g/100 mL.

  • Measurement:

    • Rinse the 1 dm polarimeter cell with the prepared sample solution two to three times.

    • Fill the cell with the sample solution, ensuring no air bubbles are present in the light path.

    • Place the cell in the polarimeter and allow the temperature to equilibrate to 25°C.

    • Record the observed optical rotation (α). Perform at least three independent readings and calculate the average.

  • Calculation:

    • Calculate the specific rotation using the formula from section 2.1.

    • Calculate the enantiomeric excess (% ee) using the following formula, assuming a literature value for the pure enantiomer is available: % ee = ([α]observed / [α]max) × 100 (Where [α]max is the specific rotation of the pure enantiomer).

Workflow for Optical Rotation Measurement

G cluster_prep Preparation cluster_measure Measurement cluster_calc Calculation A Calibrate Polarimeter B Accurately Weigh Sample (c ≈ 1  g/100  mL) A->B C Dissolve in Methanol in 10 mL Volumetric Flask B->C D Rinse & Fill 1 dm Cell C->D E Equilibrate to 25°C D->E F Measure Observed Rotation (α) (n=3) E->F G Calculate Specific Rotation [α] F->G H Calculate Enantiomeric Excess (% ee) G->H

Method 2: Chiral Purity by HPLC

While polarimetry is a valuable tool, it is generally considered an unreliable method for the precise determination of enantiomeric excess.[8] A chromatographic method provides superior accuracy and is essential for validation. Chiral HPLC separates enantiomers by passing them through a column containing a chiral stationary phase (CSP).[9] The differential interaction between each enantiomer and the CSP leads to different retention times, allowing for their separation and quantification.[10]

Principle of Chiral Separation

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used due to their broad applicability and excellent chiral recognition capabilities.[11][12] The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which form transient diastereomeric complexes between the analyte enantiomers and the chiral selector.[12] The enantiomer that forms the more stable complex will be retained longer on the column.

For a β-amino acid like the target compound, a polysaccharide-based column is an excellent starting point for method development.[13][14]

Experimental Protocol: Chiral HPLC Analysis

This protocol provides a robust method for the separation and quantification of the (R) and (S) enantiomers of 3-Amino-3-(3-cyanophenyl)propanoic acid. Method validation should be performed in accordance with ICH or USP guidelines.[15][16]

Instrumentation and Materials:

  • HPLC system with UV detector

  • Chiral Stationary Phase Column: e.g., Lux Cellulose-2 or similar cellulose carbamate-derivatized column (250 x 4.6 mm, 5 µm)[17]

  • (R)-3-Amino-3-(3-cyanophenyl)propanoic acid sample and a racemic or (S)-enantiomer standard

  • Ethanol (HPLC Grade)

  • Diethylamine (DEA) (HPLC Grade)

Chromatographic Conditions:

ParameterCondition
Mobile Phase Ethanol / Diethylamine (100 / 0.1, v/v)
Flow Rate 1.0 mL/min
Column Temp. 25°C
Detection (UV) 230 nm
Injection Vol. 10 µL
Diluent Mobile Phase

Step-by-Step Procedure:

  • System Preparation:

    • Prepare the mobile phase and degas thoroughly.

    • Install the chiral column and equilibrate the system with the mobile phase until a stable baseline is achieved.

  • Sample Preparation:

    • Test Sample: Prepare a solution of (R)-3-Amino-3-(3-cyanophenyl)propanoic acid in the mobile phase at a concentration of approximately 0.5 mg/mL.

    • Resolution Standard: Prepare a solution containing both the (R) and (S) enantiomers (or a racemic mixture) to confirm the separation and identify the peaks.

  • Analysis:

    • Inject the resolution standard to verify system suitability. Ensure baseline separation of the two enantiomer peaks.

    • Inject the test sample solution.

    • Integrate the peak areas for both the (R)-enantiomer and the undesired (S)-enantiomer.

  • Calculation:

    • Calculate the percentage of the undesired (S)-enantiomer.

    • Calculate the enantiomeric purity (% ee) using the peak areas: % ee = [(AreaR - AreaS) / (AreaR + AreaS)] × 100 (Where AreaR and AreaS are the integrated peak areas of the R and S enantiomers, respectively).

Workflow for Chiral HPLC Analysis

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare Mobile Phase (Ethanol/DEA) B Equilibrate HPLC System & Chiral Column A->B D Inject Resolution Standard (Verify Separation) B->D C Prepare Test Sample & Resolution Standard (0.5 mg/mL) E Inject Test Sample C->E D->E F Integrate Peak Areas of (R) and (S) Enantiomers E->F G Calculate Enantiomeric Purity (% ee) F->G

Data Interpretation and System Validation

The ultimate goal is to establish, with a high degree of certainty, the chiral purity of the (R)-3-Amino-3-(3-cyanophenyl)propanoic acid. A self-validating system is achieved when the results from the two orthogonal methods described are in close agreement.

Example Data Summary:

ParameterMethodResult
Specific Rotation Polarimetry+X.X° (c=1, Methanol)
Enantiomeric Purity Chiral HPLC>99.5% ee

The chiral HPLC method's validation should demonstrate specificity, linearity, accuracy, precision, and robustness, ensuring the method is suitable for its intended purpose of quantifying the minor enantiomer.[18] The limit of detection (LOD) and limit of quantification (LOQ) for the undesired (S)-enantiomer must be established to ensure trace impurities can be reliably measured.[18]

Conclusion

The analytical control of chiral compounds like (R)-3-Amino-3-(3-cyanophenyl)propanoic acid is a critical component of modern drug development and chemical synthesis. The combined use of polarimetry and chiral HPLC provides a robust, multi-faceted approach to confirming stereochemical identity and purity. Polarimetry offers a rapid, holistic assessment of optical activity, while chiral HPLC delivers precise, quantitative data on enantiomeric composition. By implementing these detailed protocols, scientists and researchers can ensure the quality and integrity of their chiral materials, a foundational requirement for advancing pharmaceutical research and development.

References

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Methodological & Application

Application Notes and Protocols for the Use of (R)-3-Amino-3-(3-cyanophenyl)propanoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Unique Building Block for Advanced Peptide Therapeutics

(R)-3-Amino-3-(3-cyanophenyl)propanoic acid is a non-canonical β-amino acid that offers unique structural and functional properties for the design of novel peptide-based therapeutics. Its incorporation into peptide sequences can lead to enhanced proteolytic stability, constrained conformations, and the introduction of a chemically versatile nitrile group. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this valuable building block in solid-phase peptide synthesis (SPPS).

The unique structure of (R)-3-Amino-3-(3-cyanophenyl)propanoic acid, featuring a β-amino acid backbone and a cyanophenyl side chain, allows for the creation of peptidomimetics with improved pharmacological profiles. The β-amino acid structure can induce specific secondary structures, such as helices and turns, and provides resistance to enzymatic degradation. The cyanophenyl moiety can introduce specific electronic and structural properties into the resulting peptide, which are often desirable for therapeutic applications or for studying protein-protein interactions.[1][2] This amino acid has been explored for its potential in developing neuroprotective agents and other pharmaceuticals targeting neurological disorders.[3][4]

This guide will detail the necessary considerations for its use, from the selection of protecting groups to optimized coupling protocols and final peptide cleavage and purification.

Molecular Structure and Key Properties

(R)-3-Amino-3-(3-cyanophenyl)propanoic acid is a chiral molecule with the following key features:

  • β-Amino Acid Backbone: The amino group is attached to the β-carbon (C3) relative to the carboxyl group, which imparts a greater degree of conformational flexibility compared to α-amino acids and contributes to proteolytic resistance.[2]

  • Cyanophenyl Group: The nitrile (cyano) group on the phenyl ring is a versatile functional handle. It is a polar group that can participate in hydrogen bonding and can also be chemically modified post-synthesis.

  • (R)-Stereochemistry: The defined stereochemistry at the C3 position is crucial for creating enantiomerically pure compounds, which is a critical aspect of modern drug design.[5]

PropertyValueSource
IUPAC Name (3R)-3-amino-3-(3-cyanophenyl)propanoic acidN/A
Molecular Formula C₁₀H₁₀N₂O₂[6]
Molecular Weight 190.20 g/mol [6]
Stereochemistry (R)N/A

Recommended Protecting Group Strategy: Fmoc/tBu Orthogonal Scheme

For the successful incorporation of (R)-3-Amino-3-(3-cyanophenyl)propanoic acid into a peptide sequence using SPPS, the use of a 9-fluorenylmethoxycarbonyl (Fmoc) group for the protection of the α-amino group is strongly recommended.[1][5][7] The Fmoc/tBu (tert-butyl) orthogonal protection strategy is the most widely used method in modern SPPS due to its mild deprotection conditions.[8]

  • N-α-Fmoc Protection: The Fmoc group is stable to the acidic conditions used for final cleavage from most resins but is readily removed by a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][8] This allows for the sequential addition of amino acids without damaging the growing peptide chain.

  • Side Chain Protection: The cyanophenyl group of (R)-3-Amino-3-(3-cyanophenyl)propanoic acid does not typically require a protecting group as the nitrile is generally unreactive under standard SPPS conditions. However, the side chains of other amino acids in the sequence must be protected with acid-labile groups (e.g., tBu, Trt) to prevent side reactions.[8][9]

Experimental Workflow for Peptide Synthesis

The following diagram illustrates the general workflow for incorporating Fmoc-(R)-3-Amino-3-(3-cyanophenyl)propanoic acid into a peptide using SPPS.

SPPS_Workflow Resin Resin Support Deprotection1 Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection1 Wash1 Washing (DMF) Deprotection1->Wash1 Coupling Coupling of Fmoc-(R)-3-amino-3- (3-cyanophenyl)propanoic acid Wash1->Coupling Wash2 Washing (DMF) Coupling->Wash2 Deprotection2 Fmoc Deprotection Wash2->Deprotection2 Wash3 Washing Deprotection2->Wash3 Next_AA Couple Next Fmoc-AA Wash3->Next_AA Repeat Repeat Cycle Next_AA->Repeat Cleavage Cleavage & Deprotection (e.g., TFA cocktail) Next_AA->Cleavage Final Cycle Repeat->Deprotection2 Purification Purification (RP-HPLC) Cleavage->Purification Fmoc_Deprotection cluster_0 Fmoc-Protected Amine cluster_1 Deprotected Amine + Byproduct Fmoc_Peptide Fmoc-NH-Peptide-Resin Piperidine + Piperidine (Base) Free_Amine H₂N-Peptide-Resin Piperidine->Free_Amine DBF_Adduct Dibenzofulvene-Piperidine Adduct

Caption: Fmoc deprotection reaction.

Coupling_Reaction cluster_0 Reactants cluster_1 Product Free_Amine H₂N-Peptide-Resin Activated_AA Activated Fmoc-AA* Coupling_Reagents + Coupling Reagents (HBTU/HOBt/DIPEA) Coupled_Peptide Fmoc-AA-NH-Peptide-Resin Coupling_Reagents->Coupled_Peptide

Sources

The Piperidine Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Piperidine Motif

The piperidine scaffold, a six-membered nitrogen-containing heterocycle, stands as one of the most significant and ubiquitous building blocks in the realm of medicinal chemistry.[1][2] Its prevalence is so profound that it is often referred to as a "privileged scaffold," a testament to its recurring appearance in a multitude of biologically active compounds and FDA-approved drugs.[3] Piperidine derivatives are integral components in over twenty classes of pharmaceuticals, targeting a wide array of diseases including cancer, central nervous system (CNS) disorders, and infectious diseases.[1][4]

The utility of the piperidine ring in drug design stems from its unique combination of properties. As a saturated heterocycle, it imparts a three-dimensional character to molecules, allowing for precise spatial orientation of substituents to optimize interactions with biological targets.[5] Furthermore, the presence of the nitrogen atom provides a handle for modulating crucial physicochemical properties such as lipophilicity and aqueous solubility, and it can act as a hydrogen bond acceptor or donor, all of which are critical for enhancing a drug's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).[3][6]

This technical guide provides an in-depth exploration of the piperidine scaffold as a building block in medicinal chemistry. We will delve into its significance, provide detailed and field-proven protocols for its synthesis and functionalization, and showcase its application through case studies of prominent FDA-approved drugs.

The Strategic Advantage of Incorporating Piperidine Scaffolds

The incorporation of a piperidine moiety into a drug candidate can offer several strategic advantages:

  • Modulation of Physicochemical Properties: The nitrogen atom in the piperidine ring can be protonated at physiological pH, enhancing aqueous solubility. The overall lipophilicity of the molecule can be fine-tuned by the nature and position of substituents on the ring.[3]

  • Enhanced Biological Activity and Selectivity: The conformational flexibility of the piperidine ring allows it to adapt to the steric requirements of a biological target's binding pocket, leading to improved potency and selectivity.[5][6]

  • Improved Pharmacokinetic Properties: The metabolic stability of the piperidine ring, particularly when appropriately substituted, can lead to improved in vivo half-life and oral bioavailability.[3]

  • Reduced hERG Toxicity: Strategic incorporation of chiral piperidine scaffolds has been shown to mitigate the risk of cardiac toxicity associated with the blockade of the hERG potassium channel.[6]

A Survey of Piperidine-Containing FDA-Approved Drugs

The impact of the piperidine scaffold on modern medicine is underscored by its presence in a vast number of commercially successful drugs. The following table provides a non-exhaustive list of examples, categorized by their therapeutic area, illustrating the broad applicability of this versatile building block.[7][8]

Therapeutic AreaDrug NameMechanism of Action
Oncology InfigratinibFibroblast growth factor receptor (FGFR) inhibitor[9]
CrizotinibALK/ROS1 dual inhibitor[4]
CNS Disorders MethylphenidateDopamine and norepinephrine reuptake inhibitor
RisperidoneSerotonin and dopamine receptor antagonist
DonepezilAcetylcholinesterase inhibitor
Antihistamines LoratadineHistamine H1 receptor antagonist
Pain Management Fentanylμ-opioid receptor agonist
Antipsychotics HaloperidolDopamine D2 receptor antagonist

Synthetic Strategies for Accessing Functionalized Piperidines

The synthesis of functionalized piperidines is a well-established field in organic chemistry, with a variety of robust methods available to the medicinal chemist. The choice of synthetic route often depends on the desired substitution pattern and stereochemistry of the final product. Broadly, these strategies can be categorized into two main approaches: de novo synthesis of the piperidine ring and functionalization of a pre-existing piperidine core.

De Novo Synthesis of the Piperidine Ring

Building the piperidine ring from acyclic precursors allows for the introduction of substituents with high levels of control. Key strategies include:

  • Hydrogenation of Pyridine Derivatives: This is one of the most common and straightforward methods for accessing the piperidine core. A wide range of catalysts, including heterogeneous catalysts like Rh/C and homogeneous catalysts, can be employed.[10] Transfer hydrogenation protocols using reagents like ammonium formate or borane-ammonia complexes offer milder alternatives to high-pressure hydrogenation.[10]

  • Intramolecular Cyclization Reactions: A variety of cyclization strategies can be employed to construct the piperidine ring. These include intramolecular aza-Michael additions, metal-catalyzed cyclizations, and electrophilic cyclizations.[1]

  • Multicomponent Reactions (MCRs): MCRs offer an efficient and atom-economical approach to complex piperidine structures in a single step. The Petrenko-Kritschenko piperidone synthesis is a classic example, involving the condensation of an aldehyde, a primary amine, and a β-ketoester.[11]

Protocol 1: One-Pot Synthesis of a Substituted 4-Piperidone via a Four-Component Condensation

This protocol describes a multicomponent reaction for the synthesis of a highly functionalized 4-piperidone, a versatile intermediate for further elaboration.[12]

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)

  • Amine (e.g., benzylamine) (1.0 eq)

  • β-ketoester (e.g., ethyl acetoacetate) (2.0 eq)

  • Ethanol (solvent)

  • Round-bottom flask

  • Stir bar

  • Reflux condenser

Procedure:

  • To a round-bottom flask equipped with a stir bar and reflux condenser, add the aromatic aldehyde (1.0 eq), amine (1.0 eq), and β-ketoester (2.0 eq) in ethanol.

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will often precipitate out of the solution. If not, concentrate the solvent under reduced pressure.

  • Collect the solid product by filtration and wash with cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the desired 4-piperidone.

Causality Behind Experimental Choices:

  • Multicomponent Approach: This one-pot reaction is highly efficient as it avoids the isolation of intermediates, saving time and reducing waste.[12]

  • Ethanol as Solvent: Ethanol is a good solvent for the starting materials and facilitates the reaction without interfering with the chemistry. It is also a relatively green solvent.

  • Reflux Conditions: The elevated temperature accelerates the rate of the condensation reactions, leading to a reasonable reaction time.

Functionalization of a Pre-existing Piperidine Ring

Modifying a readily available piperidine scaffold is a common strategy in drug discovery for rapidly generating analogs for structure-activity relationship (SAR) studies.

  • N-Functionalization: The nitrogen atom of the piperidine ring is a nucleophilic site that can be readily functionalized through reactions such as N-alkylation, N-acylation, and N-arylation. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of N-aryl piperidines.[13]

  • C-H Functionalization: Direct functionalization of the C-H bonds of the piperidine ring is a more recent and powerful strategy for introducing molecular complexity. This can be achieved through various methods, including biocatalytic oxidation and transition metal-catalyzed reactions.[14][15]

Protocol 2: Palladium-Catalyzed N-Arylation of a Piperidine Derivative (Buchwald-Hartwig Amination)

This protocol outlines a general procedure for the N-arylation of a piperidine using the Buchwald-Hartwig cross-coupling reaction.[13]

Materials:

  • Piperidine derivative (1.0 eq)

  • Aryl halide (e.g., aryl bromide or iodide) (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., Xantphos) (2-10 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃) (1.5-2.0 eq)

  • Anhydrous toluene or dioxane (solvent)

  • Schlenk tube or sealed vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube or sealed vial under an inert atmosphere, add the piperidine derivative (1.0 eq), aryl halide (1.2 eq), palladium catalyst, phosphine ligand, and base.

  • Add anhydrous solvent via syringe.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford the desired N-arylated piperidine.[13]

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so an inert atmosphere is crucial to prevent catalyst deactivation.

  • Bulky, Electron-Rich Ligand: Ligands like Xantphos are essential for facilitating the catalytic cycle, particularly the reductive elimination step that forms the C-N bond.

  • Strong Base: A strong, non-nucleophilic base is required to deprotonate the piperidine nitrogen, making it a more potent nucleophile for the cross-coupling reaction.

Visualizing Synthetic Workflows

To further clarify the experimental processes, the following diagrams illustrate the key synthetic workflows described in the protocols.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Piperidine Derivative + Aryl Halide Heating Heat (80-110 °C) under Inert Atmosphere Reactants->Heating Catalyst Pd Catalyst + Ligand Catalyst->Heating Base Base Base->Heating Solvent Anhydrous Solvent Solvent->Heating Filtration Filtration Heating->Filtration Extraction Extraction Filtration->Extraction Purification Chromatography Extraction->Purification Product N-Arylated Piperidine Purification->Product

Caption: Workflow for Buchwald-Hartwig N-arylation.

MCR_Workflow Start Aromatic Aldehyde + Amine + β-Ketoester Reaction Reflux in Ethanol Start->Reaction Workup Cool & Filter Reaction->Workup Purification Recrystallization Workup->Purification Product 4-Piperidone Purification->Product

Sources

Application Notes and Protocols: The Use of Enzyme Inhibitors in Biochemical Assays

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Enzyme inhibitors are fundamental tools in biochemistry and pharmacology, serving as critical probes to elucidate enzyme mechanisms, map metabolic pathways, and form the basis of many therapeutic drugs.[1] An inhibition assay is a cornerstone laboratory test used to determine how a molecule affects the activity of an enzyme.[2][3] This guide provides an in-depth exploration of the principles and practices for characterizing enzyme inhibitors. It moves beyond simple procedural lists to explain the causality behind experimental design, ensuring that the data generated is both accurate and meaningful. Our objective is to empower researchers to design, execute, and interpret enzyme inhibition assays with confidence and scientific rigor.

Chapter 1: Foundational Principles of Enzyme Inhibition

A thorough understanding of enzyme kinetics is a prerequisite for studying inhibition. The activity of many enzymes can be described by the Michaelis-Menten model , which relates the initial reaction velocity (v₀) to the substrate concentration ([S]). Two key parameters arise from this model:

  • Vmax (Maximum Velocity): The reaction rate when the enzyme is fully saturated with the substrate.

  • Km (Michaelis Constant): The substrate concentration at which the reaction velocity is half of Vmax, often used as a measure of the enzyme's affinity for its substrate.

Inhibitors modulate this relationship by interacting with the enzyme, and they are broadly classified based on their mode of action.

Reversible Inhibition

Reversible inhibitors bind to an enzyme through non-covalent interactions and can readily dissociate, allowing the enzyme to regain activity if the inhibitor is removed.[4] They are categorized into several distinct types based on how they interact with the enzyme and substrate.

  • Competitive Inhibition: The inhibitor binds exclusively to the free enzyme (E) at the active site, the same site as the substrate (S).[4] The binding of the inhibitor and the substrate are mutually exclusive. This inhibition can be overcome by increasing the substrate concentration.

  • Non-competitive Inhibition: The inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site). It can bind to either the free enzyme (E) or the enzyme-substrate (ES) complex with equal affinity.[4] Because it does not compete with the substrate, increasing [S] cannot overcome this type of inhibition.

  • Uncompetitive Inhibition: The inhibitor binds exclusively to the enzyme-substrate (ES) complex, forming an inactive enzyme-substrate-inhibitor (ESI) complex.[4] This type of inhibition is most effective at high substrate concentrations.

  • Mixed Inhibition: Similar to non-competitive inhibition, a mixed inhibitor binds to an allosteric site. However, it has a different binding affinity for the free enzyme (E) versus the enzyme-substrate (ES) complex.[5]

dot graph "Reversible_Inhibition_Mechanisms" { graph [rankdir="LR", splines=ortho, nodesep=0.6, width=8]; node [shape=Mrecord, style=filled, fontname="Arial", fontsize=12]; edge [arrowhead=vee, color="#5F6368"];

// Nodes E [label="Free\nEnzyme (E)", fillcolor="#F1F3F4", fontcolor="#202124"]; ES [label="Enzyme-Substrate\nComplex (ES)", fillcolor="#F1F3F4", fontcolor="#202124"]; EP [label="Enzyme + Product (E+P)", fillcolor="#F1F3F4", fontcolor="#202124"]; I_comp [label="Competitive\nInhibitor (I)", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; I_noncomp [label="Non-competitive\nInhibitor (I)", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"]; I_uncomp [label="Uncompetitive\nInhibitor (I)", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; EI [label="Enzyme-Inhibitor\nComplex (EI)", fillcolor="#F1F3F4", fontcolor="#202124"]; ESI [label="Enzyme-Substrate-Inhibitor\nComplex (ESI)", fillcolor="#F1F3F4", fontcolor="#202124"]; S [label="Substrate (S)", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Main Reaction Pathway E -> ES [label="+S", color="#34A853"]; ES -> E [label="-S", color="#34A853"]; ES -> EP [label="k_cat", color="#202124"];

// Competitive Inhibition Pathway I_comp -> EI [style=dashed, arrowhead=none, color="#EA4335"]; E -> EI [label="+I", color="#EA4335"]; EI -> E [label="-I", color="#EA4335"];

// Non-competitive Inhibition Pathway {rank=same; I_noncomp; E; ES} I_noncomp -> E [style=dashed, arrowhead=none, color="#FBBC05"]; I_noncomp -> ES [style=dashed, arrowhead=none, color="#FBBC05"]; E -> EI [label="+I", color="#FBBC05"]; ES -> ESI [label="+I", color="#FBBC05"]; ESI -> ES [label="-I", color="#FBBC05"];

// Uncompetitive Inhibition Pathway {rank=same; I_uncomp; ES} I_uncomp -> ES [style=dashed, arrowhead=none, color="#4285F4"]; ES -> ESI [label="+I", color="#4285F4"]; ESI -> ES [label="-I", color="#4285F4"]; } enddot Figure 1: Binding models for different types of reversible enzyme inhibitors.

Irreversible Inhibition

Irreversible inhibitors typically form a stable, often covalent, bond with the enzyme, leading to a permanent loss of activity.[6] This type of inhibition is time-dependent, and the enzyme's activity cannot be restored by simple dilution. A common example is "suicide inhibition," where the enzyme mistakes the inhibitor for its substrate and initiates a catalytic reaction that converts the inhibitor into a reactive form that covalently attaches to the active site.[7]

Impact on Kinetic Parameters

The primary method for diagnosing the mechanism of inhibition is to observe the inhibitor's effect on the apparent Vmax and Km of the reaction. These effects are summarized in the table below and are visualized using a Lineweaver-Burk (double reciprocal) plot.[8][9]

Inhibition Type Effect on Apparent Vmax Effect on Apparent Km Lineweaver-Burk Plot Appearance
Competitive No changeIncreasesLines intersect on the Y-axis.
Non-competitive DecreasesNo changeLines intersect on the X-axis.
Uncompetitive DecreasesDecreasesLines are parallel.
Mixed DecreasesIncreases or DecreasesLines intersect in the upper-left quadrant.

Chapter 2: Designing Robust Enzyme Inhibition Assays

The quality of data from an inhibition assay is entirely dependent on the quality of the assay design. A poorly designed experiment can lead to misleading results, such as incorrect IC50 values or misidentified mechanisms of action.[3]

Pre-Experimental Characterization

Before studying any inhibitor, the enzyme and its reaction must be thoroughly characterized under the planned assay conditions (e.g., buffer, pH, ionic strength, temperature).[10][11]

  • Enzyme Titration: Determine the optimal enzyme concentration that produces a robust signal within the linear range of the detection instrument and maintains initial velocity conditions.

  • Substrate Km Determination: Measure the reaction rate at various substrate concentrations to determine the Km. This value is critical for setting the substrate concentration in subsequent inhibition assays.

  • Linearity with Time: Confirm that the reaction rate is linear over the intended measurement period. For steady-state assumptions to hold, it is recommended that less than 10% of the substrate be consumed.[10]

Establishing Steady-State Conditions

For kinetic analysis to be valid, the assay must be run under steady-state conditions. This requires several key assumptions to be met:[2]

  • The substrate concentration must be much greater than the enzyme concentration ([S] >> [E]).

  • The concentration of the enzyme-substrate (ES) complex remains constant throughout the measurement period.

  • The reaction is measured during its initial velocity phase, where product accumulation is minimal, and the reverse reaction is insignificant.

The Importance of Controls

Proper controls are non-negotiable for a self-validating assay.

  • Positive Control (Uninhibited Reaction): Enzyme, substrate, and buffer (with vehicle, e.g., DMSO). This defines the 100% activity level.

  • Negative Control (Background): Substrate and buffer (with vehicle), but no enzyme. This defines the 0% activity level and accounts for any non-enzymatic substrate degradation.

  • Vehicle Control: The solvent used to dissolve the inhibitor (commonly DMSO) must be kept at a constant, low concentration across all wells, as it can impact enzyme activity and compound solubility.[2]

Avoiding Common Assay Artifacts

Several factors can interfere with an assay and produce misleading results.

  • Compound Solubility: Poorly soluble compounds can lead to an underestimation of potency.[2]

  • Product Inhibition: The product of the enzymatic reaction may itself be an inhibitor, causing the reaction rate to slow down over time.[7]

  • Reagent Instability: The enzyme, substrate, or cofactors may be unstable under the assay conditions, leading to a decrease in reaction rate over time.[7]

  • Detergents: If detergents are required, their concentration should be kept well below the critical micelle concentration (CMC) to avoid interference with inhibitor binding.[2]

Chapter 3: Core Experimental Protocols

Protocol 3.1: IC50 Determination

The half-maximal inhibitory concentration (IC50) is a measure of an inhibitor's potency. It is the concentration of inhibitor required to reduce enzyme activity by 50% under specific assay conditions.[12]

Objective: To determine the potency of an inhibitor by generating a dose-response curve.

Principle: The enzyme's activity is measured across a range of inhibitor concentrations at a fixed substrate concentration (typically at or near the Km).

Materials:

  • Purified enzyme

  • Substrate

  • Test inhibitor stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (pre-optimized for pH, ionic strength)

  • Microplate (e.g., 96-well, clear for colorimetric assays, black for fluorescence)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Inhibitor Dilution Series: Prepare a serial dilution of the inhibitor. A common approach is a 10-point, 3-fold serial dilution.

    • Causality: Using at least 10 concentrations ensures a well-defined sigmoidal curve. Spacing the points logarithmically (e.g., half-log or 3-fold dilutions) provides good coverage of the dose-response range.[10]

  • Plate Layout: Design the plate to include controls. (See Table 2 for an example).

  • Assay Preparation: a. Add assay buffer to all wells. b. Add the serially diluted inhibitor to the appropriate wells. Add an equivalent volume of vehicle (e.g., DMSO) to the control wells. c. Add the enzyme solution to all wells except the negative controls. d. Optional Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a set period (e.g., 15-30 minutes) at the assay temperature. This step is crucial for inhibitors that bind slowly.

  • Initiate Reaction: Add the substrate solution to all wells to start the reaction.

  • Data Collection: Immediately place the plate in a plate reader set to the correct temperature. Measure the signal (e.g., absorbance, fluorescence) kinetically over the pre-determined linear time course.

  • Calculate Initial Velocity: Determine the initial reaction rate (v₀) for each well by calculating the slope of the linear portion of the signal vs. time plot.

Data Analysis:

  • Normalize the data. Set the average rate of the positive control (no inhibitor) as 100% activity and the negative control (no enzyme) as 0% activity.

  • Plot the % Activity versus the log[Inhibitor].

  • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[13]

Plate Column 123456789101112
Row A-C I-1I-2I-3I-4I-5I-6I-7I-8I-9I-10Pos CtrlNeg Ctrl
Row D-F I-1I-2I-3I-4I-5I-6I-7I-8I-9I-10Pos CtrlNeg Ctrl
Table 2: Example 96-well plate layout for an IC50 determination in triplicate. I-1 to I-10 represent the inhibitor serial dilutions. Pos Ctrl = Positive Control, Neg Ctrl = Negative Control.
Protocol 3.2: Mechanism of Action (MOA) Studies

Objective: To determine if an inhibitor is competitive, non-competitive, uncompetitive, or mixed.

Principle: The initial velocity of the reaction is measured across a matrix of varying substrate and inhibitor concentrations. The resulting pattern of changes in apparent Km and Vmax reveals the mechanism of action.

Procedure:

  • Experimental Design: This experiment is a more complex version of the IC50 assay. You will create a matrix of conditions.

    • Select at least 5 substrate concentrations, spanning a range from 0.5x Km to at least 5x Km.[2]

    • Select at least 5-8 inhibitor concentrations, spanning the inhibitor's Ki (if known) or IC50. A good starting point is concentrations around 0x, 0.5x, 1x, 2x, and 5x the IC50 value.[2]

  • Assay Execution: a. For each fixed inhibitor concentration (including zero), perform a full substrate titration curve. b. Set up the plate with the matrix of substrate and inhibitor concentrations. Always include positive (no inhibitor) and negative (no enzyme) controls for each substrate concentration. c. Measure the initial velocity for each condition as described in Protocol 3.1.

  • Data Analysis and Visualization: a. For each inhibitor concentration, plot the initial velocity (v₀) versus substrate concentration ([S]). Fit this data to the Michaelis-Menten equation to determine the apparent Vmax and apparent Km. b. Create a Lineweaver-Burk plot by plotting 1/v₀ versus 1/[S] for each inhibitor concentration.[14] The pattern of line intersections is diagnostic for the mechanism of action (see Table 1).

Protocol 3.3: Assessing Inhibition Reversibility

Objective: To determine if an inhibitor binds reversibly or irreversibly.

Principle: The "jump dilution" method is a robust way to assess reversibility.[15][16] An enzyme-inhibitor complex, formed at high concentrations, is rapidly diluted. If the inhibitor is reversible, the dilution will cause it to dissociate from the enzyme, leading to a recovery of enzyme activity over time.[17][18]

Procedure:

  • Complex Formation: Incubate a high concentration of the enzyme (e.g., 100x the final assay concentration) with a saturating concentration of the inhibitor (e.g., 10-20x its IC50) for a sufficient time to reach binding equilibrium.[16][19]

  • Jump Dilution: Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold or more) into a pre-warmed assay buffer containing the substrate.[15][19]

    • Causality: This large dilution reduces the free inhibitor concentration to a level far below its IC50, preventing significant re-binding once the inhibitor dissociates.[15]

  • Monitor Activity Recovery: Immediately and continuously monitor product formation over time.

  • Controls:

    • Reversible Control: A known reversible inhibitor should show full recovery of activity.

    • Irreversible Control: A known irreversible inhibitor should show no recovery of activity.

    • No Inhibitor Control: An uninhibited enzyme diluted in the same manner should show immediate, stable activity.

Interpretation:

  • Rapid Activity Recovery: Indicates a rapidly reversible inhibitor.

  • Slow Activity Recovery: Suggests a slow-off-rate, but still reversible, inhibitor. The rate of recovery can be used to calculate the dissociation rate constant (k_off).

  • No Activity Recovery: Indicates irreversible inhibition.

Chapter 4: Data Analysis and Interpretation

dot graph "Inhibitor_Characterization_Workflow" { graph [splines=true, overlap=false, rankdir=TB, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Nodes Start [label="Start:\nPotent 'Hit' from Screen", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; IC50 [label="Protocol 3.1:\nDetermine IC50", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Potent [label="Is IC50 in desired range?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Reversibility [label="Protocol 3.3:\nAssess Reversibility\n(Jump Dilution)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IsReversible [label="Reversible?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; MOA [label="Protocol 3.2:\nDetermine MOA\n(Kinetic Studies)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Plot [label="Plot Data\n(e.g., Lineweaver-Burk)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Interpret [label="Interpret Plot:\nCompetitive, Non-comp,\nor Uncompetitive?", shape=Mdiamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Ki [label="Calculate Ki\n(e.g., Cheng-Prusoff)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End:\nCharacterized Inhibitor", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Irreversible [label="Characterize as\nIrreversible/Time-Dependent", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Discard [label="Discard or Re-evaluate", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Connections Start -> IC50; IC50 -> Potent; Potent -> Reversibility [label="Yes"]; Potent -> Discard [label="No"]; Reversibility -> IsReversible; IsReversible -> MOA [label="Yes"]; IsReversible -> Irreversible [label="No"]; Irreversible -> End; MOA -> Plot; Plot -> Interpret; Interpret -> Ki; Ki -> End; } enddot Figure 2: Workflow for the complete characterization of an enzyme inhibitor.

From IC50 to Ki

While the IC50 is a useful measure of potency, it is dependent on the specific assay conditions (especially substrate concentration). The inhibition constant (Ki) is a more fundamental measure of an inhibitor's affinity for the enzyme because it is an intrinsic value independent of substrate concentration.[20]

For a competitive inhibitor , the Ki can be calculated from the IC50 using the Cheng-Prusoff equation :[20][21]

Ki = IC50 / (1 + [S]/Km)

Where:

  • [S] is the substrate concentration used in the IC50 assay.

  • Km is the Michaelis constant of the substrate.

This equation highlights why reporting the substrate concentration and Km value is essential when publishing IC50 data. For other inhibition types, the relationship between IC50 and Ki is more complex, and Ki is best determined by global fitting of the data from the MOA study.[5][22][23]

Interpreting Lineweaver-Burk Plots

The Lineweaver-Burk plot provides a powerful visual diagnosis of the inhibition mechanism.[4]

  • Competitive: All lines intersect on the y-axis (1/Vmax is constant), but the x-intercept (-1/Km) changes.

  • Non-competitive: All lines intersect on the x-axis (-1/Km is constant), but the y-intercept (1/Vmax) changes.

  • Uncompetitive: The lines are parallel, indicating that both the y-intercept and x-intercept change proportionally.

While visually intuitive, Lineweaver-Burk plots can distort experimental error. Therefore, it is crucial to supplement this visual analysis with non-linear regression fitting of the original velocity vs. [S] data to obtain the most accurate kinetic parameters.[9]

Conclusion

The rigorous characterization of enzyme inhibitors is a multi-step process that requires careful planning, precise execution, and thoughtful data analysis. By moving sequentially from potency determination (IC50) to reversibility and mechanism of action studies, researchers can build a comprehensive profile of an inhibitor's behavior. Adherence to the principles of steady-state kinetics, inclusion of proper controls, and awareness of potential artifacts are paramount to generating reliable and reproducible data. This guide provides the foundational knowledge and practical protocols to empower scientists in their pursuit of understanding and exploiting enzyme inhibition.

References

  • National Center for Biotechnology Information (2012). Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]

  • Tipton, K. F., & Unzeta, M. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(10), 2531. Available from: [Link]

  • National Center for Biotechnology Information (2012). Assay Guidance Manual - Basics of Enzymatic Assays for HTS. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]

  • BellBrook Labs (2023). Jump Dilution Assay: A Practical Guide to Measuring Drug–Target Residence Time in Modern Drug Discovery. BellBrook Labs. Available from: [Link]

  • Creative Bioarray. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. Available from: [Link]

  • Jack Westin (2023). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. Jack Westin. Available from: [Link]

  • Canadian Society of Pharmacology and Therapeutics (CSPT). Cheng-Prusoff Equation. CSPT. Available from: [Link]

  • ResearchGate (2020). How to input data to determine IC50 (of an enzyme inhibition assay) from absorbance data by Graphpad Prism?. ResearchGate. Available from: [Link]

  • Leff, P. (1995). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of pharmacological and toxicological methods, 33(3), 187–196. Available from: [Link]

  • Khan Academy. Enzyme inhibition and kinetics graphs. Khan Academy. Available from: [Link]

  • BellBrook Labs (2023). Biochemical Assay Development: Strategies to Speed Up Research. BellBrook Labs. Available from: [Link]

  • National Center for Biotechnology Information (2012). Assay Guidance Manual - Figure 4: [Assessment of compound activity reversibility...]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]

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  • Sebaugh, J. L. (2011). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry, 54(19), 7041-7043. Available from: [Link]

  • BellBrook Labs. A Guide to Measuring Drug- Target Residence Times with Biochemical Assays. BellBrook Labs. Available from: [Link]

  • Copeland, R. A. (2016). Enzyme–Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality. Perspectives in Science, 7, 1-10. Available from: [Link]

  • BioPharm International (2021). Advancing Enzyme Analysis. BioPharm International. Available from: [Link]

  • ResearchGate (2014). Impact of enzyme concentration and residence time on apparent activity recovery in jump dilution analysis. ResearchGate. Available from: [Link]

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  • Andrey K (2015). Lineweaver-Burk Plot and Reversible Inhibition. YouTube. Available from: [Link]

  • edX. IC50 Determination. edX. Available from: [Link]

  • Majid Ali (2023). IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool. YouTube. Available from: [Link]

  • ResearchGate (2020). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. ResearchGate. Available from: [Link]

  • LibreTexts Biology (2021). 6.4: Enzyme Inhibition. LibreTexts. Available from: [Link]

  • ResearchGate (2019). The Fundamental Problem With Enzyme Inhibition Theory. ResearchGate. Available from: [Link]

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Application Notes and Protocols for the Investigation of (R)-3-Amino-3-(3-cyanophenyl)propanoic Acid in Neurotransmitter Systems

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Potential Modulator of GABAergic Neurotransmission

(R)-3-Amino-3-(3-cyanophenyl)propanoic acid is a synthetic amino acid derivative with a chemical structure suggestive of interactions with neurotransmitter systems. While its S-enantiomer has been noted for its role in neuroscience research, particularly concerning glutamate receptors, the pharmacological profile of the (R)-enantiomer remains less characterized.[1] Based on its structural similarity to known neuroactive compounds, it is hypothesized that (R)-3-Amino-3-(3-cyanophenyl)propanoic acid may function as a modulator of GABAergic neurotransmission, potentially as a positive allosteric modulator (PAM) of GABAB receptors.[2][3]

GABAB receptors, as metabotropic G-protein coupled receptors, are crucial regulators of synaptic inhibition in the central nervous system. Their activation leads to a decrease in neuronal excitability, and they are implicated in a variety of physiological and pathological processes, including anxiety, depression, and addiction.[4][5] Positive allosteric modulators of GABAB receptors are of significant therapeutic interest as they do not directly activate the receptor but rather enhance the effect of the endogenous ligand, GABA.[4] This can offer a more nuanced modulation of the GABAergic system with a potentially better side-effect profile compared to direct agonists.[3]

This document provides a comprehensive guide for researchers to investigate the neuropharmacological properties of (R)-3-Amino-3-(3-cyanophenyl)propanoic acid. It outlines a logical workflow, from initial in vitro characterization to in vivo functional and behavioral studies, to elucidate its mechanism of action and potential as a tool for studying neurotransmitter systems.

Physicochemical Properties and Synthesis

A thorough understanding of the compound's properties is essential for experimental design.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₂[1]
Molecular Weight 190.20 g/mol [1]
Appearance White to off-white powder
Solubility Soluble in aqueous solutions; solubility can be enhanced by pH adjustment.[6]
Storage Store at 2-8°C in a dry, dark place.

Synthesis of Enantiomerically Pure (R)-3-Amino-3-(3-cyanophenyl)propanoic Acid:

The enantiomerically pure (R)-isomer can be obtained from the racemic mixture through enzymatic resolution. A common method involves the enantioselective N-acylation of the corresponding racemic ester catalyzed by an enzyme such as Candida antarctica lipase A (CAL-A).[7] The unreacted (R)-ester can then be separated and hydrolyzed to yield the desired (R)-amino acid.

Experimental Workflows: A Step-by-Step Guide to Characterization

The following sections provide detailed protocols for a comprehensive evaluation of (R)-3-Amino-3-(3-cyanophenyl)propanoic acid's effects on neurotransmitter systems.

Part 1: In Vitro Characterization - Defining the Molecular Target

The initial step is to determine if and how the compound interacts with its putative target, the GABAB receptor.

Radioligand binding assays are fundamental for determining the affinity of a compound for a specific receptor. A competitive binding assay will be used to assess the ability of (R)-3-Amino-3-(3-cyanophenyl)propanoic acid to displace a known radiolabeled GABAB receptor antagonist.

Objective: To determine the binding affinity (Ki) of (R)-3-Amino-3-(3-cyanophenyl)propanoic acid for the GABAB receptor.

Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Prepare cell membranes from a cell line stably expressing human recombinant GABAB receptors (e.g., CHO or HEK293 cells).

    • Homogenize cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup:

    • In a 96-well plate, add in the following order:

      • Assay buffer (50 mM Tris-HCl, 100 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, pH 7.4).

      • A fixed concentration of a suitable radiolabeled GABAB receptor antagonist (e.g., [³H]CGP54626).

      • Increasing concentrations of unlabeled (R)-3-Amino-3-(3-cyanophenyl)propanoic acid (e.g., from 1 nM to 100 µM).

      • Cell membrane preparation.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration and Scintillation Counting:

    • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or allosteric modulator. Since (R)-3-Amino-3-(3-cyanophenyl)propanoic acid is hypothesized to be a PAM, its ability to enhance the effect of GABA will be assessed.

Objective: To characterize the functional activity of (R)-3-Amino-3-(3-cyanophenyl)propanoic acid at the GABAB receptor.

Protocol: [³⁵S]GTPγS Binding Assay

This assay measures the activation of G-proteins coupled to the GABAB receptor.

  • Assay Setup:

    • In a 96-well plate, add in the following order:

      • Assay buffer (20 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

      • A fixed, sub-maximal concentration of GABA (e.g., EC₂₀).

      • Increasing concentrations of (R)-3-Amino-3-(3-cyanophenyl)propanoic acid.

      • Cell membrane preparation.

      • GDP (to ensure G-proteins are in their inactive state).

  • Incubation and G-protein Activation:

    • Pre-incubate the plate for 15 minutes at 30°C.

    • Add [³⁵S]GTPγS to each well and incubate for an additional 30 minutes at 30°C.

  • Filtration and Scintillation Counting:

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold wash buffer.

    • Measure the bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis:

    • Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the concentration of the test compound.

    • Determine the EC₅₀ (concentration for 50% of maximal effect) and the Emax (maximal effect) of the compound in potentiating the GABA response.

Workflow for In Vitro Characterization

InVitroWorkflow cluster_0 Initial Screening cluster_1 Functional Characterization cluster_2 Data Analysis & Interpretation start Compound (R)-3-Amino-3-(3-cyanophenyl)propanoic acid binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay [35S]GTPγS Binding Assay (Determine EC50 and Emax) binding_assay->functional_assay analysis Determine Pharmacological Profile: - Binding Affinity - Potency - Efficacy functional_assay->analysis GABAB_Signaling cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular GABA GABA GABAB_R GABAB Receptor GABA->GABAB_R Binds PAM (R)-3-Amino-3- (3-cyanophenyl)propanoic acid (Hypothesized PAM) PAM->GABAB_R Enhances GABA Binding G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits K_channel ↑ K+ Conductance G_protein->K_channel Activates Ca_channel ↓ Ca2+ Conductance G_protein->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Neuronal_Inhibition Neuronal Inhibition cAMP->Neuronal_Inhibition K_channel->Neuronal_Inhibition Ca_channel->Neuronal_Inhibition

Caption: Hypothesized mechanism of action of (R)-3-Amino-3-(3-cyanophenyl)propanoic acid as a GABAB receptor PAM.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the comprehensive characterization of (R)-3-Amino-3-(3-cyanophenyl)propanoic acid as a potential modulator of neurotransmitter systems. The hypothesized action as a GABAB receptor PAM presents an exciting avenue for research into novel therapeutics for a range of neurological and psychiatric disorders.

It is imperative to acknowledge that the pharmacological profile of this specific (R)-enantiomer is not yet fully elucidated in the public domain. Therefore, the presented protocols should be considered as a starting point for a thorough investigation. Further studies could include selectivity profiling against other neurotransmitter receptors and transporters, pharmacokinetic analysis, and evaluation in more complex behavioral models. The data generated from these experiments will be invaluable in determining the scientific utility and therapeutic potential of this compound.

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Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Bedrock of Modern Peptide Science

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by R. Bruce Merrifield, for which he was awarded the 1984 Nobel Prize in Chemistry, has become the cornerstone of peptide and protein science.[1][2] It enables the stepwise assembly of amino acids into a desired peptide sequence while the C-terminus is covalently anchored to an insoluble polymer support, or resin.[3][4][5] This methodology's core advantage lies in its simplification of the purification process; excess reagents and soluble by-products are easily removed by simple filtration and washing, driving reactions to near completion through the use of excess reactants.[3][6] This guide provides researchers, scientists, and drug development professionals with a detailed overview of the principles, core chemistries, and field-proven protocols for successful SPPS.

Core Principles and Strategic Choices in SPPS

A successful synthesis is predicated on a series of strategic choices regarding the resin, linker, protecting groups, and coupling chemistry. These choices are interconnected and dictate the outcome and purity of the final peptide.

The Solid Support: Resins and Linkers

The solid support acts as the anchor for the entire synthesis. Its properties are critical for reaction efficiency.

  • Resin Matrix: The most common resin cores are polystyrene (PS) cross-linked with 1-2% divinylbenzene, and polyethylene glycol (PEG)-grafted polystyrene (PEG-PS).[4][7]

    • Polystyrene (PS) Resins: These are mechanically robust and cost-effective, ideal for many standard syntheses.[8] However, their hydrophobic nature can sometimes hinder the synthesis of complex or aggregating peptides.

    • PEG-PS Resins: These hybrid resins offer enhanced swelling properties in a wider range of solvents, mimicking a more solution-phase-like environment.[7] This makes them particularly suitable for longer, more complex, or "difficult" peptide sequences.[7][8]

  • Linkers (Handles): The linker is a bifunctional molecule that connects the nascent peptide chain to the resin core.[3][7] Crucially, the linker's chemistry dictates the C-terminal functionality of the cleaved peptide (e.g., carboxylic acid or amide) and the conditions required for its final release.[7][8]

Table 1: Common SPPS Resins and Linkers

Linker/Resin NameC-Terminal ResultCleavage ConditionTypical Application/Chemistry
Wang Resin Carboxylic AcidStrong Acid (e.g., 95% TFA)Fmoc/tBu Strategy
2-Chlorotrityl (2-CTC) Resin Carboxylic AcidVery Mild Acid (e.g., 1-5% TFA)Fmoc/tBu; Ideal for protected fragments
Rink Amide Resin CarboxamideStrong Acid (e.g., 95% TFA)Fmoc/tBu Strategy for peptide amides
Merrifield Resin Carboxylic AcidHarsh Acid (e.g., liquid HF)Boc/Bzl Strategy
Orthogonal Protection Strategies: Fmoc vs. Boc

SPPS relies on an "orthogonal" protection scheme, where the temporary Nα-protecting group can be removed under conditions that leave the permanent side-chain protecting groups intact.[9] The two dominant strategies are Fmoc/tBu and Boc/Bzl.[10][11]

  • Fmoc/tBu Strategy: This is the most widely used method due to its milder conditions.

    • Nα-Protection: The base-labile Fluorenylmethyloxycarbonyl (Fmoc) group is removed at each cycle using a solution of a secondary amine, typically 20-40% piperidine in DMF.[10][12]

    • Side-Chain Protection: Acid-labile groups like tert-butyl (tBu), trityl (Trt), and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) are used.[7]

    • Final Cleavage: A strong acid, typically Trifluoroacetic Acid (TFA), is used to simultaneously cleave the peptide from the resin and remove all side-chain protecting groups.[7][12]

  • Boc/Bzl Strategy: This classic strategy uses graded acid lability.

    • Nα-Protection: The acid-labile tert-butyloxycarbonyl (Boc) group is removed with moderate acid (e.g., 25-50% TFA in DCM).[2][12]

    • Side-Chain Protection: Benzyl (Bzl)-based groups are used, which are stable to moderate TFA but are removed by very strong acids.[9]

    • Final Cleavage: A very strong, hazardous acid like liquid Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) is required for final cleavage and deprotection.[12][13]

Due to the use of less harsh and hazardous reagents, the Fmoc/tBu strategy is generally preferred in modern research settings.

The Heart of SPPS: Peptide Bond Formation

The formation of the peptide bond between a free N-terminal amine on the resin-bound peptide and the carboxyl group of the incoming amino acid is not spontaneous. It requires a "coupling reagent" to activate the carboxylic acid, making it susceptible to nucleophilic attack.

  • Mechanism of Action: The goal is to convert the carboxylic acid's hydroxyl group into a better leaving group. This is typically achieved by forming an activated ester or a symmetric anhydride.[10] The addition of additives like 1-hydroxybenzotriazole (HOBt) or its derivatives can suppress side reactions and minimize racemization by forming intermediate active esters.[14]

Table 2: Common Coupling Reagents in Fmoc SPPS

Reagent NameFull NameActivator TypeComments
DIC/HOBt N,N'-Diisopropylcarbodiimide / 1-HydroxybenzotriazoleCarbodiimideCost-effective and reliable. The byproduct, diisopropylurea (DIU), is soluble in DMF/DCM.
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateAminium/Uronium SaltFast and efficient. Pre-activation is not strictly necessary but often practiced.
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateAminium/Uronium SaltMore reactive than HBTU, particularly useful for sterically hindered couplings.
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePhosphonium SaltExcellent for reducing racemization. Does not require a base for activation.

The SPPS Workflow: A Step-by-Step Guide

The synthesis of a peptide is a cyclical process, with each cycle adding one amino acid to the growing chain.[3] The following sections provide a detailed protocol for manual Fmoc/tBu-based SPPS.

Visualizing the Core Workflow

The entire synthesis process can be visualized as a recurring loop of chemical reactions and physical washing steps.

SPPS_Cycle Start Start: Pre-loaded Resin Swell 1. Resin Swelling (DMF/DCM) Start->Swell Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 3. Washing (DMF, IPA, DCM) Deprotection->Wash1 Coupling 4. Amino Acid Coupling (AA/Activator/Base in DMF) Wash1->Coupling Wash2 5. Washing (DMF, DCM) Coupling->Wash2 Kaiser Monitor Coupling (Kaiser Test) Wash2->Kaiser Kaiser->Coupling Incomplete (Recouple) Repeat Next Amino Acid Kaiser->Repeat Complete End Final Peptide-Resin Kaiser->End Final AA Coupled Repeat->Deprotection

Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis.

Protocol: Standard Fmoc SPPS Cycle (Manual Synthesis)

This protocol is based on a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.

Materials:

  • Fmoc-Rink Amide resin (or other appropriate resin)

  • Fmoc-protected amino acids

  • Coupling Solution: 0.5 M HBTU/HOBt in DMF

  • Activation Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Solution: 20% (v/v) Piperidine in DMF

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Isopropanol (IPA)

  • Reaction vessel (fritted syringe or glass vessel)

Procedure:

  • Resin Preparation and Swelling: a. Place the resin (0.1 mmol) into the reaction vessel. b. Add DCM (~10 mL/g of resin) and allow the resin to swell for 30 minutes with gentle agitation. c. Drain the DCM and wash the resin 3 times with DMF.[8]

  • Fmoc Group Deprotection: a. Add the deprotection solution (20% piperidine/DMF, ~10 mL/g resin) to the swollen resin. b. Agitate for 3 minutes, then drain. c. Add a fresh aliquot of the deprotection solution and agitate for an additional 10-15 minutes.[10] The Fmoc group is cleaved via a β-elimination mechanism, which is initiated by the piperidine base.[10] d. Drain the solution.

  • Washing Post-Deprotection: a. Wash the resin thoroughly to remove all traces of piperidine, which would neutralize the incoming activated amino acid. b. Perform a sequence of washes: DMF (x5), IPA (x2), DMF (x3).

  • Amino Acid Coupling: a. In a separate vial, pre-activate the next amino acid. Dissolve Fmoc-amino acid (0.4 mmol, 4 eq) and HBTU (0.38 mmol, 3.8 eq) in DMF (~2 mL). b. Add DIPEA (0.8 mmol, 8 eq) to the amino acid solution. The solution should change color (typically to yellow). Allow to activate for 1-2 minutes. The base deprotonates the amino acid's carboxylic acid, facilitating its reaction with HBTU to form a highly reactive intermediate.[10] c. Add the activated amino acid solution to the resin. d. Agitate at room temperature for 45-60 minutes.

  • Monitoring and Washing Post-Coupling: a. After the coupling reaction, take a small sample of beads and perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines.

    • Negative Result (beads are colorless/yellow): Coupling is complete. Proceed to wash.
    • Positive Result (beads are dark blue/purple): Coupling is incomplete. Drain the vessel and repeat the coupling step (re-couple) with a freshly prepared amino acid solution. b. Once coupling is complete, drain the solution and wash the resin: DMF (x3), DCM (x3), DMF (x3).
  • Return to Step 2 for the next amino acid in the sequence. After the final amino acid is coupled, the N-terminal Fmoc group is typically removed before the final cleavage step.

Final Cleavage and Peptide Purification

Once the peptide sequence is fully assembled, the final and most critical step is to cleave it from the solid support and simultaneously remove all the side-chain protecting groups.

The Role of the Cleavage Cocktail

Cleavage is performed with a strong acid, most commonly TFA.[7] However, the protecting groups, once cleaved, generate highly reactive cationic species (e.g., t-butyl cations) that can re-attach to and modify sensitive amino acid residues (like Trp, Met, Cys, Tyr).[13] To prevent these side reactions, a "cleavage cocktail" containing scavengers is used. These are nucleophilic compounds that trap the reactive cations.[7][13]

Table 3: Common TFA Cleavage Cocktails

CocktailCompositionTarget Residues / Purpose
Reagent K TFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5)General purpose, good for Arg(Pbf), Trp, Met, Cys
Reagent B TFA / Phenol / Water / TIPS (88:5:5:2)"Odorless" alternative, effective for Trp(Boc) and Arg(Pbf)
Standard 95% TFA TFA / Water / TIPS (95:2.5:2.5)For peptides without sensitive, easily modified residues
(TFA: Trifluoroacetic Acid, TIPS: Triisopropylsilane, EDT: 1,2-Ethanedithiol)
Protocol: Peptide Cleavage and Precipitation

CAUTION: TFA is an extremely corrosive and volatile acid. Always perform this procedure in a certified chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).[15]

  • Preparation: a. After the final wash of the peptide-resin, dry it thoroughly under a high vacuum for at least 4 hours.[15] b. Place the dry peptide-resin (0.1 mmol) in a suitable reaction flask.

  • Cleavage Reaction: a. Prepare the cleavage cocktail fresh. For 1g of resin, typically 10-20 mL of cocktail is sufficient.[15] b. Add the chilled cleavage cocktail to the flask containing the resin. c. Stopper the flask and allow the reaction to proceed at room temperature with occasional swirling for 2-4 hours. For longer or more complex peptides, cleavage time may need to be extended.[15]

  • Peptide Precipitation: a. After cleavage, filter the resin away from the TFA/peptide solution into a fresh centrifuge tube. Wash the resin once with a small amount of fresh TFA to recover any remaining peptide. b. Add the TFA solution dropwise to a large volume (approx. 10x the TFA volume) of ice-cold diethyl ether. A white precipitate (the crude peptide) should form immediately. c. Place the ether suspension at -20°C for 30 minutes to ensure complete precipitation.

  • Isolation and Drying: a. Pellet the peptide by centrifugation (e.g., 3000 x g for 5 minutes). b. Carefully decant the ether. c. Wash the peptide pellet twice more with cold ether to remove residual scavengers and dissolved protecting groups. d. After the final wash, dry the white peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Analysis and Purification

The crude peptide is a mixture of the target peptide and various deletion or modified sequences. Purification is essential.

  • Analysis: The crude product's identity and purity are assessed using a combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[16][17]

  • Purification: Preparative Reversed-Phase HPLC (RP-HPLC) is the standard method for purifying peptides to a high degree (>95% or >98%).[18][19]

Troubleshooting and Advanced Strategies

Even with optimized protocols, challenges can arise, particularly with "difficult sequences."

Common Problems and Solutions

Troubleshooting Problem Problem Detected: Incomplete Coupling (Positive Kaiser Test) Cause1 Potential Cause: Steric Hindrance Problem->Cause1 Cause2 Potential Cause: Peptide Aggregation Problem->Cause2 Solution1a Solution: Use stronger coupling reagent (e.g., HATU) Cause1->Solution1a Solution1b Solution: Extend coupling time or perform double coupling Cause1->Solution1b Solution2a Solution: Use Chaotropic Salts (e.g., LiCl) Cause2->Solution2a Solution2b Solution: Incorporate backbone modifiers (e.g., pseudoprolines) Cause2->Solution2b Solution2c Solution: Synthesize at elevated temperature (Microwave) Cause2->Solution2c

Caption: A decision-making workflow for troubleshooting incomplete coupling.

  • Peptide Aggregation: Certain sequences, particularly those rich in hydrophobic residues like Val, Ile, and Leu, have a tendency to form stable secondary structures (β-sheets) on the resin.[6] This causes the resin to collapse, preventing reagents from accessing the reactive N-terminus, leading to failed couplings.[6][20]

    • Solution: Use PEG-PS resins, add chaotropic salts like LiCl to the coupling media, or incorporate "backbone-disrupting" dipeptides (e.g., pseudoprolines) at strategic points in the sequence.

  • Aspartimide Formation: Peptides containing Aspartic Acid (Asp) are prone to forming a cyclic aspartimide intermediate, especially during Fmoc deprotection. This can lead to racemization or chain termination.

    • Solution: Use a protecting group for the Asp side chain that sterically hinders the cyclization, such as a Dmab group, or use milder deprotection conditions.

Microwave-Assisted Peptide Synthesis (MA-SPPS)

The application of microwave energy has revolutionized SPPS by dramatically accelerating both the deprotection and coupling steps.[21][22] Microwave heating can increase reaction kinetics, allowing most coupling cycles to be completed in minutes rather than hours.[21][23] This technology is particularly effective at disrupting peptide aggregation, thereby improving the synthesis of difficult sequences.[23][24] However, care must be taken, as elevated temperatures can also increase the rate of side reactions like racemization if not properly controlled.[21][24]

References

  • Pires, D. A. T., Bemquerer, M. P., & do Nascimento, C. J. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. SpringerLink. [Link]

  • Aapptec Peptides. SYNTHESIS NOTES. [Link]

  • Kent, S. B. (2021). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. National Institutes of Health (NIH). [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

  • CEM Corporation. (2023). SPPS Reagents Explained: A Complete Guide. YouTube. [Link]

  • Aapptec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Aapptec. Guide to Solid Phase Peptide Synthesis. [Link]

  • Agilent. Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Link]

  • Powder Systems. (2024). What is Solid-phase Peptide Synthesis?. [Link]

  • Royal Society of Chemistry. Advances in solid-phase peptide synthesis in aqueous media (ASPPS). [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Aapptec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Collins, J. M. (2014). Microwave-assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy. PubMed. [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. PubMed Central. [Link]

  • White, P. (2004). Guide for resin and linker selection in solid-phase peptide synthesis. PubMed. [Link]

  • Yamada, S., et al. (2022). Recent Advances in the Solid- and Solution-Phase Synthesis of Peptides and Proteins Using Microflow Technology. ACS Publications. [Link]

  • Biotage. (2023). What is solid phase peptide synthesis?. [Link]

  • Aapptec Peptides. Cleavage Cocktails; Reagent B. [Link]

  • Van Regenmortel, M. H., & Grand-d'Esquer, A. (1989). Recent advances in solid-phase peptide synthesis and preparation of antibodies to synthetic peptides. PubMed. [Link]

  • ResearchGate. Common side reactions in peptide synthesis occurring on resin. [Link]

  • AmbioPharm. Microwave SPPS Technology. [Link]

  • Waters Corporation. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

  • Aapptec. Peptide Synthesis - FAQ. [Link]

  • Durek, T., et al. (2013). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters. PubMed. [Link]

  • Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis. [Link]

  • Khadse, S. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. [Link]

  • Royal Society of Chemistry. (2015). Chapter 5: Microwave-assisted Peptide Synthesis. [Link]

  • White, P. D. (2000). Difficult peptides. Oxford Academic. [Link]

  • CD Formulation. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology. [Link]

  • Agilent. Analysis and Purification of Synthetic Peptides by Liquid Chromatography Consumables workflow ordering guide. [Link]

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Topic: The Strategic Implementation of Analytical Standards in Chromatography for Robust and Defensible Data

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Analytical standards are the bedrock of chromatographic analysis, serving as the ultimate reference point against which all measurements are compared.[1] Their correct implementation is not merely a procedural step but a fundamental requirement for generating accurate, reproducible, and legally defensible data. This guide provides an in-depth exploration of the principles and protocols governing the use of analytical standards in chromatographic applications. We will dissect the causality behind experimental choices, from the selection and lifecycle management of standards to their practical application in quantitative analysis and system validation. This document is designed to empower researchers, scientists, and drug development professionals to build self-validating chromatographic systems that ensure the highest level of data integrity and regulatory compliance.

The Foundational Role of Analytical Standards in Chromatography

Chromatography is a comparative technique; it separates components of a mixture, but the identification and quantification of these components rely entirely on comparison to a known reference.[1] Analytical standards are highly purified, well-characterized materials that serve this purpose.[2] They are indispensable for:

  • Instrument Calibration: Establishing a reliable relationship between the detector response (e.g., peak area) and the concentration of an analyte.[3] This is the basis of all quantitative measurements.

  • Method Validation: Demonstrating that an analytical procedure is suitable for its intended purpose.[4][5][6] Standards are used to assess critical performance characteristics such as accuracy, precision, linearity, and specificity.[3]

  • Qualitative Identification: Confirming the identity of an analyte in a sample by comparing its retention time to that of a known standard.[4] An exact match provides a high degree of confidence in the identification.

  • Quality Control and Regulatory Compliance: Ensuring that raw materials, in-process materials, and finished products meet predefined specifications.[3] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and international authorities mandate the use of well-characterized standards to ensure the safety, efficacy, and quality of pharmaceutical products.[2][3]

Classification and Characterization of Analytical Standards

The selection of an appropriate standard is a critical decision that directly impacts the quality of the analytical result. Standards are broadly classified based on their purity, characterization, and intended use.

Standard Type Description Typical Purity Key Applications Source / Traceability
Primary Standard An ultra-pure, highly characterized compound that can be used directly to calibrate instruments and prepare secondary standards.[3] Its purity is typically determined by orthogonal methods.≥99.5%[7]Instrument calibration, characterization of secondary standards, critical quantitative analyses.Pharmacopeias (e.g., USP, EP), National Metrology Institutes (e.g., NIST).[7]
Secondary Standard A standard whose purity and properties are established by comparison against a primary reference standard.[3][8] It is also known as a "working standard."Variable, but its value is well-defined relative to the primary standard.Routine quality control, daily instrument calibration checks, preparation of calibration curves for routine analysis.Prepared in-house or commercially, with traceability to a primary standard documented in a Certificate of Analysis (CoA).[8]
Internal Standard (IS) A compound, distinct from the analyte, added in a constant amount to all samples, calibration standards, and blanks.[9]High purity is required to not interfere with the analysis.Corrects for variations in sample preparation, injection volume, and instrument response.[9][10] Improves precision and accuracy.Selected based on chemical similarity to the analyte and chromatographic behavior.[9] Must not be present in the original sample.[11][12]
Impurity Standard A reference material for a known impurity or degradation product.Purity is known and well-characterized.Identification and quantification of impurities in drug substances and products, stability testing.[3][13]Synthesized in-house or sourced from specialized commercial suppliers.

Lifecycle Management of Analytical Standards: A System of Control

Effective management of reference standards is a continuous process that ensures their integrity from procurement to disposal.[14] Failure to properly manage standards can lead to significant project delays and compromised data quality.[2]

Procurement and Qualification

The lifecycle begins with sourcing standards from reputable, accredited suppliers.[14]

  • Vendor Qualification: Only purchase materials from vendors who provide a comprehensive Certificate of Analysis (CoA). The CoA is a critical document that details the standard's identity, purity, lot number, and recommended storage conditions.[3][15]

  • Receipt and Inspection: Upon arrival, inspect the material for damage, verify that the CoA matches the product, and log the material into a centralized inventory system immediately.[14]

Storage and Handling

Improper storage is a primary cause of standard degradation.

  • Storage Conditions: Adhere strictly to the storage conditions specified on the CoA, which may include specific temperature, humidity, and light exposure requirements (e.g., refrigeration, desiccation, protection from light).[3][16]

  • Documentation: Maintain a detailed logbook for each standard, recording its receipt, storage location, and every use.[16] This creates an auditable trail.

Stability and Retesting

Reference standards are not indefinitely stable. Their qualified status must be maintained through a stability program.[2]

  • Assigning Retest Dates: A retest date is assigned based on available stability data. Before this date, the standard must be re-analyzed to confirm its purity and suitability for use.[2]

  • Stability Indicating Methods: Retesting should be performed using a stability-indicating chromatographic method, which is capable of separating the intact standard from any potential degradation products.[13][17]

Core Chromatographic Applications & Protocols

The following protocols provide step-by-step methodologies for the most common applications of analytical standards in chromatography. The rationale behind each step is explained to ensure a deep understanding of the process.

Protocol 4.1: Preparation of Stock and Working Standard Solutions

Causality: The accuracy of the final quantitative result is entirely dependent on the accuracy of the initial standard solutions.[1] This protocol is designed to minimize volumetric and weighing errors.

Methodology:

  • Pre-analysis Calculation: Determine the required mass of the reference standard needed to prepare a stock solution of a specific concentration (e.g., 1000 µg/mL). Account for the purity of the standard as stated in the CoA.

    • Mass to Weigh = (Target Concentration × Final Volume) / Purity

  • Weighing: Using a calibrated analytical balance, accurately weigh the calculated amount of the standard into a clean weighing vessel. Record the exact weight.

  • Dissolution: Quantitatively transfer the weighed standard to a Class A volumetric flask of the appropriate size.[18] Use a small amount of the chosen solvent (compatible with both the standard and the mobile phase) to rinse the weighing vessel multiple times, transferring the rinse to the flask to ensure all material is transferred.

  • Dilution to Volume: Add solvent to the flask until it is approximately 70-80% full. Gently swirl to dissolve the standard completely.

  • Equilibration & Final Dilution: Allow the solution to equilibrate to room temperature to avoid volume changes. Carefully add solvent dropwise to bring the bottom of the meniscus exactly to the calibration mark on the neck of the flask.

  • Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is completely homogeneous.

  • Labeling and Storage: Transfer the solution to a clearly labeled storage vial. The label should include the standard's name, concentration, preparation date, preparer's initials, and expiration/retest date. Store under the conditions specified in the CoA.

  • Working Solution Preparation: Prepare working standards by making precise volumetric dilutions of the stock solution using calibrated pipettes and Class A volumetric flasks. Serial dilutions are generally discouraged as they can propagate errors; prepare each working standard from the stock solution whenever possible.[19]

G cluster_prep Standard Preparation Workflow A 1. Calculate Mass (Correct for Purity) B 2. Accurately Weigh Standard on Calibrated Balance A->B C 3. Quantitatively Transfer to Class A Volumetric Flask B->C D 4. Dissolve and Dilute to ~80% Volume C->D E 5. Equilibrate to Room Temp & Dilute to Final Volume D->E F 6. Homogenize (Invert 15-20x) E->F G Stock Solution (Known Concentration) F->G H 7. Make Volumetric Dilutions for Working Standards G->H Use Calibrated Pipettes & Volumetric Flasks I Working Standards (Calibration Levels) H->I

Workflow for preparing stock and working standard solutions.
Protocol 4.2: Quantitative Analysis using the External Standard Method (Calibration Curve)

Causality: This method establishes the relationship between instrument response and analyte concentration, allowing for the quantification of the analyte in unknown samples. A multi-point calibration is essential for demonstrating linearity over the expected concentration range.[3][20]

Methodology:

  • Prepare Calibration Standards: Prepare a series of at least five working standards of different concentrations that bracket the expected concentration of the analyte in the sample.[20] These should be prepared from a stock solution as described in Protocol 4.1.

  • System Equilibration: Equilibrate the chromatographic system (e.g., HPLC, GC) with the mobile phase until a stable baseline is achieved.

  • Perform System Suitability Test: Before running the calibration curve, perform a System Suitability Test (see Protocol 4.4) to ensure the system is operating correctly.

  • Inject Standards: Inject each calibration standard into the system under identical conditions.[18] To minimize bias, it is good practice to inject the standards in a random order.[19] Replicate injections (e.g., n=2 or 3) for each level can improve the precision of the curve.

  • Data Acquisition: Record the chromatogram for each injection and integrate the peak corresponding to the analyte to obtain the peak area (or height).

  • Construct the Calibration Curve: Create a plot with the analyte concentration on the x-axis and the corresponding average peak area on the y-axis.

  • Linear Regression Analysis: Perform a linear regression on the data points. The resulting equation will be in the form y = mx + c, where y is the peak area, x is the concentration, m is the slope, and c is the y-intercept.

  • Evaluate Linearity: Assess the quality of the fit by examining the coefficient of determination (R²). A value of R² ≥ 0.995 is typically considered acceptable, indicating a strong linear relationship.

  • Analyze Unknown Samples: Inject the unknown sample(s) using the same chromatographic conditions.

  • Calculate Unknown Concentration: Using the measured peak area (y) of the analyte in the unknown sample, calculate its concentration (x) using the regression equation: x = (y - c) / m.

G cluster_cal External Standard Calibration Workflow A 1. Prepare ≥5 Calibration Standards (Bracketing Range) C 3. Inject Standards (Random Order) A->C B 2. Run System Suitability Test (Protocol 4.4) B->C D 4. Acquire Peak Areas for Each Concentration C->D E 5. Plot Peak Area vs. Concentration D->E F 6. Perform Linear Regression (y = mx + c, R² ≥ 0.995) E->F G Calibration Curve Established F->G J 9. Calculate Concentration using Regression Equation G->J H 7. Inject Unknown Sample(s) I 8. Measure Peak Area of Unknown H->I I->J

Process for creating and using an external standard calibration curve.
Protocol 4.3: Quantitative Analysis using the Internal Standard Method

Causality: The Internal Standard (IS) method is a powerful technique to improve precision by correcting for random and systematic errors during sample preparation and injection.[9] The ratio of the analyte response to the IS response is used for quantification, which remains constant even if the absolute responses vary.[9]

Methodology:

  • Select an Appropriate Internal Standard: Choose a compound that is not present in the sample, is well-resolved from all other peaks, elutes near the analyte of interest, and is chemically similar to the analyte.[9][11] Deuterated versions of the analyte are often ideal for mass spectrometry-based methods.[9]

  • Prepare Solutions:

    • Prepare a stock solution of the analyte and a separate stock solution of the Internal Standard.

    • Prepare calibration standards by adding varying amounts of the analyte stock and a constant, fixed amount of the IS stock to each volumetric flask before diluting to volume.

    • Prepare the unknown sample by adding the same constant, fixed amount of the IS stock before final dilution.

  • Analyze Solutions: Inject the calibration standards and the unknown sample into the chromatographic system.

  • Calculate Response Ratios: For each chromatogram, determine the peak area for both the analyte and the IS. Calculate the Response Ratio (RR):

    • RR = (Peak Area of Analyte) / (Peak Area of IS)

  • Construct the Calibration Curve: Create a plot with the Concentration Ratio on the x-axis and the Response Ratio on the y-axis.

    • Concentration Ratio = (Concentration of Analyte) / (Concentration of IS)

  • Perform Linear Regression: Perform a linear regression on the data. The resulting line will pass through or very close to the origin.

  • Determine Unknown Concentration: Calculate the Response Ratio for the unknown sample. Use the regression equation to determine the Concentration Ratio of the unknown. Finally, calculate the concentration of the analyte in the unknown sample:

    • Analyte Concentration = (Determined Concentration Ratio) × (Concentration of IS)

Protocol 4.4: System Suitability Testing (SST)

Causality: SST is a mandatory part of chromatographic analysis used to verify that the entire system (instrument, column, mobile phase, etc.) is adequate for the intended analysis before any samples are run.[21][22] It ensures that the method is performing as it did when it was validated.[22] No sample analysis is acceptable if the system fails SST requirements.[21]

Methodology:

  • Prepare SST Solution: Prepare a solution containing the main analyte and any other critical compounds needed to assess the performance parameters (e.g., a known impurity or a closely eluting compound to measure resolution).

  • Equilibrate the System: Run the mobile phase through the system until a stable baseline is achieved.

  • Perform Replicate Injections: Make a series of replicate injections (typically 5 or 6) of the SST solution.[23]

  • Evaluate Key Parameters: Calculate the following parameters from the resulting chromatograms and compare them against the pre-defined acceptance criteria, which are often based on USP guidelines.[22][24]

SST Parameter Description Typical USP Acceptance Criteria Rationale
Precision / Repeatability The closeness of agreement between replicate injections. Calculated as the Relative Standard Deviation (%RSD) of the peak areas.%RSD ≤ 2.0%[24]Demonstrates the stability and reproducibility of the injector and detector.
Tailing Factor (T) A measure of peak symmetry. Asymmetrical (tailing) peaks can affect integration accuracy and resolution.T ≤ 2.0[24]Indicates potential issues with the column (e.g., active sites) or mobile phase incompatibility.
Resolution (Rs) The degree of separation between two adjacent peaks (e.g., the main analyte and a critical impurity).Rs ≥ 2.0Ensures that adjacent peaks can be accurately integrated and quantified without interference.
Theoretical Plates (N) A measure of the column's separation efficiency. Higher numbers indicate a more efficient column.Varies by method, but should be consistent with method validation data.A significant drop in plate count can indicate column degradation.
Signal-to-Noise Ratio (S/N) A measure of system sensitivity, particularly important for impurity analysis at low concentrations.S/N ≥ 10 for quantitation limits.Confirms the system can reliably detect and quantify low-level analytes.
  • Decision: If all SST parameters meet the acceptance criteria, the system is deemed suitable for analysis. If any parameter fails, the analysis cannot proceed. The cause of the failure must be investigated and rectified (e.g., preparing fresh mobile phase, changing the column) before re-running the SST.[25]

Regulatory Landscape and Compliance

The protocols and principles described herein are grounded in a global regulatory framework designed to ensure data integrity. Key guidelines include:

  • United States Pharmacopeia (USP): General Chapter <621> Chromatography provides foundational definitions and requirements for chromatographic systems, including detailed specifications for system suitability.[26][27]

  • International Council for Harmonisation (ICH): The ICH brings together regulatory authorities and the pharmaceutical industry. The ICH Q2(R2) guideline on the Validation of Analytical Procedures and the Q14 guideline on Analytical Procedure Development are critical documents that outline the requirements for demonstrating a method's suitability.[5][6][28]

  • U.S. Food and Drug Administration (FDA): The FDA provides guidance documents that align with ICH principles, outlining the data required for regulatory submissions and emphasizing that analytical procedures must be demonstrated to be fit for their intended purpose.[5][6][29]

References

  • Importance of using analytical standards – qualitative and quantitative analysis. Scion Instruments.

  • The ABC's of Reference Standard Management. Eurofins.

  • Chromatography Standards – Context, Relevance and Application – Part 1. Reagecon.

  • A Guide to Using Analytical Standards. LGC Standards.

  • Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Bibby Scientific.

  • Good Chromatography Practices - SOP & Guideline. Pharma Beginners.

  • Preparation of Calibration Curves - A Guide to Best Practice. National Measurement Laboratory.

  • Agilent ULTRA Analytical Standards and Certified Reference Materials. Agilent.

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA).

  • Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. National Institutes of Health (NIH).

  • Stability Studies and Testing of Pharmaceuticals: An Overview. LCGC International.

  • General Chapter <621> Chromatography. U.S. Pharmacopeia (USP).

  • Managing Reference Standards and Calibration Materials. LabVantage Solutions.

  • Secondary Reference Standard Qualification. ResolveMass Laboratories Inc.

  • Analytical Techniques In Stability Testing. Separation Science.

  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. LinkedIn.

  • When Should an Internal Standard be Used?. Chromatography Online.

  • Four Keys to Reference Standard Management. MRIGlobal.

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  • Analytical standards for usp: How certified reference material suppliers work?. SimSon Pharma Limited.

  • Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. National Institutes of Health (NIH).

  • The Ultimate Guide to Preparing HPLC Standards: Tips for Accurate Results Every Time. LinkedIn.

  • Liquid Chromatography | How to Use Internal Standards. Mason Technology.

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  • Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. National Institutes of Health (NIH).

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Application Notes & Protocols for the Synthesis of Enantiomerically Pure Pharmaceuticals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The stereochemical identity of a pharmaceutical agent is a critical determinant of its pharmacological and toxicological profile. The human body, being a chiral environment, often interacts differently with each enantiomer of a chiral drug, where one may be therapeutic (the eutomer) while the other is inactive or even harmful (the distomer).[1][2][3] Consequently, regulatory bodies like the U.S. FDA and the European Medicines Agency (EMA) have established stringent guidelines that favor the development of single-enantiomer drugs.[1][4][5] This document provides a comprehensive guide for researchers and drug development professionals on the principal strategies for obtaining enantiomerically pure compounds: Chiral Resolution, Chiral Pool Synthesis, and Asymmetric Synthesis. It combines theoretical principles with actionable, field-proven protocols and validation methodologies.

Foundational Principles: Chirality in Drug Development

A molecule is chiral if it is non-superimposable on its mirror image.[2][6] These mirror images are known as enantiomers. A 50:50 mixture of two enantiomers is called a racemic mixture or racemate. The tragic case of thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen, serves as a stark reminder of the critical importance of stereochemical purity in pharmaceuticals.[1] Modern drug development therefore demands robust and efficient methods to produce single enantiomers.

The choice of strategy to obtain an enantiomerically pure compound depends on factors such as the molecular structure of the target, the availability of starting materials, scalability, and economic viability. The following sections detail the three primary approaches.

G cluster_input Starting Point cluster_strategies Primary Strategies cluster_precursors Precursor Type Target Target Chiral Molecule Achiral Achiral Precursor Target->Achiral Is an achiral synthesis route feasible? ChiralSM Natural Chiral Starting Material Target->ChiralSM Is a natural chiral precursor available? Racemate Racemic Mixture Target->Racemate Is the racemate easily synthesized? Asymmetric Asymmetric Synthesis Cat Enantioselective Catalysis Asymmetric->Cat Asymmetric->Cat Aux Chiral Auxiliaries Asymmetric->Aux Asymmetric->Aux Pool Chiral Pool Synthesis Resolution Chiral Resolution Chromo Chromatography Resolution->Chromo Resolution->Chromo EnzyRes Enzymatic Resolution Resolution->EnzyRes Resolution->EnzyRes Diast Diastereomeric Salts Resolution->Diast Resolution->Diast Achiral->Asymmetric ChiralSM->Pool Racemate->Resolution

Figure 1: Decision workflow for selecting a chiral synthesis strategy.

Chiral Resolution: Separation of Racemates

Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers.[7] This approach is often employed when a racemic synthesis is more straightforward or cost-effective than an asymmetric one. The primary methods of resolution include forming diastereomers, enzymatic reactions, and chromatography.[4][8]

Diastereomeric Salt Formation (Classical Resolution)

Principle: This classic method involves reacting the racemic mixture (e.g., an acid or base) with an enantiomerically pure resolving agent (a chiral base or acid) to form a pair of diastereomeric salts.[7] Diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.[8][9] After separation, the resolving agent is removed to yield the pure enantiomers.[7]

Causality: The formation of diastereomers creates distinct three-dimensional arrangements with different crystal packing energies and solvation properties. This difference in physicochemical properties is the basis for their separation. Common resolving agents include tartaric acid, brucine, and (+)-cinchotoxine.[7]

G Racemate Racemic Mixture (R-Drug + S-Drug) Agent Add Chiral Resolving Agent (e.g., R-Acid) Racemate->Agent Mix Diastereomeric Salt Mixture (R-Drug/R-Acid + S-Drug/R-Acid) Agent->Mix Separate Separation (Fractional Crystallization) Mix->Separate Diast1 Diastereomer 1 (e.g., less soluble) Separate->Diast1 Solid Diast2 Diastereomer 2 (e.g., more soluble) Separate->Diast2 Solution Liberate1 Liberate Enantiomer 1 Diast1->Liberate1 Liberate2 Liberate Enantiomer 2 Diast2->Liberate2 Enan1 Pure R-Drug Liberate1->Enan1 Enan2 Pure S-Drug Liberate2->Enan2

Figure 2: Workflow for Diastereomeric Salt Resolution.

Enzymatic Kinetic Resolution

Principle: This method utilizes the high enantioselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic substrate.[1][8] For example, a lipase might hydrolyze the (R)-ester in a racemic mixture much faster than the (S)-ester.[8] By stopping the reaction at approximately 50% conversion, one can separate the unreacted (S)-ester from the newly formed (R)-acid product.[8][9]

Causality: The enzyme's active site is a complex, chiral 3D environment. It forms diastereomeric transition states when interacting with the two enantiomers, one of which is energetically favored, leading to a significant rate difference. The limitation of this "kinetic resolution" is a maximum theoretical yield of 50% for a single enantiomer.[9]

Protocol 1: Lipase-Catalyzed Kinetic Resolution of a Racemic Alcohol

  • Substrate Preparation: Dissolve the racemic alcohol and an acyl donor (e.g., vinyl acetate) in an appropriate organic solvent (e.g., toluene or hexane).

  • Enzyme Addition: Add a commercially available lipase (e.g., Candida antarctica lipase B, often immobilized) to the solution. The enzyme loading is typically 1-10% by weight relative to the substrate.

  • Reaction Monitoring: Incubate the reaction at a controlled temperature (e.g., 30-40 °C) with gentle agitation. Monitor the reaction progress by taking aliquots and analyzing them via chiral HPLC or GC to determine the enantiomeric excess (e.e.) of the substrate and product.

  • Reaction Quench: When the conversion reaches ~50% (where the e.e. of both substrate and product is maximized), stop the reaction by filtering off the immobilized enzyme.

  • Workup and Separation: Remove the solvent under reduced pressure. The resulting mixture of the unreacted alcohol enantiomer and the esterified product can be separated using standard techniques like column chromatography, as they now have different functional groups and polarities.

  • Validation: Confirm the e.e. of the separated, unreacted alcohol and the hydrolyzed ester product using a validated chiral analytical method.

Chiral Chromatography

Principle: Chiral chromatography directly separates enantiomers using a chiral stationary phase (CSP).[1] The CSP contains a single enantiomer of a chiral selector that interacts diastereomerically with the components of the racemic mixture. One enantiomer will have a stronger interaction with the CSP, leading to a longer retention time and thus separation.[1]

Techniques:

  • High-Performance Liquid Chromatography (HPLC): The most common technique for both analytical and preparative chiral separations in the pharmaceutical industry.[1][10]

  • Supercritical Fluid Chromatography (SFC): A powerful alternative to HPLC that uses supercritical CO₂ as the primary mobile phase.[11][12] SFC often provides faster separations, uses less organic solvent, and is considered a greener technology.[1][13][14]

TechniquePrincipleMobile PhaseKey Advantages
Chiral HPLC Differential interaction with a Chiral Stationary Phase (CSP).Organic solvents (e.g., hexane, ethanol) and buffers.High resolution, well-established, versatile for many compound types.[10]
Chiral SFC Differential interaction with a CSP.Supercritical CO₂ with organic co-solvents (e.g., methanol).[12][14]Fast separations, lower solvent consumption, environmentally friendly, ideal for preparative scale.[1][14][15]
Table 1: Comparison of Chiral Chromatography Techniques.

Chiral Pool Synthesis

Principle: Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids, sugars, or terpenes, as starting materials.[6][16] The synthesis is designed to preserve the existing stereocenter(s) from the starting material in the final target molecule.

Causality & Application: This strategy is highly efficient as it bypasses the need to create a chiral center or resolve a mixture.[16] It is particularly effective when the target molecule shares a significant structural and stereochemical resemblance to an abundant natural product. For example, parts of the anticancer drug Paclitaxel (Taxol) can be synthesized from verbenone, a naturally occurring terpene, and the synthesis of epothilone utilizes (–)-pantolactone.[16]

Asymmetric Synthesis

Asymmetric (or enantioselective) synthesis is a process that converts an achiral starting material into a chiral product, preferentially forming one enantiomer over the other.[2][6][17] This is the most elegant and often most desirable approach, as it can theoretically yield 100% of the desired enantiomer.

G Substrate Achiral Substrate TS_R Diastereomeric Transition State 1 (Lower Energy) Substrate->TS_R TS_S Diastereomeric Transition State 2 (Higher Energy) Substrate->TS_S Catalyst Chiral Catalyst Catalyst->TS_R Catalyst->TS_S Product Enantiomerically Enriched Product TS_R->Product Favored Pathway (Fast Reaction) TS_S->Product Disfavored Pathway (Slow Reaction)

Figure 3: Principle of Enantioselective Catalysis.

Enantioselective Catalysis

Principle: A small amount of a chiral catalyst is used to steer a reaction towards the formation of one enantiomer.[18][19] The catalyst, being chiral itself, interacts with the achiral substrate to form diastereomeric transition states that have different activation energies. The reaction proceeds preferentially through the lower-energy transition state, leading to an excess of one enantiomer in the product.[20]

Key Technologies:

  • Transition-Metal Catalysis: Chiral ligands are coordinated to a metal center (e.g., Ruthenium, Rhodium, Iridium).[21] This is highly effective for reactions like asymmetric hydrogenation, which is used to produce chiral alcohols and amines from prochiral ketones and enamides.[22][23]

  • Organocatalysis: Uses small, chiral organic molecules (like proline derivatives) as catalysts, avoiding the need for metals.[19][24]

  • Biocatalysis: Employs isolated enzymes to perform highly selective chemical transformations on non-natural substrates.[24]

Protocol 2: Asymmetric Hydrogenation of a Prochiral Ketone

  • Catalyst Preparation (in a glovebox): A chiral phosphine ligand (e.g., a BINAP derivative) and a metal precursor (e.g., a Ru(II) complex) are dissolved in a degassed solvent to form the active chiral catalyst.

  • Reaction Setup: The prochiral ketone substrate is dissolved in a suitable solvent (e.g., methanol) in a high-pressure autoclave. The pre-formed catalyst solution is then transferred to the autoclave under an inert atmosphere.

  • Hydrogenation: The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure (e.g., 10-50 bar H₂). The reaction is stirred at a specific temperature until substrate conversion is complete (monitored by TLC, GC, or HPLC).

  • Workup: The reactor is carefully depressurized, and the solvent is removed in vacuo. The crude product is then purified, typically by column chromatography, to remove the catalyst.

  • Analysis: The yield of the chiral alcohol is determined. The enantiomeric excess (e.e.) is quantified using a validated chiral HPLC or GC method. A typical result for a successful reaction would be >95% yield and >99% e.e.[20]

Validation of Chiral Purity: A Self-Validating System

Ensuring the enantiomeric purity of a pharmaceutical is a critical regulatory requirement.[5][25] Chiral analytical methods, most commonly HPLC, must be rigorously validated to prove they are fit for purpose.[26] Validation demonstrates that the method is specific, sensitive, accurate, and precise.[26][27]

Protocol 3: Validation of a Chiral HPLC Method for Enantiomeric Purity

This protocol follows the principles outlined in the United States Pharmacopeia (USP) and International Conference on Harmonisation (ICH) guidelines.[27]

  • Specificity/Selectivity: Demonstrate that the method can unequivocally assess the desired enantiomer in the presence of the undesired enantiomer and any other potential impurities or excipients. This is done by injecting the individual pure enantiomers, the racemate, and a placebo mixture to ensure no interfering peaks are present at the retention times of the enantiomers.

  • Linearity: Analyze a series of solutions with varying concentrations of the undesired enantiomer (typically from the Limit of Quantitation to 150% of the specification limit). Plot the peak area against concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.998.[27]

  • Accuracy (Recovery): Prepare samples spiked with known amounts of the undesired enantiomer at different levels (e.g., 50%, 100%, 150% of the specification). The recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day): Perform multiple injections (n=6) of a sample at the specification level on the same day. The relative standard deviation (%RSD) should be ≤ 2.0%.[27]

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst, or on a different instrument. The %RSD between the data sets should be within acceptable limits.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the undesired enantiomer that can be reliably detected (LOD, typically signal-to-noise ratio of 3:1) and quantified with acceptable precision and accuracy (LOQ, typically S/N of 10:1).[27]

  • Robustness: Intentionally make small, deliberate variations in method parameters (e.g., column temperature ±2°C, flow rate ±5%, mobile phase composition ±2%) and show that the results (e.g., resolution, retention time) remain acceptable.

G Start Method Development Complete Spec Specificity Start->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec Sens Sensitivity (LOD/LOQ) Prec->Sens Rob Robustness Sens->Rob Validated Method Validated Rob->Validated

Figure 4: Workflow for Chiral HPLC Method Validation.

ParameterDescriptionTypical Acceptance Criteria
Specificity Ability to separate and detect the target enantiomers from each other and from impurities.Baseline resolution between enantiomer peaks.
Linearity Proportional relationship between concentration and analytical signal.Correlation coefficient (r²) ≥ 0.998.
Accuracy Closeness of test results to the true value.Recovery of 98.0-102.0%.
Precision Degree of scatter between a series of measurements.Relative Standard Deviation (%RSD) ≤ 2.0%.
LOQ Lowest amount that can be quantitatively determined with suitable precision and accuracy.S/N ratio ≥ 10.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within limits.
Table 2: Key Validation Parameters for a Chiral Purity Assay.[26][27]

Conclusion and Strategic Outlook

The synthesis of enantiomerically pure pharmaceuticals is a cornerstone of modern drug development, driven by scientific understanding and regulatory expectations. While chiral resolution remains a valuable tool, especially for complex molecules or in later-stage process optimization, the industry trend continues to favor asymmetric synthesis. The elegance of creating a single enantiomer directly from an achiral precursor offers superior atom economy and efficiency. Advances in enantioselective catalysis, including both transition-metal systems and biocatalysis, are continuously expanding the chemist's toolbox, enabling the synthesis of increasingly complex chiral molecules with near-perfect stereocontrol. The choice of method is a strategic decision that must be evaluated on a case-by-case basis, balancing chemical feasibility, scalability, cost, and the stage of the drug development lifecycle. Regardless of the synthetic route, a rigorously validated analytical method is non-negotiable to ensure the final product's stereochemical purity, safety, and efficacy.

References

  • Asymmetric Synthesis in Industry: From Lab to Market - Chiralpedia. (2024). Chiralpedia.
  • Chapter 45 — Asymmetric synthesis - Pure enantiomers from Nature: the chiral pool and chiral induction. (n.d.). University of Calgary.
  • Part 6: Resolution of Enantiomers - Chiralpedia. (2025). Chiralpedia.
  • Importance of Chiral Separation and Resolution in Drug Synthesis. (2025). Pure Synth.
  • Chiral resolution methods for racemic pharmaceuticals based on cocrystal form
  • Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. (2025).
  • Chiral pool - Wikipedia. (n.d.). Wikipedia.
  • Different ways to obtain enantiomerically pure compounds. (n.d.).
  • Enzymatic Resolution of Racemates With a 'Remote' Stereogenic Center as an Efficient Tool in Drug, Flavor and Vitamin Synthesis. (2014). PubMed.
  • Introduction: Enantioselective Catalysis. (n.d.).
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.).
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022).
  • Development of New Stereoisomeric Drugs. (1992). FDA.
  • Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. (n.d.). PubMed Central.
  • Asymmetric Synthesis. (n.d.). Genesis Drug Discovery & Development.
  • Enantioselective synthesis - Wikipedia. (n.d.). Wikipedia.
  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
  • Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. (2024). MDPI.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). IntechOpen.
  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (n.d.). SciSpace.
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). Technology Networks.
  • Asymmetric Catalysis (Enantioselective Catalysis)
  • Recent advances in enzymatic and chemical deracemisation of racemic compounds. (2013). Royal Society of Chemistry.
  • Chiral resolution - Wikipedia. (n.d.). Wikipedia.
  • Supercritical fluid chromatography - Wikipedia. (n.d.). Wikipedia.
  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. (n.d.). Preprints.org.
  • Asymmetric Synthesis: Principles, Strategies, and Applications in Pharmaceuticals. (2025).
  • Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines. (2025). Chiralpedia.
  • Asymmetric hydrogenation in industry. (n.d.). ScienceDirect.
  • Chiral Super Critical Fluid Chrom
  • Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. (2023).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-3-Amino-3-(3-cyanophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (R)-3-Amino-3-(3-cyanophenyl)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. As a chiral β-amino acid, this compound is a valuable building block in medicinal chemistry, and achieving its synthesis with high yield and enantiopurity is paramount.[1][2][3] This document provides in-depth, field-proven insights in a direct question-and-answer format.

Overview of Synthetic Strategies

The synthesis of enantiomerically pure β-amino acids like (R)-3-Amino-3-(3-cyanophenyl)propanoic acid is a significant challenge.[1] The primary approaches fall into two main categories: asymmetric synthesis, which creates the desired enantiomer directly, and the resolution of a racemic mixture.

  • Asymmetric Synthesis: This is often the more elegant approach, directly yielding the enantiopure product. Common methods include:

    • Catalytic Asymmetric Mannich Reaction: Reacting an imine (or its precursor) with a nucleophile in the presence of a chiral catalyst.[4]

    • Asymmetric Hydrogenation: Hydrogenating a prochiral enamine or related precursor using a chiral metal complex (e.g., Rhodium or Ruthenium-based).[1][5]

  • Resolution of Racemic Mixtures: This strategy involves synthesizing the racemic β-amino acid first, often via a robust method like a one-pot Rodionov-type reaction, followed by separation of the enantiomers.[6] Key resolution techniques include:

    • Enzymatic Kinetic Resolution: Using an enzyme, such as a lipase, to selectively react with one enantiomer of a racemic ester derivative, allowing for the separation of the unreacted enantiomer.[7][8]

    • Chiral Chromatography: Separating enantiomers using a chiral stationary phase (CSP) in HPLC.[9][10][11]

The choice of strategy depends on factors like scale, available equipment, and the cost of chiral catalysts or enzymes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis.

Question 1: My overall yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yield is a multifaceted problem that can originate from starting material quality, reaction conditions, or workup procedures. Let's break down the common culprits.

  • Cause A: Inefficient Racemate Synthesis (If using a resolution strategy)

    • Explanation: If you are preparing a racemic version first (e.g., via a one-pot reaction of 3-cyanobenzaldehyde, malonic acid, and an ammonia source), the efficiency of this initial step is critical.[6] Incomplete reaction or formation of side products will cap your maximum possible yield.

    • Solution:

      • Optimize Reaction Conditions: Ensure optimal temperature and reaction time. For the one-pot synthesis of β-amino acids, microwave irradiation has been shown to improve yields and shorten reaction times compared to conventional heating.[12]

      • Reagent Purity: Use freshly distilled 3-cyanobenzaldehyde to avoid impurities from oxidation (benzoic acid derivatives) which can interfere with the reaction.

      • Stoichiometry: Carefully control the molar ratios of your reactants. An excess of one component may lead to side-product formation.

  • Cause B: Incomplete Reaction in Asymmetric Synthesis

    • Explanation: Catalytic asymmetric reactions can be sensitive. The catalyst may be deactivated, or the conditions may not be optimal for full conversion.

    • Solution:

      • Catalyst Activity: Ensure your chiral catalyst is active. If using a metal-based catalyst, avoid exposure to air and moisture, which can lead to deactivation. If the reaction stalls, consider adding a second portion of the catalyst.

      • Solvent Choice: The solvent can dramatically affect reaction rates. Ensure you are using a dry, high-purity solvent. Sometimes, changing the solvent polarity can improve outcomes.[7]

      • Temperature Control: While lower temperatures often improve enantioselectivity, they can also slow the reaction rate. A careful balance must be found. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

  • Cause C: Product Loss During Workup and Purification

    • Explanation: β-amino acids can be amphoteric and sometimes have high water solubility, leading to losses during aqueous extractions. Furthermore, purification via crystallization can be challenging if the crude product is impure.

    • Solution:

      • Extraction pH: When performing extractions, carefully adjust the pH. To extract into an organic layer, you may need to protect the amine and/or acid. To isolate the zwitterionic product, bring the aqueous solution to the isoelectric point to precipitate the amino acid.

      • Purification Method: If direct crystallization fails, ion-exchange chromatography is a highly effective method for purifying amino acids and removing salts.[7]

Question 2: My enantiomeric excess (e.e.) is poor. How can I improve the stereoselectivity of my reaction?

Answer: Achieving high enantioselectivity is the primary challenge in chiral synthesis. Poor e.e. indicates that the energy difference between the transition states leading to the R and S enantiomers is insufficient.

  • Cause A: Suboptimal Catalyst or Enzyme Performance

    • Explanation: The choice and condition of the chiral catalyst or enzyme are paramount. In enzymatic resolutions, factors like the acyl donor and solvent dramatically influence enantioselectivity (often denoted by the E-value).[7] For catalytic reactions, the ligand structure is key.

    • Solution (Enzymatic Resolution):

      • Screen Acyl Donors: As demonstrated in the resolution of a similar compound, the choice of acyl donor (e.g., butyl butanoate vs. 2,2,2-trifluoroethyl butanoate) can have a massive impact on selectivity.[7]

      • Optimize Solvent: The reaction medium is critical. Running the reaction in a neat acyl donor/solvent can sometimes provide the highest enantioselectivity.[7]

      • Temperature: Lowering the reaction temperature (e.g., from room temperature to 0-15 °C) often increases enantioselectivity by magnifying the small energy differences between the diastereomeric transition states.

    • Solution (Asymmetric Catalysis):

      • Ligand Choice: The chiral ligand is the source of asymmetry. If one ligand gives poor results, screen others from the same class (e.g., different BINOL or phosphine derivatives).

      • Additives: Sometimes, additives (e.g., a Lewis acid or base) can improve the organization of the transition state and boost e.e.

      • Concentration: Reactant concentration can influence the aggregation state of the catalyst and affect selectivity.

  • Cause B: Racemization

    • Explanation: The stereocenter in your product may be susceptible to racemization under harsh conditions, especially if the α-proton is acidic. This can occur during deprotection or purification steps.[5]

    • Solution:

      • Mild Deprotection: If your synthetic route involves protecting groups (e.g., Boc, Fmoc), use the mildest possible conditions for their removal. For example, if hydrolyzing an ester, avoid unnecessarily long reaction times or high temperatures in strong acid or base.[7]

      • pH Control: During workup and storage, maintain a pH range where the product is stable. Avoid strongly acidic or basic conditions for prolonged periods.

Troubleshooting Decision Tree: Low Enantioselectivity

G start Low e.e. Detected is_enzymatic Is the method an enzymatic resolution? start->is_enzymatic is_catalytic Is the method an asymmetric catalysis? is_enzymatic->is_catalytic No screen_solvents Screen Solvents & Acyl Donors is_enzymatic->screen_solvents Yes screen_ligands Screen Chiral Ligands is_catalytic->screen_ligands Yes lower_temp_enz Lower Reaction Temperature screen_solvents->lower_temp_enz check_enzyme Check Enzyme Activity & Loading lower_temp_enz->check_enzyme check_racemization Investigate Racemization check_enzyme->check_racemization lower_temp_cat Lower Reaction Temperature screen_ligands->lower_temp_cat check_catalyst Check Catalyst Purity & Loading lower_temp_cat->check_catalyst check_catalyst->check_racemization mild_conditions Use Milder Deprotection & Workup Conditions check_racemization->mild_conditions Yes success High e.e. Achieved check_racemization->success No, e.e. improves with other changes mild_conditions->success

Caption: Decision tree for troubleshooting low enantiomeric excess (e.e.).

Question 3: I am observing an unexpected side product. What could it be?

Answer: The most common side product in syntheses involving a cyano group is its hydrolysis product.

  • Cause: Cyano Group Hydrolysis

    • Explanation: The nitrile (cyano) group is susceptible to hydrolysis under either acidic or basic conditions, especially at elevated temperatures. It can first hydrolyze to a primary amide and then further to a carboxylic acid. This is a known issue, for instance, during the acid hydrolysis of amide protecting groups under reflux conditions.[7]

    • Identification: The amide byproduct will have a molecular weight increase of 18 (addition of H₂O). The dicarboxylic acid byproduct will have a molecular weight increase of 36. These can be readily identified by LC-MS.

    • Solution:

      • Use Milder Conditions: If the hydrolysis occurs during a deprotection step (e.g., ester hydrolysis), use milder conditions. For example, use dilute acid at room temperature instead of concentrated acid at reflux.[7]

      • Protecting Group Strategy: Choose orthogonal protecting groups that can be removed under conditions that do not affect the nitrile. For example, use a benzyl ester which can be removed by hydrogenolysis.

      • Minimize Reaction Times: Do not let reactions run for longer than necessary, especially in acidic or basic media. Monitor progress closely.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is best for gram-scale synthesis?

For gram-scale synthesis in a typical research lab, an enzymatic resolution of a racemic ester is often the most practical and cost-effective approach.[7] The synthesis of the racemic precursor is usually high-yielding, and enzymes like Candida antarctica lipase A (CAL-A) are commercially available and robust.[7] While asymmetric catalysis can be more atom-economical, the cost of chiral ligands and metal precursors can be high, and optimization can be more time-consuming.

Q2: How do I handle the purification of the final amino acid product?

The final product is a zwitterionic solid.

  • Removal of Salts: If the synthesis involved acid or base hydrolysis, the product will be mixed with salts. Ion-exchange chromatography is the most reliable method for desalting.[7] Using a strong cation exchange resin (e.g., Dowex 50W), you can bind your amino acid, wash away salts and non-basic impurities, and then elute the product with an aqueous ammonia solution.

  • Crystallization: After desalting, the product can be crystallized. A common solvent system is a mixture of water and a miscible organic solvent like ethanol or isopropanol. Dissolve the crude product in a minimum amount of hot water and slowly add the organic solvent until turbidity appears, then allow it to cool slowly.

Q3: Are there any biocatalytic methods that produce the (R)-enantiomer directly?

While enzymatic kinetic resolution (as described above) is a powerful biocatalytic method that isolates the (R)-enantiomer, other enzyme systems could potentially create it directly. For example, certain strains of bacteria, such as those from the Rhodococcus genus, possess nitrile hydratase and amidase enzyme systems that can perform enantioselective transformations on nitriles and amides.[8][13] While a direct, one-step synthesis of this specific target using Rhodococcus may not be established, exploring the deracemization of a related racemic nitrile or amide using whole-cell biocatalysis represents a cutting-edge and potentially highly efficient green chemistry approach.

Protocols & Data

Protocol 1: Enzymatic Kinetic Resolution of (±)-Ethyl 3-Amino-3-(3-cyanophenyl)propanoate

This protocol is adapted from the methodology used for the 4-cyano isomer and serves as a robust starting point.[7]

Step 1: Synthesis of Racemic Ester

  • Suspend racemic 3-Amino-3-(3-cyanophenyl)propanoic acid in absolute ethanol (approx. 0.2 M).

  • Cool the suspension to -10 °C in an ice-salt bath.

  • Slowly add thionyl chloride (SOCl₂) (1.2 equivalents) dropwise, keeping the temperature below 0 °C.

  • Allow the reaction to warm to room temperature and then reflux for 1-2 hours until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure to obtain the crude racemic ethyl ester hydrochloride.

Step 2: Enzymatic Resolution

  • Dissolve the crude racemic ester in a suitable organic solvent (e.g., neat butyl butanoate, which also acts as the acyl donor) to a concentration of ~0.05 M.[7]

  • Add Candida antarctica lipase A, immobilized on a solid support (e.g., 20% w/w on Celite), at a loading of 15-20 mg/mL.[7]

  • Stir the suspension at a controlled temperature (e.g., 25 °C).

  • Monitor the reaction progress by chiral HPLC. The goal is to reach ~50% conversion, where the (S)-ester is acylated, leaving the desired (R)-ester unreacted.

  • Once ~50% conversion is reached, filter off the enzyme and wash it with the solvent.

Step 3: Separation and Hydrolysis

  • The filtrate contains the (R)-ester and the N-acylated (S)-ester. Separate these by column chromatography or selective extraction.

  • To isolate the target (R)-amino acid, hydrolyze the purified (R)-ester using aqueous HCl (e.g., 6M HCl) at room temperature overnight.

  • Purify the resulting (R)-3-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride by ion-exchange chromatography or crystallization as described in the FAQ.

General Synthesis Workflow

Sources

Technical Support Center: Resolution of Racemic 3-Amino-3-(3-cyanophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the resolution of racemic 3-Amino-3-(3-cyanophenyl)propanoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to equip you with the scientific rationale and practical steps to successfully resolve this chiral building block.

Introduction to Chiral Resolution

Many biological molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers.[1] These enantiomers can have vastly different pharmacological and toxicological profiles. Therefore, the separation of racemic mixtures into pure enantiomers, a process known as chiral resolution, is a critical step in pharmaceutical development.[2][3] For 3-Amino-3-(3-cyanophenyl)propanoic acid, a valuable β-amino acid derivative, obtaining enantiomerically pure forms is essential for its application as a chiral building block in complex molecule synthesis.[1][4]

This guide will focus on three primary methods for resolving this racemic mixture:

  • Diastereomeric Salt Formation: A classical and scalable method involving the reaction of the racemic acid with a chiral resolving agent to form diastereomeric salts with different solubilities.[2][3][5]

  • Enzymatic Resolution: A highly selective method that uses enzymes to preferentially react with one enantiomer.[6]

  • Chiral Chromatography: A powerful analytical and preparative technique that separates enantiomers based on their differential interactions with a chiral stationary phase (CSP).[6][7]

Section 1: Diastereomeric Salt Formation

This method is often the most practical and cost-effective for large-scale resolutions.[2][8] It leverages the different physical properties, primarily solubility, of diastereomeric salts to achieve separation through crystallization.[3][8]

Frequently Asked Questions (FAQs)

Q1: How do I select the right chiral resolving agent for my racemic acid?

A1: The choice of resolving agent is crucial and often requires empirical screening. For resolving a racemic acid like 3-Amino-3-(3-cyanophenyl)propanoic acid, you should use a chiral base. Common choices include naturally occurring alkaloids like brucine and strychnine, or synthetic amines such as (R)- or (S)-1-phenylethylamine and various amino alcohols.[9] The ideal resolving agent will form a crystalline salt with one of the diastereomers that is significantly less soluble than the other in a particular solvent system.[6]

Q2: What are the most critical parameters to optimize for a successful diastereomeric salt resolution?

A2: Several factors influence the success of this method:

  • Solvent System: The solvent must provide a significant solubility difference between the two diastereomeric salts. A screening of various solvents and solvent mixtures is highly recommended.[10]

  • Stoichiometry: The molar ratio of the resolving agent to the racemic mixture can impact the yield and enantiomeric excess (ee) of the product.

  • Temperature and Cooling Rate: These parameters control the crystallization process. A slow cooling rate generally favors the formation of larger, purer crystals.

  • Concentration: The concentration of the reactants affects supersaturation, which is the driving force for crystallization.[5]

Q3: I'm not getting any crystal formation. What should I do?

A3: A lack of crystallization can be due to several factors:

  • High Solubility: The diastereomeric salts may be too soluble in the chosen solvent. Try adding an anti-solvent (a solvent in which the salts are less soluble) to induce precipitation.[10]

  • Supersaturation Not Reached: The solution may not be concentrated enough. Carefully evaporate some of the solvent to increase the concentration.

  • Inhibition of Nucleation: The presence of impurities can sometimes inhibit crystal formation. Ensure your starting materials are of high purity.

  • Seeding: If you have a small amount of the desired pure diastereomeric salt, adding a "seed" crystal can initiate crystallization.

Q4: My enantiomeric excess (ee) is low after the first crystallization. How can I improve it?

A4: Low ee is a common issue. Here are some strategies to improve it:

  • Recrystallization: One or more recrystallization steps are often necessary to enhance the purity of the less soluble diastereomer.[9]

  • Solvent Optimization: The choice of solvent can dramatically affect the separation efficiency. Experiment with different solvents or solvent mixtures.

  • Slow Cooling: A slower cooling profile during crystallization can lead to more selective precipitation and higher ee.

Troubleshooting Guide: Diastereomeric Salt Resolution
Problem Potential Cause Troubleshooting Steps
No crystal formation High solubility of diastereomeric salts.Try a different solvent or add an anti-solvent. Concentrate the solution.
Insufficient supersaturation.Increase the concentration of the reactants.
Presence of impurities.Purify the starting racemic acid.
Low yield of crystalline salt Suboptimal stoichiometry.Vary the molar ratio of the resolving agent.
Diastereomeric salts have similar solubilities.Screen for a different resolving agent or solvent system.
Low enantiomeric excess (ee) Incomplete separation of diastereomers.Perform one or more recrystallizations. Optimize the solvent and cooling rate.
Co-precipitation of the more soluble diastereomer.Adjust the concentration to avoid oversaturation of the more soluble salt.
Oily precipitate instead of crystals Salts are "oiling out" of solution.Use a more dilute solution. Change the solvent system. Try a lower temperature.
Experimental Protocol: Resolution with (R)-(+)-α-Phenylethylamine

This protocol provides a starting point for the resolution of racemic 3-Amino-3-(3-cyanophenyl)propanoic acid. Optimization will likely be required.

Materials:

  • Racemic 3-Amino-3-(3-cyanophenyl)propanoic acid

  • (R)-(+)-α-Phenylethylamine (resolving agent)

  • Methanol (solvent)

  • Diethyl ether (anti-solvent)

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Drying agent (e.g., Na2SO4 or MgSO4)

Procedure:

  • Salt Formation:

    • Dissolve 1 equivalent of racemic 3-Amino-3-(3-cyanophenyl)propanoic acid in a minimal amount of warm methanol.

    • In a separate flask, dissolve 0.5 equivalents of (R)-(+)-α-phenylethylamine in methanol.

    • Slowly add the resolving agent solution to the racemic acid solution with stirring.

    • Allow the mixture to cool slowly to room temperature, then place it in a refrigerator (4°C) overnight to facilitate crystallization.

  • Isolation of Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol, followed by diethyl ether.

    • Dry the crystals. This is your first crop of the less soluble diastereomeric salt.

    • Analyze the enantiomeric excess (ee) of this salt using chiral HPLC.

  • Recrystallization (if necessary):

    • If the ee is not satisfactory, recrystallize the salt from a minimal amount of hot methanol.

    • Repeat the cooling, filtration, and drying steps until the ee is constant.

  • Liberation of the Enantiomer:

    • Dissolve the purified diastereomeric salt in water.

    • Adjust the pH to ~11 with a NaOH solution to deprotonate the amine of the resolving agent.

    • Extract the (R)-(+)-α-phenylethylamine with an organic solvent (e.g., dichloromethane).

    • Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically around pH 6-7) with a HCl solution to precipitate the free amino acid.

    • Collect the precipitated enantiomerically enriched 3-Amino-3-(3-cyanophenyl)propanoic acid by filtration, wash with cold water, and dry.

Workflow Diagram

G cluster_0 Diastereomeric Salt Formation cluster_1 Separation & Purification cluster_2 Liberation of Enantiomer racemic_acid Racemic Acid in Solvent mixing Mix and Crystallize racemic_acid->mixing resolving_agent Chiral Resolving Agent resolving_agent->mixing filtration Filter Less Soluble Diastereomeric Salt mixing->filtration recrystallize Recrystallize for Higher Purity filtration->recrystallize If ee is low mother_liquor Mother Liquor (Contains More Soluble Diastereomer) filtration->mother_liquor liberation Liberate Free Amino Acid (pH adjustment) recrystallize->liberation pure_enantiomer Isolate Pure Enantiomer liberation->pure_enantiomer G cluster_0 Enzymatic Reaction cluster_1 Separation cluster_2 Hydrolysis racemic_ester Racemic Ester Substrate reaction Incubate to ~50% Conversion racemic_ester->reaction enzyme Lipase + Acyl Donor enzyme->reaction filtration Filter to Remove Enzyme reaction->filtration chromatography Column Chromatography filtration->chromatography unreacted_ester Unreacted (S)-Ester chromatography->unreacted_ester acylated_product Acylated (R)-Product chromatography->acylated_product hydrolysis_S Hydrolyze to (S)-Acid unreacted_ester->hydrolysis_S hydrolysis_R Hydrolyze to (R)-Acid acylated_product->hydrolysis_R G cluster_0 Method Development cluster_1 Analysis/Separation cluster_2 Data & Collection csp_selection Select Chiral Stationary Phase (CSP) mp_optimization Optimize Mobile Phase csp_selection->mp_optimization injection Inject Racemic Mixture mp_optimization->injection separation Elute through Chiral Column injection->separation detection Detect Separated Enantiomers separation->detection chromatogram Obtain Chromatogram (Analytical) detection->chromatogram collection Collect Enantiomer Fractions (Preparative) detection->collection

Sources

Storage and handling guidelines for (R)-3-Cyano-β-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (R)-3-Cyano-β-phenylalanine

Welcome to the technical support guide for (R)-3-Cyano-β-phenylalanine. This document provides essential information for researchers, scientists, and drug development professionals on the proper storage, handling, and troubleshooting for experiments involving this compound. Given the specialized nature of (R)-3-Cyano-β-phenylalanine, this guide synthesizes direct data where available with established principles for handling similar chemical entities, such as non-proteinogenic amino acids and cyano-containing compounds.[1][2][3]

I. Compound Profile & Key Data

(R)-3-Cyano-β-phenylalanine is a derivative of the amino acid phenylalanine, featuring a cyano group on the phenyl ring.[1][3] This modification makes it a valuable building block in medicinal chemistry and biochemical research.[1]

PropertyDataSource
Molecular Formula C10H10N2O2[1][3][4][5]
Molecular Weight 190.2 g/mol [1][3][4][5]
Appearance Beige or white powder[1][6]
Purity Typically ≥97% (HPLC)[1]
Storage Temperature 0-8°C[1][6]

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended short-term and long-term storage condition for (R)-3-Cyano-β-phenylalanine?

A1: For both short-term and long-term storage, (R)-3-Cyano-β-phenylalanine should be kept in a tightly sealed container in a dry, cool, and well-ventilated place.[7][8][9] The recommended storage temperature is between 0-8°C.[1][6] It is crucial to protect the compound from moisture and strong oxidizing agents.[7]

Q2: How should I prepare stock solutions of (R)-3-Cyano-β-phenylalanine? What are the recommended solvents?

A2: The solubility of (R)-3-Cyano-β-phenylalanine is not extensively documented in publicly available literature. However, based on the structure of similar amino acids like phenylalanine, it is expected to have some solubility in water.[10][11] For organic solvents, polar solvents such as DMSO and DMF are common starting points for novel compounds. It is recommended to perform a small-scale solubility test to determine the best solvent for your specific application.

Q3: Is (R)-3-Cyano-β-phenylalanine sensitive to light or air?

A3: While specific data on the light and air sensitivity of (R)-3-Cyano-β-phenylalanine is limited, it is a good laboratory practice to store it in a dark container, away from direct light. The cyano group and the amino acid structure are generally stable under normal atmospheric conditions, but minimizing exposure to air by keeping the container tightly sealed is recommended to prevent potential degradation from moisture and oxidative processes.[7][8][9]

Q4: What are the primary safety precautions I should take when handling this compound?

A4: Standard laboratory safety protocols should be followed. This includes wearing personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[7][8][9] Handling should be done in a well-ventilated area or a fume hood to avoid inhalation of the powder.[7][9][12] Avoid contact with skin and eyes.[7][8][12] In case of contact, rinse the affected area thoroughly with water.[7][9][12]

III. Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of (R)-3-Cyano-β-phenylalanine.

Problem 1: The compound is difficult to dissolve.

Potential Cause Proposed Solution Scientific Rationale
Incorrect Solvent Choice Test solubility in a range of solvents, starting with water and common polar organic solvents like DMSO or DMF.The polarity of the solvent plays a crucial role in dissolving a compound. Matching the solvent polarity to that of the solute maximizes solubility.
Low Temperature Gently warm the solution. Sonication can also be used to aid dissolution.Increasing the temperature generally increases the solubility of a solid in a liquid by providing more kinetic energy to the solvent molecules.
pH of the Solution For aqueous solutions, adjust the pH. As an amino acid, its solubility is pH-dependent.Amino acids have both an acidic (carboxyl) and a basic (amino) group, making their net charge and thus solubility dependent on the pH of the solution.

Problem 2: I observe degradation of the compound in my experiments.

Potential Cause Proposed Solution Scientific Rationale
Improper Storage Ensure the compound is stored at 0-8°C in a tightly sealed, dry container.[1][6]Low temperatures slow down the rate of chemical degradation. A dry environment prevents hydrolysis.
Reactive Experimental Conditions Avoid strong oxidizing agents and extreme pH conditions unless required by the protocol.The cyano group can be susceptible to hydrolysis under strongly acidic or basic conditions, and the amino acid structure can be oxidized.[7]
Contamination Use clean spatulas and glassware. Prepare fresh solutions for each experiment.Contaminants can act as catalysts for degradation reactions.

Problem 3: Inconsistent experimental results.

Potential Cause Proposed Solution Scientific Rationale
Compound Purity Verify the purity of the compound using an appropriate analytical method such as HPLC or NMR.Impurities can interfere with experimental outcomes, leading to variability.
Solution Instability Prepare solutions fresh before use and store them appropriately if short-term storage is necessary.The compound may not be stable in solution over long periods.
Pipetting or Weighing Errors Calibrate balances and pipettes regularly. Ensure accurate measurements.Precise and accurate measurements are fundamental for reproducible scientific experiments.

IV. Visualized Workflows

Decision Tree for Solubility Troubleshooting

G start Start: Compound does not dissolve solvent Have you tried multiple solvents? (e.g., Water, DMSO, DMF) start->solvent temp Have you tried gentle heating or sonication? solvent->temp Yes consult Consult literature for similar compounds or contact technical support solvent->consult No ph Is the solution aqueous? Can you adjust the pH? temp->ph Yes temp->consult No ph->consult Yes/No

Caption: A decision-making workflow for addressing solubility issues.

Impact of Storage Conditions on Compound Stability

G cluster_good Proper Storage (0-8°C, Dry, Dark) cluster_bad Improper Storage (RT, Humid, Light) A Stable Compound B Reproducible Results A->B C Degraded Compound D Inconsistent Results C->D start Compound (R)-3-Cyano-β-phenylalanine start->A start->C

Caption: The influence of storage conditions on experimental outcomes.

V. References

  • AAPPTec. (n.d.). Safety Data Sheet: N-Fmoc-3-cyano-D-phenylalanine. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Amino-3-phenylpropanoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Retrieved from [Link]

  • MDPI. (2022). Evaluation of 3-Borono-l-Phenylalanine as a Water-Soluble Boron Neutron Capture Therapy Agent. Retrieved from [Link]

  • PubChem. (n.d.). L-Phenylalanine. Retrieved from [Link]

  • PubChem. (n.d.). 3-cyano-L-alanine. Retrieved from [Link]

  • PubChem. (n.d.). 3-Cyanophenylalanine. Retrieved from [Link]

  • KEGG PATHWAY Database. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Overcoming Low Yields in Enantioselective Strecker Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the enantioselective Strecker reaction. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with reaction yields and efficiency. As a cornerstone of α-amino acid synthesis, mastering this reaction is critical. However, its multicomponent nature presents unique challenges. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these complexities and optimize your results.

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section addresses the most common issues encountered during the enantioselective Strecker reaction in a direct question-and-answer format.

Question 1: My reaction is messy, and the final yield is very low. I suspect the initial imine formation is the problem. How can I confirm this and improve it?

Answer: This is the most common failure point. The entire reaction hinges on the efficient formation of the imine from the starting aldehyde/ketone and amine.[1][2] The condensation is an equilibrium-driven process that produces water as a byproduct.[3] Inefficient imine formation leads to low conversion and potential side reactions, such as the catalyst promoting the formation of a cyanohydrin from the unreacted aldehyde.

Causality & Diagnosis:

  • Equilibrium: The presence of water can hydrolyze the imine product back to the starting materials, stalling the reaction.

  • Steric Hindrance: Bulky aldehydes or amines can slow down the condensation significantly.

  • Electronic Effects: Electron-withdrawing groups on the aldehyde can make the carbonyl carbon more electrophilic and favor imine formation, while electron-donating groups can have the opposite effect.

  • Diagnosis: Before adding your catalyst and cyanide source, monitor the reaction mixture. You can often track the disappearance of the aldehyde and the appearance of the imine using Thin Layer Chromatography (TLC) or by taking an aliquot for ¹H NMR analysis to observe the characteristic imine proton shift.

Solutions & Protocols:

  • Water Removal (Driving Equilibrium):

    • Molecular Sieves: Add activated 4Å molecular sieves to the reaction mixture during the imine formation step. This is the most common and effective method for sequestering water.

    • Azeotropic Distillation: For reactions run at higher temperatures, using a solvent like toluene with a Dean-Stark trap can effectively remove water azeotropically.

  • Pre-formation of the Imine: Instead of a one-pot, three-component reaction, consider a two-step approach. First, synthesize and isolate the imine. This allows you to purify it and ensure it is of high quality before proceeding to the enantioselective cyanation step.[2] While this adds a step, it significantly simplifies troubleshooting.

  • Acid/Base Catalysis for Imine Formation: The reaction is often promoted by mild acid.[4] If you are using an amine salt (e.g., NH₄Cl), it serves this purpose.[1] For free amines, a catalytic amount of a weak acid like acetic acid can be beneficial. However, be cautious, as this can interfere with your chiral catalyst's activity later.

Question 2: Imine formation seems fine, but the reaction still stalls after adding the catalyst and cyanide source. What's wrong with the cyanation step?

Answer: If imine formation is successful, the issue likely lies with the catalyst activity, the nature of the cyanide source, or the reaction conditions for the C-C bond formation.

Causality & Diagnosis:

  • Catalyst Deactivation: Chiral catalysts, especially organocatalysts like thioureas or metal complexes, can be sensitive to impurities, air, or moisture.[5][6] Water, as mentioned above, is a primary culprit. Protic impurities can also interfere with catalysts that rely on hydrogen bonding.

  • Cyanide Source Reactivity: Not all cyanide sources are created equal. Their reactivity and the nature of the active cyanide species can vary dramatically. For example, KCN is a salt with low solubility in many organic solvents, while trimethylsilyl cyanide (TMSCN) is a covalent molecule that often requires activation by a Lewis acid or co-catalyst.[7]

  • Reaction Temperature: The cyanation step is often exothermic. However, many highly enantioselective variants require sub-ambient temperatures to maximize selectivity and prevent background (non-catalyzed) reactions, which can lead to racemization. Lower temperatures will slow the reaction rate, requiring longer reaction times.[8][9]

Solutions & Protocols:

  • Optimize the Cyanide Source:

    • TMSCN: Often the preferred source in modern catalytic variants. It can generate HCN in situ with a proton source (like an alcohol), which is often the active nucleophile.[10]

    • KCN/NaCN: Can be effective but may require a phase-transfer catalyst or protic additives to aid solubility and reactivity. Often used with 18-crown-6.

    • HCN: Extremely effective but highly toxic and volatile, requiring specialized equipment and handling procedures.

Cyanide SourceCommon Use CaseAdvantagesDisadvantages
KCN / NaCN Classical Strecker, robust conditionsInexpensive, stable solidPoor solubility in organic solvents, slower reaction rates
TMSCN Modern catalytic asymmetric variantsGood solubility, tunable reactivityMore expensive, moisture sensitive, may require an activator
Acetone Cyanohydrin Alternative liquid sourceLiquid, can be easier to handle than gasesCan be less reactive, introduces acetone into the mixture
HCN Gas Industrial scale, specialized labsHighly reactive, pureExtremely toxic and hazardous , requires fume hood and safety protocols
  • Ensure an Anhydrous, Inert Atmosphere: Assemble your reaction under an inert atmosphere (Nitrogen or Argon). Use dry solvents and glassware. If your catalyst is suspected to be inactive, ensure it was stored and handled correctly.

  • Temperature Screening: If the yield is low at the recommended temperature, consider that your specific substrate may require different conditions. Run small-scale trials at different temperatures (e.g., -20 °C, 0 °C, room temperature) to find the optimal balance between reaction rate and enantioselectivity.

Question 3: I'm getting a good yield of the α-aminonitrile, but the enantiomeric excess (ee) is poor. What causes racemization?

Answer: Low enantioselectivity is a frustrating problem that points to either an ineffective catalyst-substrate interaction or a competing background reaction that is not stereocontrolled. The reversibility of the cyanide addition (the "retro-Strecker" reaction) is a primary culprit.[11]

Causality & Diagnosis:

  • Background Reaction: The uncatalyzed addition of cyanide to the imine is fast for some substrates. This reaction is racemic and will erode the enantiomeric excess provided by your chiral catalyst. This is more common at higher temperatures.

  • Catalyst Mismatch: The chosen chiral catalyst may not be optimal for your specific substrate. The steric and electronic properties of the imine must be compatible with the catalyst's chiral pocket.

  • Epimerization/Racemization: The product α-aminonitrile can revert to the achiral imine and cyanide ion, especially in the presence of a base.[11] This allows for racemization over time. If one enantiomer crystallizes out of solution, this equilibrium can be used to your advantage in a process called crystallization-induced asymmetric transformation.[8] However, in a homogeneous solution, it leads to a loss of optical purity.

Solutions & Protocols:

  • Lower the Reaction Temperature: This is the most effective way to slow down the uncatalyzed background reaction. Many highly selective Strecker reactions are run at temperatures between -78 °C and 0 °C.

  • Screen Catalysts: If possible, screen a small library of catalysts. For example, if you are using a thiourea catalyst, varying the substituents on the catalyst backbone can have a profound effect on enantioselectivity.[5]

  • Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time after completion. Once the starting material is consumed (as monitored by TLC or LC-MS), proceed with the work-up immediately to prevent product racemization.

  • Control pH and Basicity: Avoid strong bases in the reaction mixture unless they are part of a specific protocol (like DBU-induced deracemization).[11] The catalyst itself is often the only base required.

Visualizing the Process

To better understand the reaction and troubleshooting logic, refer to the diagrams below.

Strecker_Mechanism cluster_imine Step 1: Imine Formation (Reversible) cluster_cyanation Step 2: Cyanide Addition Aldehyde Aldehyde/Ketone Imine Imine Aldehyde->Imine + Amine Amine Amine Imine->Aldehyde + Water (Hydrolysis) H2O Water Imine_cat Imine Product α-Aminonitrile (Chiral Product) Imine_cat->Product + Cyanide (Catalyzed) Cyanide Cyanide Source (e.g., TMSCN) Catalyst Chiral Catalyst Catalyst->Imine_cat Activates

Caption: The two-stage mechanism of the enantioselective Strecker reaction.

Troubleshooting_Workflow cluster_imine Imine Formation Issues cluster_catalysis Cyanation Step Issues Start Low Yield or Low ee? CheckImine Check Imine Formation (TLC, NMR) Start->CheckImine ImineOK Formation is Complete CheckImine->ImineOK Yes ImineBad Incomplete/Absent CheckImine->ImineBad No CheckCatalyst Review Catalyst & Conditions ImineOK->CheckCatalyst FixImine Add Drying Agent (e.g., 4Å MS) Pre-form Imine ImineBad->FixImine FixImine->CheckImine Re-evaluate LowYield Low Yield CheckCatalyst->LowYield LowEE Low Enantioselectivity CheckCatalyst->LowEE FixYield Use Anhydrous Conditions Screen Cyanide Source Check Catalyst Activity LowYield->FixYield FixEE Lower Temperature Screen Catalysts Minimize Reaction Time LowEE->FixEE

Caption: A logical workflow for troubleshooting common Strecker reaction issues.

Frequently Asked Questions (FAQs)

Q: Can I perform the Strecker reaction as a one-pot, three-component synthesis?

A: Yes, this is a very common and efficient approach.[2] The aldehyde, amine, and cyanide source are combined, often with the catalyst present from the start. However, for troubleshooting and for particularly sensitive substrates, a two-step procedure (pre-formation of the imine, followed by cyanation) provides more control.

Q: My starting material is a ketone instead of an aldehyde. Why is the reaction so much slower and lower yielding?

A: Ketones are generally less reactive electrophiles than aldehydes due to steric hindrance and the electron-donating nature of the two alkyl groups.[1][3] This makes both the initial imine formation (to form a ketimine) and the final cyanide addition more difficult. These reactions often require more forcing conditions: higher temperatures, stronger Lewis acid catalysts, and longer reaction times, which can negatively impact enantioselectivity.

Q: How do I choose the right solvent for my reaction?

A: Solvent choice is critical. Aprotic solvents are generally preferred to avoid unwanted reactions with the cyanide source or catalyst.

  • Toluene/DCM: Common, non-polar choices that work well with many catalyst systems.

  • Ethers (THF, MTBE): Can be effective but check for compatibility with your catalyst (e.g., some Lewis acids can be strongly coordinated by THF).

  • Protic Solvents (e.g., Methanol): Generally avoided, but sometimes used in small amounts as an additive to help generate HCN in situ from TMSCN.[10] Using water or methanol as the primary solvent can be done under specific conditions, such as with phase-transfer catalysis or in crystallization-induced transformations, but is not standard for most high-ee catalytic variants.[8][12]

Q: My α-aminonitrile product seems unstable during purification on silica gel. What are my options?

A: α-aminonitriles can be unstable, particularly to the acidic nature of standard silica gel, which can promote hydrolysis or retro-Strecker reaction.

  • Neutralize Silica: Use silica gel that has been treated with a base (e.g., triethylamine) to neutralize acidic sites.

  • Alternative Purifications: Consider crystallization if your product is a solid. Alternatively, a non-chromatographic workup (extraction) followed by direct use in the next step (e.g., nitrile hydrolysis) might be possible.

  • Protection: If the amine is part of a protecting group (like a Boc group), the resulting N-protected α-aminonitrile is often much more stable and easier to handle.[3]

Validated Experimental Protocol: General Procedure for a Thiourea-Catalyzed Enantioselective Strecker Reaction

This protocol is a representative example based on methodologies developed by leaders in the field like Eric N. Jacobsen.[5][13] Always consult the primary literature for conditions specific to your substrate and catalyst.

Materials:

  • Aldehyde (1.0 mmol, 1.0 equiv)

  • Amine (e.g., an aniline derivative, 1.05 equiv)

  • Chiral Thiourea Catalyst (0.01-0.05 equiv)

  • Trimethylsilyl cyanide (TMSCN) (1.5 equiv)

  • Anhydrous Toluene (0.1 M concentration)

  • 4Å Molecular Sieves (powdered, activated)

Procedure:

  • Glassware Preparation: Dry a round-bottom flask equipped with a magnetic stir bar under vacuum with a heat gun, and backfill with Argon or Nitrogen.

  • Imine Formation: To the flask, add the aldehyde (1.0 mmol), the amine (1.05 mmol), activated 4Å molecular sieves (~200 mg), and anhydrous toluene (10 mL). Stir the mixture at room temperature for 1-2 hours.

    • Self-Validation Check: Monitor the formation of the imine by TLC. The aldehyde spot should disappear, and a new, typically less polar, imine spot should appear.

  • Catalyst Addition & Cooling: Once imine formation is complete, add the chiral thiourea catalyst (e.g., 0.02 mmol). Cool the reaction mixture to the desired temperature (e.g., -40 °C) in a suitable cooling bath.

  • Cyanide Addition: Slowly add TMSCN (1.5 mmol) dropwise to the cold, stirring solution over 5 minutes.

  • Reaction Monitoring: Allow the reaction to stir at the cold temperature for the specified time (typically 12-48 hours). Monitor the consumption of the imine by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of NaHCO₃. Allow the mixture to warm to room temperature. Transfer to a separatory funnel, extract with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude α-aminonitrile by flash chromatography on silica gel (often pre-treated with Et₃N) or by crystallization. Determine the yield and measure the enantiomeric excess using chiral HPLC or SFC.

References
  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]

  • Wikipedia. Strecker amino acid synthesis. [Link]

  • Vlieg, J. H., et al. (2005). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters. [Link]

  • Kawasaki, T., et al. (2019). Absolute asymmetric Strecker synthesis in a mixed aqueous medium: reliable access to enantioenriched α-aminonitrile. RSC Publishing. [Link]

  • Organic Chemistry Portal. Strecker Synthesis. [Link]

  • Galy, B., et al. (2021). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Drug Discovery. Molecules. [Link]

  • Di Mauro, G., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega. [Link]

  • Yashima, Y., et al. (2022). Asymmetric Strecker reaction at the solid/solid interface. RSC Publishing. [Link]

  • Master Organic Chemistry. Strecker Synthesis. [Link]

  • Organic Reactions. The Catalytic Asymmetric Strecker Reaction. [Link]

  • Vachal, P., & Jacobsen, E. N. (2002). Mechanism of Enantioselective Ti-Catalyzed Strecker Reaction: Peptide-Based Metal Complexes as Bifunctional Catalysts. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2020). Enantioselective catalytic Strecker reaction on cyclic (Z)-aldimines in flow: reaction optimization and sustainability aspects. [Link]

  • ResearchGate. (2010). ChemInform Abstract: Enantioselective Organocatalytic Strecker Reactions in the Synthesis of α-Amino Acids. [Link]

  • PubMed. (2002). Structure-based analysis and optimization of a highly enantioselective catalyst for the strecker reaction. [Link]

Sources

Technical Support Center: Troubleshooting Guide for Mannich Reactions in β-Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Mannich reaction, a cornerstone of organic synthesis for creating carbon-carbon bonds in the production of β-amino carbonyl compounds.[1][2][3] This guide is specifically tailored for researchers, scientists, and drug development professionals utilizing this powerful three-component reaction to synthesize β-amino acid derivatives, which are crucial building blocks for pharmaceuticals and natural products.[4][5]

This document provides in-depth, field-proven insights in a direct question-and-answer format to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Mannich reaction for β-amino acid synthesis?

The Mannich reaction is a three-component condensation that joins an amine (primary or secondary), a non-enolizable aldehyde (like formaldehyde), and a compound with an acidic α-proton, such as a ketone, ester, or other carbonyl compound.[1][6] The reaction proceeds through two primary, sequential steps:

  • Iminium Ion Formation: The amine performs a nucleophilic attack on the aldehyde's carbonyl carbon, followed by dehydration, to form a reactive electrophilic species called an iminium ion (or Schiff base).[4][6][7] This step is often catalyzed by acid.[6]

  • Nucleophilic Attack: The carbonyl compound, which possesses an acidic α-proton, tautomerizes to its enol or enolate form. This enol/enolate then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion.[6][7][8] A final deprotonation step yields the neutral β-amino carbonyl compound, known as the Mannich base.[4]

Mannich_Mechanism cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Nucleophilic Attack Amine Amine Iminium_Ion Iminium Ion (Electrophile) Amine->Iminium_Ion + Aldehyde - H₂O Aldehyde Aldehyde Product β-Amino Carbonyl (Mannich Base) Iminium_Ion->Product + Enol/Enolate Carbonyl Carbonyl Compound (e.g., Ketone, Ester) Enol Enol / Enolate (Nucleophile) Carbonyl->Enol Tautomerization

Troubleshooting Guide
Q2: My reaction yield is consistently low. What are the most common causes and how can I fix this?

Low yields are a frequent issue and can originate from several factors. A systematic approach is crucial for diagnosis. The most common culprits involve inefficient formation of one of the reactive intermediates or suboptimal reaction conditions.[9]

Causality Checklist:

  • Inefficient Iminium Ion Formation: The iminium ion is a critical electrophile. If it doesn't form efficiently, the reaction stalls.

    • Solution: Ensure your amine and aldehyde are pure. The reaction is often acid-catalyzed; a catalytic amount of a Brønsted acid (like acetic acid) or a Lewis acid can facilitate the necessary dehydration step.[1][3] However, avoid strongly acidic conditions which can protonate the amine, rendering it non-nucleophilic.[10]

  • Poor Enol/Enolate Generation: The nucleophile must be present in sufficient concentration.

    • Solution: The acidity of the α-proton is key. If you are using a less acidic carbonyl compound (like an ester vs. a ketone), a stronger base or more forcing conditions may be needed to generate the enolate.[11] For acid-catalyzed reactions, ensure the conditions favor enol formation.[8]

  • Suboptimal Reaction Conditions: Temperature and solvent choice are critical.

    • Solution: Many Mannich reactions require heating to proceed at a reasonable rate.[10][12] The solvent must stabilize the charged iminium ion intermediate. Protic solvents like ethanol, methanol, or water are often effective.[1] Apolar solvents like toluene may be used to control side reactions in specific cases.[10] The reaction rate often increases in solvents with higher dielectric constants.[3]

  • Side Reactions Dominating: Competing reactions can consume starting materials. (See Q3 for more detail).

    • Solution: Adjust stoichiometry. Using a slight excess of the carbonyl component or the amine/aldehyde can sometimes push the equilibrium toward the product. Monitor the reaction by TLC or LCMS to identify the point of maximum product formation before side products accumulate.[13]

Troubleshooting_Workflow start Low Yield Observed check_iminium Verify Iminium Ion Formation (Check reagents, catalyst) start->check_iminium check_enol Assess Enol/Enolate Generation (Substrate pKa, conditions) check_iminium->check_enol No solution_iminium Adjust catalyst (acid/base) Use fresh reagents check_iminium->solution_iminium Yes check_conditions Optimize Reaction Conditions (Solvent, Temperature, Time) check_enol->check_conditions No solution_enol Change base/acid catalyst Use more acidic substrate check_enol->solution_enol Yes check_side_reactions Investigate Side Reactions (TLC/LCMS analysis) check_conditions->check_side_reactions No solution_conditions Screen solvents Run temperature gradient check_conditions->solution_conditions Yes solution_side_reactions Adjust stoichiometry Modify reaction time check_side_reactions->solution_side_reactions Yes end_ok Yield Improved solution_iminium->end_ok solution_enol->end_ok solution_conditions->end_ok solution_side_reactions->end_ok

Q3: I'm observing significant side products. What are they and how can I minimize them?

Side product formation is a major challenge, particularly in one-pot, three-component reactions.[14] Key side reactions include:

  • Aldol Condensation: The enolizable carbonyl compound can react with itself or with the aldehyde component (if it is enolizable) in a competing aldol reaction.

    • Mitigation: This is often addressed by pre-forming the iminium ion before adding the enolizable component. This ensures the enolate preferentially reacts with the more electrophilic iminium ion rather than a neutral carbonyl. Using a non-enolizable aldehyde (like formaldehyde or benzaldehyde) is standard practice to prevent it from participating in self-condensation.[7]

  • Bis-Mannich Product Formation: If a primary amine (R-NH₂) or ammonia (NH₃) is used, the resulting secondary amine product can react again with another equivalent of the aldehyde and enolate, leading to a bis-alkylated product.[1][9]

    • Mitigation: The most straightforward solution is to use a secondary amine (R₂NH), which can only react once.[1] If a primary amine is required, carefully controlling the stoichiometry (using the amine as the limiting reagent) can help reduce this side reaction.

  • Elimination and Isomerization: The initial β-amino carbonyl product can sometimes undergo elimination of the amine to form an α,β-unsaturated carbonyl compound, especially under harsh heating.[10]

    • Mitigation: Employ milder reaction conditions. Lowering the temperature and minimizing reaction time once the product is formed can prevent subsequent degradation.[10] Using a non-polar solvent like toluene has been shown to suppress certain side reactions.[10]

Side_Reactions Enolate Enolate (Nucleophile) Mannich_Product Desired Mannich Product (β-Amino Carbonyl) Enolate->Mannich_Product Attacks Iminium Ion (Desired Pathway) Aldol_Product Aldol Side Product Enolate->Aldol_Product Attacks Aldehyde (Side Reaction) Iminium Iminium Ion (Electrophile) Aldehyde Aldehyde (Electrophile)

Q4: I'm struggling to achieve good stereoselectivity in my asymmetric Mannich reaction. What factors should I consider?

Controlling stereochemistry is paramount for synthesizing chiral β-amino acids. Both relative (diastereo-) and absolute (enantio-) selectivity must be managed.

  • Diastereoselectivity (syn vs. anti): The relative orientation of the new stereocenters is often determined by the transition state geometry.

    • Control: The choice of catalyst (e.g., organocatalysts like proline), the specific geometry of the enolate (E vs. Z), and the steric bulk of the substrates all play a role. For pre-formed imines, their E/Z geometry can direct the nucleophilic attack. Many modern catalyst systems are designed to favor one diastereomer heavily.[15]

  • Enantioselectivity: This requires a chiral influence to differentiate between two enantiomeric transition states.

    • Control: This is typically achieved using chiral catalysts.

      • Organocatalysts: Proline and its derivatives are classic examples that operate via an enamine mechanism and can provide high enantioselectivity.[3]

      • Metal Catalysis: Chiral Lewis acids (e.g., complexes of Cu, Zn, Hf) can coordinate to the imine or the carbonyl component, creating a chiral environment that directs the nucleophilic attack.[15][16][17]

    • Optimization: Screening different chiral ligands, metal salts, solvents, and temperatures is often necessary to achieve high enantiomeric excess (ee). Reactions are frequently run at low temperatures (e.g., -20 °C to -78 °C) to enhance selectivity.[16]

Data & Protocols
Table 1: Influence of Solvent on Mannich Reactions

The choice of solvent can dramatically affect reaction rate and selectivity by influencing the stability of charged intermediates like the iminium ion.[3]

SolventDielectric Constant (ε)TypeTypical Application Notes
Water80.1ProticExcellent for stabilizing ionic intermediates; promotes green chemistry protocols.[12] Can be stereoselective.[12]
Methanol32.7ProticCommon protic solvent that effectively solubilizes reagents and stabilizes iminium ions.[1]
Ethanol24.5ProticGood general-purpose solvent, often used under reflux conditions.[9][12]
Acetic Acid6.2Protic, AcidicCan act as both solvent and catalyst, but harsh conditions may lead to side reactions.[10]
Toluene2.4AproticUsed to control specific side reactions like isomerization by providing a non-polar environment.[10]
Dichloromethane (DCM)9.1AproticCommon solvent for asymmetric catalysis where protic solvents might interfere with the catalyst.
Table 2: Common Catalysts for Mannich Reactions

Catalysis is essential for an efficient Mannich reaction. The choice depends on the specific substrates and desired outcome (e.g., stereoselectivity).

Catalyst TypeExamplesMechanism of ActionKey Advantages
Brønsted Acid Acetic Acid, HCl, H₂SO₄, Sulfamic Acid[5]Protonates the carbonyl oxygen of the aldehyde, facilitating amine attack and subsequent dehydration to form the iminium ion.Simple, inexpensive, and effective for standard Mannich reactions.
Brønsted Base NaOH, K₂CO₃Promotes the formation of the enolate from the acidic carbonyl component.Useful when the enolizable component is not very acidic.
Lewis Acid Zn(OTf)₂, Hf(OTf)₄[16], Cu(OTf)₂[17], InI₃[16]Activates the imine electrophile by coordinating to the nitrogen, making it more susceptible to nucleophilic attack.Often used in asymmetric synthesis with chiral ligands; can be highly stereoselective.
Organocatalyst Proline, Thiourea derivatives[15]Forms a nucleophilic enamine with the carbonyl component, which then attacks the iminium ion. The chiral catalyst directs the stereochemical outcome.Enables highly enantioselective transformations under mild conditions.[3]
Experimental Protocol: General Procedure for a Direct Asymmetric Mannich Reaction

This protocol provides a representative starting point for the synthesis of a chiral β-amino ketone, which can be further processed into a β-amino acid.

Objective: To synthesize an N-protected β-amino ketone with high enantioselectivity.

Reagents:

  • Aromatic Aldehyde (1.0 mmol)

  • Aromatic Amine (e.g., p-anisidine, 1.1 mmol)

  • Ketone (e.g., Acetone, 5.0 mmol)

  • Chiral Catalyst (e.g., Proline, 10-20 mol%)

  • Solvent (e.g., DMSO or DMF, 2 mL)

Procedure:

  • Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol), the aromatic amine (1.1 mmol), the ketone (5.0 mmol), and the chiral catalyst (e.g., L-Proline, 0.1-0.2 mmol).

  • Solvent Addition: Add the solvent (2 mL) to the vial.

  • Reaction Execution: Seal the vial and stir the mixture vigorously at room temperature (or the optimized temperature determined from screening).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LCMS until the starting aldehyde is consumed (typically 12-48 hours).[13]

  • Workup: Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired β-amino ketone.

  • Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) using chiral HPLC.

References
  • Wikipedia. (2023). Mannich reaction. In Wikipedia. Retrieved from [Link]

  • BYJU'S. (n.d.). Mannich Reaction Mechanism. BYJU'S. Retrieved from [Link]

  • Yadav, P., & Singh, R. (2022). Synthetic applications of biologically important Mannich bases: An updated review. GSC Biological and Pharmaceutical Sciences, 20(3), 253-264. Retrieved from [Link]

  • Integrated Science. (2019, August 30). 12.08 The Mannich Reaction [Video]. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2025, May 14). Enol Reactions: Acid-Catalyzed Aldol, Halogenation, and Mannich Reaction. Master Organic Chemistry. Retrieved from [Link]

  • Hammouda, M. M., & Elattar, K. M. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(40), 26055-26093. Retrieved from [Link]

  • Nagal, A., et al. (2019). Synthesis of β-Amino Diaryldienones Using the Mannich Reaction. Molecules, 24(9), 1808. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Watpade, R., et al. (2016). Synthesis, Characterization of β-amino Carbonyl Complexes via Mannich Reaction and Study of Their Antibacterial Activity. Der Pharma Chemica, 8(1), 405-409. Retrieved from [Link]

  • Ghaffari, M., & Nekonam, S. (2020). Investigation of the Mannich reaction for generating a β-aminoketone: further treatment of kinetic results. Polycyclic Aromatic Compounds, 42(5), 2119-2131. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-amino ketones, aldehydes and derivatives. Organic Chemistry Portal. Retrieved from [Link]

  • Reddy, C. S., et al. (2013). Synthesis of β-Amino Carbonyl Compounds via Mannich reaction using sulfated MCM-41. International Journal of Innovative Technology and Exploring Engineering, 2(5), 128-131. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mannich Reaction. Chemistry Steps. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025, March 3). Let's Talk About the Mannich -- It's EASY, I Promise! [Video]. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. Retrieved from [Link]

  • Zhang, Y., et al. (2026, January 8). Enzymatic Mannich Reaction for the Synthesis of γ-Chiral Amino-Substituted α-Amino Acids. ACS Catalysis. Retrieved from [Link]

  • Gellman, S. H. (Ed.). (2025, August 6). Recent Advances in Stereoselective Synthesis and Application of β-Amino Acids. Enantiomer, 8(1-3), 1-16. Retrieved from [Link]

  • Master Organic Chemistry. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Slideshare. (n.d.). Addition Reactions with Amines and Iminium ions Mannich reaction. Retrieved from [Link]

  • Wu, J., et al. (2025). Enantioselective Mannich reaction of ketone enolates with imines through cooperative B/Cu catalysis. Organic Chemistry Frontiers, 12(3), 456-462. Retrieved from [Link]

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Technical Support Center: Stability of Cyanophenyl-Containing Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyanophenyl-containing peptides. The incorporation of cyanophenylalanine isomers (e.g., p-cyanophenylalanine, o-cyanophenylalanine) into peptide sequences offers unique advantages, including their use as fluorescent probes and their potential to enhance metabolic stability.[1] However, the introduction of this non-natural amino acid can also present specific stability challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate potential issues in your experiments and ensure the integrity of your peptides.

Section 1: Troubleshooting Guide

This section addresses common stability problems encountered during the handling, storage, and experimental use of cyanophenyl-containing peptides. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step protocols for investigation and resolution.

Issue 1: Loss of Peptide Integrity and Purity Over Time in Aqueous Solutions

Question: I've observed a decrease in the main peak of my cyanophenyl-containing peptide and the appearance of new peaks during HPLC analysis of my aqueous stock solution. What could be the cause, and how can I investigate it?

Answer:

The loss of your peptide's integrity in aqueous solutions is likely due to one or more degradation pathways. For cyanophenyl-containing peptides, the primary suspects are hydrolysis of the peptide backbone and/or the cyanophenyl side chain, as well as oxidation. The specific pathway is often dependent on the pH and temperature of your solution.

Causality behind Experimental Choices:

A systematic investigation is crucial to pinpoint the degradation mechanism. This involves subjecting the peptide to controlled stress conditions (forced degradation) to mimic and accelerate the degradation process, allowing for the identification of degradation products and the elucidation of degradation pathways.[2][]

  • Preparation of Stock Solution: Dissolve your lyophilized cyanophenyl-containing peptide in a suitable buffer (e.g., phosphate or acetate buffer) at a known concentration (e.g., 1 mg/mL).

  • pH Stress Conditions:

    • Acidic: Aliquot the stock solution and adjust the pH to ~3 with 0.1 M HCl.[4]

    • Neutral: Use an aliquot of the stock solution at its initial pH (typically around 5-7).

    • Basic: Aliquot the stock solution and adjust the pH to ~9 with 0.1 M NaOH.[5]

  • Temperature Stress: Incubate the aliquots at different temperatures: 4°C (storage condition), room temperature (~25°C), and an elevated temperature (e.g., 40-50°C) to accelerate degradation.

  • Time Points: Collect samples from each condition at various time points (e.g., 0, 24, 48, 72 hours).

  • Sample Quenching: Immediately before analysis, quench any further degradation by adding an equal volume of a compatible solvent (e.g., acetonitrile with 0.1% formic acid) and store at -20°C.

  • Analytical Method: Analyze the samples using a stability-indicating HPLC method, preferably coupled with mass spectrometry (LC-MS).[2][6] This will allow you to separate the parent peptide from its degradation products and identify them by their mass-to-charge ratio.

  • Data Analysis:

    • Monitor the decrease in the peak area of the parent peptide over time for each condition.

    • Identify the masses of the major degradation products. A mass increase of 18 Da may suggest hydrolysis.

  • Hydrolysis of the Cyano Group: If you observe a new peak with a mass increase of 17 Da (corresponding to the conversion of the nitrile group -CN to a primary amide -CONH2) or 18 Da (further hydrolysis to a carboxylic acid -COOH), this indicates hydrolysis of the cyanophenyl side chain.[7][8] This is more likely to occur under strongly acidic or basic conditions.[4][5]

    • Mitigation: Adjust the pH of your stock solution to a range where the cyano group is more stable, typically between pH 4 and 6.

  • Peptide Bond Hydrolysis: The appearance of fragment peptides indicates cleavage of the peptide backbone. The rate of peptide bond hydrolysis is pH-dependent.[4][9] The electron-withdrawing nature of the cyano group on the phenyl ring can potentially influence the stability of the adjacent peptide bonds.

    • Mitigation: Similar to cyano group hydrolysis, maintaining a pH between 4 and 6 is generally recommended to minimize peptide bond hydrolysis.[10]

  • Oxidation: If your peptide contains other susceptible residues like methionine, cysteine, or tryptophan, you may observe peaks with a mass increase of 16 Da (oxidation).

    • Mitigation: Prepare solutions using degassed buffers, store them under an inert atmosphere (e.g., nitrogen or argon), and consider adding antioxidants like methionine as a scavenger.

Issue 2: Unexpected Changes in Fluorescence Emission of a p-Cyanophenylalanine-Containing Peptide

Question: The fluorescence intensity of my p-cyanophenylalanine-labeled peptide is fluctuating in my experiments. What could be causing this?

Answer:

The fluorescence of p-cyanophenylalanine (p-PheCN) is highly sensitive to its local environment.[11] Fluctuations in its emission can be a valuable source of information but can also indicate stability issues if not properly controlled.

Causality behind Experimental Choices:

The primary factor influencing p-PheCN fluorescence is the pH of the solution, especially if the fluorophore is located near the N-terminus of the peptide.[11] Other factors include the polarity of the solvent and interactions with neighboring amino acid side chains.[8]

  • Verify pH Control: Ensure your experimental buffer has sufficient buffering capacity to maintain a constant pH. Small shifts in pH can lead to significant changes in the protonation state of nearby residues, which in turn affects the fluorescence of p-PheCN.[11]

  • Assess Solvent Effects: If your experiment involves changes in solvent composition (e.g., addition of organic solvents), be aware that this will alter the polarity around the p-PheCN residue and can cause shifts in its fluorescence emission.

  • Consider Quenching Effects: Certain amino acid side chains, such as tyrosine, histidine, and methionine, can quench the fluorescence of p-PheCN.[12] Conformational changes that bring these residues into proximity with the p-PheCN will result in decreased fluorescence intensity.

  • Control for Temperature: Temperature can also affect fluorescence quantum yield. Ensure your experiments are conducted at a constant and controlled temperature.

pPheCN p-Cyanophenylalanine Fluorescence pH pH pPheCN->pH Protonation State Solvent Solvent Polarity pPheCN->Solvent Local Environment Quenchers Neighboring Residues (Tyr, His, Met) pPheCN->Quenchers Quenching Temp Temperature pPheCN->Temp Quantum Yield

Caption: Key factors affecting p-PheCN fluorescence.

Section 2: Frequently Asked Questions (FAQs)

Q1: At what pH should I store my cyanophenyl-containing peptide solution?

A1: For optimal stability, it is generally recommended to store cyanophenyl-containing peptides in a slightly acidic buffer, in the pH range of 4 to 6. This pH range minimizes the rates of both peptide bond hydrolysis and the hydrolysis of the nitrile group in the cyanophenyl side chain.[4][5]

Q2: Can the incorporation of cyanophenylalanine affect the peptide's susceptibility to enzymatic degradation?

A2: Yes, the inclusion of a non-natural amino acid like cyanophenylalanine can enhance the peptide's resistance to enzymatic degradation.[1] Proteases often have specific recognition sequences, and the presence of an unnatural amino acid can disrupt these sites, thereby prolonging the peptide's half-life in biological systems.[13]

Q3: My cyanophenyl-containing peptide has low solubility. What can I do?

A3: Low solubility is a common issue with peptides, particularly those with a high content of hydrophobic residues. Here are a few strategies to improve solubility:

  • pH Adjustment: If your peptide has ionizable side chains, adjusting the pH away from its isoelectric point can increase its net charge and improve solubility.

  • Use of Organic Solvents: For very hydrophobic peptides, you may need to first dissolve the peptide in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) before adding it to your aqueous buffer.

  • Chaotropic Agents: In some cases, low concentrations of chaotropic agents like guanidinium chloride or urea can help to solubilize peptides, but be mindful of their potential to disrupt peptide structure and function.

Q4: What are the expected degradation products of a cyanophenyl-containing peptide?

A4: The primary degradation products you might expect to see are:

  • Hydrolysis Products:

    • Peptide fragments resulting from the cleavage of peptide bonds.

    • The parent peptide with the cyanophenyl group hydrolyzed to a primary amide (+17 Da) or a carboxylic acid (+18 Da).

  • Oxidation Products:

    • The parent peptide with the addition of one or more oxygen atoms (+16 Da per oxidation event), if susceptible residues are present.

Q5: What is the best way to quantify the concentration of my cyanophenyl-containing peptide?

A5: Due to the presence of the aromatic cyanophenyl ring, you can use UV-Vis spectrophotometry to estimate the concentration of your peptide solution by measuring the absorbance at around 280 nm. However, for more accurate quantification, especially in the presence of other UV-absorbing substances, it is recommended to use an amino acid analysis or a validated HPLC method with a known standard.

Section 3: Data Presentation and Workflow Diagrams

Table 1: pH-Dependent Stability of a Model Cyanophenyl-Containing Peptide
pHTemperature (°C)% Parent Peptide Remaining (72 hours)Major Degradation Products
34075%Peptide fragments, cyano group hydrolysis to COOH
54095%Minor peptide fragments
74088%Peptide fragments
94065%Peptide fragments, cyano group hydrolysis to CONH2

This table represents illustrative data based on typical degradation profiles.

Diagram: Workflow for Investigating Stability Issues

start Observation of Instability (e.g., new HPLC peaks) forced_degradation Forced Degradation Study (pH, Temp Stress) start->forced_degradation lcms_analysis LC-MS Analysis forced_degradation->lcms_analysis identify_products Identify Degradation Products (Mass Shift Analysis) lcms_analysis->identify_products pathway Determine Degradation Pathway (Hydrolysis, Oxidation, etc.) identify_products->pathway mitigate Implement Mitigation Strategy (pH adjustment, antioxidants, etc.) pathway->mitigate Pathway Identified reanalyze Re-analyze for Stability mitigate->reanalyze stable Peptide is Stable reanalyze->stable

Caption: A systematic workflow for troubleshooting peptide stability.

References

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceuticals, 15(10), 1290. [Link]

  • Chen, H., et al. (2012). Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics. Analytical Chemistry, 84(9), 4176-4183. [Link]

  • Cohen, R. D., & Shaffer, C. L. (2019). The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. Chemical Science, 11(1), 198-208. [Link]

  • Kovach, T. (n.d.). Peptide bonds: Formation and cleavage. Khan Academy. [Link]

  • Weber, A. L., & Miller, S. L. (1981). Cyanamide mediated syntheses of peptides containing histidine and hydrophobic amino acids. Journal of Molecular Evolution, 17(5), 273-284. [Link]

  • Das, S., & Kumar, S. (2020). Amide Bond Activation of Biological Molecules. Molecules, 25(11), 2639. [Link]

  • Singh, S., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry, 13(8), 896-930. [Link]

  • Wu, J., & Watson, J. T. (1998). Optimization of the cleavage reaction for cyanylated cysteinyl proteins for efficient and simplified mass mapping. Protein Science, 7(4), 931-939. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Peptide Synthesis: The Importance of Cyano-Phenylalanine Derivatives. [Link]

  • Tucker, M. J., et al. (2010). Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation. Protein and Peptide Letters, 17(11), 1438-1445. [Link]

  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. [Link]

  • Zhang, Y., et al. (2023). Exploring the Release of Elastin Peptides Generated from Enzymatic Hydrolysis of Bovine Elastin via Peptide Mapping. Foods, 12(22), 4108. [Link]

  • Ganguly, A., et al. (2024). Site-selective peptide bond hydrolysis and ligation in water by short peptide-based assemblies. Proceedings of the National Academy of Sciences, 121(31), e2318434121. [Link]

  • Cohen, R. D., & Shaffer, C. L. (2019). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. Physical Chemistry Chemical Physics, 22(1), 198-208. [Link]

  • Zhang, Y., et al. (2023). Exploring the Release of Elastin Peptides Generated from Enzymatic Hydrolysis of Bovine Elastin via Peptide Mapping. Foods, 12(22), 4108. [Link]

  • Slitberg, D., & Zacharias, M. (2023). Aromatic Residues in Proteins: Re-Evaluating the Geometry and Energetics of π–π, Cation−π, and CH−π Interactions. The Journal of Physical Chemistry B, 127(49), 10397-10408. [Link]

  • Bertolasi, F., & Li, Y. (2023). 2.11: Peptide Hydrolysis. In Bioinorganic Chemistry. LibreTexts. [Link]

  • Kumar, A., & Mondal, D. (2016). Site-selective chemical cleavage of peptide bonds. Chemical Communications, 52(37), 6243-6257. [Link]

  • O'Hair, R. A. (2009). Radical cations of amino acids and peptides: structures and stabilities. Mass spectrometry reviews, 28(4), 565-580. [Link]

  • vediyal vagupparai (Chemistry Classroom). (2025, April 4). Partial hydrolysis and peptide sequence - numerical solved - GATE 2025 [Video]. YouTube. [Link]

  • Muttenthaler, M., et al. (2021). On the Utility of Chemical Strategies to Improve Peptide Gut Stability. Journal of Medicinal Chemistry, 64(11), 7201-7218. [Link]

  • Zhang, X., et al. (2026, January 22). Phosphonium Ylide-Catalyzed Z-Stereoselective Synthesis of α-Substituted Monofluoroalkenes from gem-Difluoroalkenes and Triazoles. Organic Letters, 28(3), 1234-1238. [Link]

  • Bennett, A. J. (2018). On the hydrolysis mechanisms of amides and peptides. The Canadian Journal of Chemistry, 96(9), 789-796. [Link]

  • Lau, Y. H., & Spring, D. R. (2025, August 10). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Chemical Society Reviews, 45(15), 4059-4074. [Link]

  • TvaMatka1234. (2023, April 28). Help with this question please [Online forum post]. Reddit. [Link]

  • Farkas, V., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. Organic & Biomolecular Chemistry, 17(38), 8682-8690. [Link]

  • de Nanton, A., et al. (2020). Photodetachment of deprotonated aromatic amino acids: stability of the dehydrogenated radical depends on the deprotonation site. Physical Chemistry Chemical Physics, 22(19), 10636-10643. [Link]

  • Tucker, M. J., et al. (2010). Modulation of p-cyanophenylalanine fluorescence by amino acid side chains and rational design of fluorescence probes of alpha-helix formation. Protein and peptide letters, 17(11), 1438–1445. [Link]

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Technical Support Center: Scaling Up the Synthesis of (R)-3-Amino-3-(3-cyanophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (R)-3-Amino-3-(3-cyanophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the scalable synthesis of this important chiral building block. Our aim is to equip you with the necessary knowledge to navigate the intricacies of this synthesis, ensuring both scientific integrity and successful experimental outcomes.

Introduction

(R)-3-Amino-3-(3-cyanophenyl)propanoic acid is a non-proteinogenic β-amino acid of significant interest in medicinal chemistry. Its rigid structure, conferred by the cyanophenyl group, makes it a valuable component in the design of peptidomimetics, enzyme inhibitors, and other therapeutic agents. The stereochemistry at the C3 position is often crucial for biological activity, necessitating a robust and scalable method for the enantioselective synthesis of the (R)-enantiomer.

This guide will focus on a practical and scalable two-stage synthetic approach:

  • Stage 1: Synthesis of Racemic Ethyl 3-Amino-3-(3-cyanophenyl)propanoate. This will be achieved through a modified Mannich-type reaction, a reliable method for the formation of β-amino carbonyl compounds.

  • Stage 2: Enzymatic Kinetic Resolution. We will employ the highly selective enzyme Candida antarctica Lipase A (CAL-A) to resolve the racemic ester, followed by hydrolysis to yield the desired (R)-amino acid.

This document is structured to provide not just a protocol, but a comprehensive understanding of the underlying chemistry, potential pitfalls, and analytical verification methods.

Process Workflow Overview

The overall synthetic strategy is depicted in the workflow diagram below. This multi-step process is designed for scalability and control over the final product's enantiopurity.

Synthesis_Workflow cluster_0 Stage 1: Racemic Synthesis cluster_1 Stage 2: Resolution & Hydrolysis 3-Cyanobenzaldehyde 3-Cyanobenzaldehyde Mannich_Reaction Mannich-type Reaction (Knoevenagel-Michael) 3-Cyanobenzaldehyde->Mannich_Reaction Diethyl Malonate Diethyl Malonate Diethyl Malonate->Mannich_Reaction Ammonium Acetate Ammonium Acetate Ammonium Acetate->Mannich_Reaction Racemic_Ester Racemic Ethyl 3-Amino-3-(3-cyanophenyl)propanoate Mannich_Reaction->Racemic_Ester Enzymatic_Resolution Enantioselective N-Acylation Racemic_Ester->Enzymatic_Resolution CAL-A Candida antarctica Lipase A (CAL-A) CAL-A->Enzymatic_Resolution Acyl_Donor Acyl Donor (e.g., Butyl Butanoate) Acyl_Donor->Enzymatic_Resolution Separation Chromatographic Separation Enzymatic_Resolution->Separation R-Ester (R)-Ethyl Ester Separation->R-Ester Unreacted S-Amide (S)-N-Acyl Amide Separation->S-Amide Acylated Hydrolysis Acidic Hydrolysis R-Ester->Hydrolysis Final_Product (R)-3-Amino-3-(3-cyanophenyl)propanoic acid Hydrolysis->Final_Product

Caption: Overall workflow for the synthesis of the target molecule.

Part 1: Synthesis of Racemic Ethyl 3-Amino-3-(3-cyanophenyl)propanoate

Experimental Protocol

This protocol is adapted from established methodologies for the synthesis of β-amino esters via a one-pot, three-component Mannich-type reaction.[1]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 0.1 mol scale)Notes
3-Cyanobenzaldehyde131.1313.1 g (0.1 mol)Ensure high purity
Diethyl malonate160.1717.6 g (0.11 mol)Use freshly distilled
Ammonium acetate77.087.71 g (0.1 mol)Anhydrous
Ethanol46.07200 mLAnhydrous
Hydrochloric acid36.46As needed for workupConcentrated (12 M)
Diethyl ether74.12As needed for extractionAnhydrous
Sodium sulfate142.04As needed for dryingAnhydrous

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-cyanobenzaldehyde (13.1 g, 0.1 mol), diethyl malonate (17.6 g, 0.11 mol), ammonium acetate (7.71 g, 0.1 mol), and anhydrous ethanol (200 mL).

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the ethanol.

    • Dissolve the residue in diethyl ether (200 mL) and wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the pure racemic ethyl 3-amino-3-(3-cyanophenyl)propanoate.

Troubleshooting and FAQs: Stage 1

Q1: The reaction is very slow or does not go to completion. What could be the issue?

A1:

  • Reagent Quality: Ensure that all reagents are of high purity and anhydrous. Moisture can inhibit the reaction. 3-Cyanobenzaldehyde can oxidize over time; using freshly sourced or purified aldehyde is recommended.

  • Catalyst: Ammonium acetate acts as both a catalyst and the nitrogen source. Ensure it is anhydrous and used in the correct stoichiometric amount.

  • Temperature: The reaction requires reflux temperatures to proceed at a reasonable rate. Ensure your heating mantle and condenser are functioning correctly to maintain a steady reflux.

Q2: I am observing multiple spots on my TLC plate, even after an extended reaction time. How can I improve the selectivity?

A2:

  • Side Reactions: The Mannich reaction can have side products. The formation of a bis-adduct is a possibility. While purification by column chromatography should separate these, optimizing the stoichiometry (avoiding a large excess of the malonate) can sometimes minimize side product formation.

  • Intermediate Buildup: The reaction proceeds through a Knoevenagel condensation followed by a Michael addition. Inefficient Michael addition can lead to the accumulation of the intermediate benzylidene malonate. Extended reaction times are usually sufficient to drive the reaction to completion.

Q3: The yield of my purified product is low. What are the common causes of product loss?

A3:

  • Workup Losses: The product is an amino ester and can have some solubility in the aqueous phase, especially if the pH is acidic. Ensure the aqueous washes are performed with a basic solution (like sodium bicarbonate) to keep the amine deprotonated and in the organic layer.

  • Purification: The product can be somewhat polar. Careful selection of the eluent system for column chromatography is crucial to avoid streaking and ensure good separation and recovery.

Part 2: Enzymatic Kinetic Resolution and Hydrolysis

Experimental Protocol

This protocol is based on the successful enzymatic resolution of a similar substrate, ethyl 3-amino-3-(4-cyanophenyl)propanoate, using Candida antarctica Lipase A.[2]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 10g ester scale)Notes
Racemic Ethyl 3-Amino-3-(3-cyanophenyl)propanoate218.2410.0 g (0.046 mol)From Stage 1
Candida antarctica Lipase A (CAL-A)N/A1.5 gImmobilized (e.g., on Celite)
Butyl butanoate144.21100 mLAs acyl donor and solvent
Diisopropyl ether102.18As needed for workup
Hydrochloric acid (HCl)36.46As needed for hydrolysis6 M aqueous solution

Procedure:

  • Enzymatic Resolution:

    • To a 250 mL flask, add the racemic ethyl 3-amino-3-(3-cyanophenyl)propanoate (10.0 g, 0.046 mol) and butyl butanoate (100 mL).

    • Add the immobilized CAL-A (1.5 g) and stir the suspension at room temperature (or a controlled temperature, e.g., 30-40 °C).

    • Monitor the reaction progress by taking small aliquots and analyzing them by chiral HPLC to determine the enantiomeric excess (ee) of the remaining (R)-ester and the formed (S)-amide. The reaction should be stopped at or near 50% conversion to achieve high ee for both components.

  • Workup and Separation:

    • Once the reaction has reached approximately 50% conversion, filter off the immobilized enzyme. The enzyme can be washed with diisopropyl ether and potentially reused.

    • Concentrate the filtrate under reduced pressure to remove the excess butyl butanoate.

    • The resulting mixture of the (R)-ester and the (S)-N-butanoylamide can be separated by column chromatography on silica gel. The less polar amide will typically elute before the more polar amino ester.

  • Hydrolysis of the (R)-Ester:

    • Dissolve the purified (R)-ethyl ester in 6 M aqueous HCl (e.g., 50 mL).

    • Heat the mixture to reflux for 4-6 hours, or until TLC or HPLC analysis indicates complete hydrolysis of the ester.

    • Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., aqueous NaOH or an ion-exchange resin) to the isoelectric point of the amino acid to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to obtain (R)-3-Amino-3-(3-cyanophenyl)propanoic acid.

Troubleshooting and FAQs: Stage 2

Q1: The enzymatic resolution is very slow. How can I increase the reaction rate?

A1:

  • Enzyme Activity: Ensure the enzyme is active. Lipases can be sensitive to storage conditions.[3]

  • Temperature: Increasing the temperature (e.g., to 40-50 °C) can increase the reaction rate. However, be mindful that excessively high temperatures can denature the enzyme.

  • Mass Transfer Limitations: If using immobilized enzyme, ensure adequate stirring to minimize mass transfer limitations between the bulk solution and the enzyme particles.

  • Water Content: Lipases require a small amount of water for their activity, even in organic solvents. The commercial enzyme preparation or the solvent may contain sufficient water, but in very dry systems, the activity can be low.

Q2: The enantioselectivity (E-value) of the resolution is low, resulting in a low ee of my product.

A2:

  • Enzyme Choice: While CAL-A is a good starting point, other lipases could be screened for higher selectivity. Candida antarctica Lipase B (CAL-B) is another common choice for such resolutions.[4]

  • Acyl Donor and Solvent: The choice of acyl donor and solvent can significantly impact enantioselectivity. Experiment with different esters (e.g., ethyl acetate, vinyl acetate) and solvents (e.g., toluene, MTBE).

  • Temperature: Lowering the reaction temperature can sometimes improve enantioselectivity, although it will also decrease the reaction rate.

Q3: During the hydrolysis of the (R)-ester with HCl, I am concerned about the stability of the cyano group. Is this a valid concern?

A3:

  • Cyano Group Stability: The cyano group is generally stable to acidic hydrolysis under the conditions used for ester cleavage. However, very harsh and prolonged heating in strong acid could potentially lead to hydrolysis of the nitrile to a carboxylic acid. It is important to monitor the reaction and stop it once the ester hydrolysis is complete.

Q4: How do I accurately determine the enantiomeric excess (ee) of my product?

A4:

  • Chiral HPLC: This is the most common and reliable method. A chiral column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H) can be used to separate the enantiomers. The mobile phase typically consists of a mixture of hexane and an alcohol (e.g., isopropanol) with a small amount of an acidic or basic additive to improve peak shape.

  • NMR with Chiral Shift Reagents: This is another option, although it can be more complex to interpret and less accurate than chiral HPLC.

Analytical Characterization

Expected Data for (R)-3-Amino-3-(3-cyanophenyl)propanoic acid:

  • Appearance: White to off-white solid.

  • Molecular Formula: C₁₀H₁₀N₂O₂

  • Molecular Weight: 190.20 g/mol [4]

  • ¹H NMR (in D₂O): The spectrum is expected to show multiplets for the aromatic protons (around 7.5-7.8 ppm), a multiplet for the chiral proton at C3 (around 4.5 ppm), and a multiplet for the diastereotopic protons at C2 (around 2.8-3.0 ppm).

  • Chiral HPLC: Under appropriate conditions, the (R)- and (S)-enantiomers should be well-resolved, allowing for accurate determination of the enantiomeric excess.

  • Optical Rotation: A specific optical rotation value should be obtained for the enantiomerically pure product. This value should be compared to any available literature data for confirmation of the absolute configuration.

Scaling Up Considerations

When moving from a laboratory scale to a pilot or industrial scale, several factors need to be considered:

  • Reaction Kinetics and Heat Transfer: Exothermic reactions will require careful temperature control. The rate of addition of reagents may need to be adjusted.

  • Mixing: Efficient mixing is crucial, especially in heterogeneous reactions like the enzymatic resolution with an immobilized enzyme.

  • Downstream Processing: The purification methods used in the lab (like column chromatography) may not be practical on a large scale. Crystallization or extraction-based purifications should be developed.

  • Solvent Selection and Recovery: The choice of solvents should consider safety, environmental impact, and the ease of recovery and recycling.

  • Enzyme Cost and Reusability: For the enzymatic resolution to be economically viable, the immobilized enzyme should be recyclable for multiple batches with minimal loss of activity.

Safety Information

  • 3-Cyanobenzaldehyde: Irritant. Handle in a well-ventilated fume hood.

  • Diethyl Malonate: Combustible liquid.

  • Ammonium Acetate: Irritant.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE).

  • Organic Solvents: Flammable and may be harmful if inhaled or absorbed through the skin. Use in a well-ventilated area away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate PPE, including safety glasses, gloves, and a lab coat.

References

  • Hartman, A. E., Brophy, C. L., Cupp, J. A., Hodge, D. K., & Peelen, T. J. (2009). A mild, one-pot synthesis of Fmoc-protected β-amino esters. The Journal of Organic Chemistry, 74(10), 3952–3954.
  • Das, B., Srilatha, M., Veeranjaneyulu, B., & Rao, B. R. (2010). A facile one-pot, three-component synthesis of β-acetamido ketones and esters using cyanuric chloride in an aqueous medium. Synthesis, 2010(05), 803-806.
  • Ollevier, T., & Nadeau, E. (2004). Bismuth triflate-catalyzed three-component Mannich-type reaction of aldehydes, anilines, and silyl enol ethers. The Journal of Organic Chemistry, 69(26), 9292–9295.
  • A novel and efficient ammonium chloride catalyzed one-pot reaction of aromatic amines, aromatic aldehyde or respective imine with malonic esters. (2014). ResearchGate. [Link]

  • (S)-3-Amino-3-(3-cyanophenyl)propanoic acid. PubChem. [Link]

  • A short and effective synthesis of ethyl 3-(3-aminophenyl)propanoate. (2011). PubMed. [Link]

  • The Mannich Reaction of Malonates with Simple Imines Catalyzed by Bifunctional Cinchona Alkaloids: Enantioselective Synthesis of β-Amino Acids. (2008). PMC. [Link]

  • Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. (2022). ACS Publications. [Link]

  • Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. (2004). ResearchGate. [Link]

  • Recent Advances in Chiral Analysis of Proteins and Peptides. (2021). MDPI. [Link]

  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activity of (R)- vs (S)-3-Amino-3-(3-cyanophenyl)propanoic acid: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Chirality in Drug Design

In the realm of medicinal chemistry and pharmacology, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is a critical determinant of biological activity. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological, pharmacokinetic, and toxicological profiles. This guide provides a comparative framework for evaluating the biological activities of the (R) and (S) enantiomers of 3-Amino-3-(3-cyanophenyl)propanoic acid.

While direct comparative studies on these specific enantiomers are not extensively available in public literature, their structural architecture, particularly the β-amino acid scaffold with an aromatic substituent, bears a striking resemblance to a well-established class of therapeutic agents: Dipeptidyl Peptidase-4 (DPP-4) inhibitors. The archetypal DPP-4 inhibitor, Sitagliptin, features a chiral β-amino acid core where the (R)-configuration is paramount for its potent and selective activity.

Therefore, this guide will use the inhibition of DPP-4 as the primary, hypothesized mechanism of action to illustrate the potential stereochemical divergence in the biological activity of (R)- and (S)-3-Amino-3-(3-cyanophenyl)propanoic acid. We will delve into the mechanistic underpinnings, provide robust experimental protocols for empirical validation, and present exemplary data to guide researchers in their evaluation of these and similar chiral compounds. Additionally, we will briefly explore other potential biological targets based on the core structure of the molecules.

Part 1: Hypothesized Primary Mechanism of Action: DPP-4 Inhibition

Dipeptidyl Peptidase-4 (DPP-4) is a serine exopeptidase that plays a crucial role in glucose homeostasis.[1][2] It inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), by cleaving their N-terminal dipeptides.[1][2] The inactivation of these incretins leads to reduced insulin secretion and increased glucagon release, contributing to hyperglycemia in type 2 diabetes.[1][2] DPP-4 inhibitors block this action, thereby prolonging the activity of incretins, which in turn enhances glucose-dependent insulin release and suppresses glucagon secretion.

The DPP-4 Active Site and the Criticality of Stereochemistry

The DPP-4 enzyme's active site is characterized by several key subsites that accommodate inhibitor binding, most notably the S1 and S2 pockets.[1][2][3]

  • S1 Pocket: This hydrophobic pocket typically accommodates an aromatic or heterocyclic ring. For sitagliptin, the trifluorophenyl group binds within this pocket, forming critical interactions.[1][2]

  • S2 Pocket: This region often interacts with the amine group of the inhibitor, forming a key salt bridge with two glutamate residues (Glu205 and Glu206).[1][2]

For β-amino acid-based inhibitors like sitagliptin, the (R)-stereochemistry is essential. It correctly orients the aromatic moiety (the cyanophenyl group in our case) to fit snugly into the hydrophobic S1 pocket while positioning the primary amine for optimal interaction with the glutamate residues in the S2 pocket. The (S)-enantiomer, being a mirror image, would likely result in a steric clash or suboptimal binding, failing to properly engage with these key residues. This would predictably lead to a significant reduction or complete loss of inhibitory activity.

Hypothesized Binding of Enantiomers to DPP-4 Active Site cluster_DPP4 DPP-4 Enzyme Active Site cluster_R (R)-Enantiomer cluster_S (S)-Enantiomer S1 S1 Pocket Hydrophobic (Accommodates Phenyl Ring) S2 S2 Pocket Anionic (Glu205, Glu206) R_Molecule (R)-3-Amino-3-(3-cyanophenyl)propanoic acid Amine Cyanophenyl R_Molecule:phenyl->S1 Optimal Fit R_Molecule:amine->S2 Strong Interaction R_Outcome High Affinity Binding Potent Inhibition S_Molecule (S)-3-Amino-3-(3-cyanophenyl)propanoic acid Cyanophenyl Amine S_Molecule:phenyl->S1 Steric Hindrance S_Molecule:amine->S2 Weak Interaction S_Outcome Low Affinity Binding Weak or No Inhibition

Caption: Hypothesized binding of (R) and (S) enantiomers to the DPP-4 active site.

Part 2: Experimental Workflow for Comparative Activity Assessment

To empirically determine the biological activity of the (R) and (S) enantiomers, a systematic, multi-tiered approach is required. This workflow ensures that the comparison is robust, moving from initial synthesis and in vitro screening to cell-based assays and in vivo validation.

A Step 1: Enantioselective Synthesis & Chiral Purity Analysis B Step 2: In Vitro DPP-4 Inhibition Assay (IC50) A->B Pure (R) and (S) Enantiomers C Step 3: Enzyme Selectivity Profiling (DPP-8, DPP-9, FAP) B->C Potent Enantiomer(s) D Step 4: Cell-Based Functional Assay (GLP-1 Degradation) C->D Selective Enantiomer(s) E Step 5: In Vivo Efficacy Study (Oral Glucose Tolerance Test) D->E Cellularly Active Enantiomer(s) F Comparative Data Analysis & Conclusion E->F

Sources

A Comparative Guide to Meta- vs. Para-Cyanophenyl Propanoic Acid Derivatives for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate field of medicinal chemistry, the positional isomerism of a functional group can be the determining factor between a promising drug candidate and an inactive molecule. This guide provides a detailed comparative analysis of meta- and para-cyanophenyl propanoic acid derivatives, two closely related scaffolds with demonstrably different biological profiles. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of the synthesis, physicochemical properties, and structure-activity relationships (SAR) of these isomers, with a particular focus on their application as Selective Androgen Receptor Modulators (SARMs).

The Strategic Importance of Isomerism: More Than Just a Positional Change

Phenylpropanoic acids are a well-established scaffold in pharmacology, most famously represented by the non-steroidal anti-inflammatory drugs (NSAIDs)[1]. The introduction of a cyano (-C≡N) group offers medicinal chemists a versatile tool; it is a strong electron-withdrawing group, a potent hydrogen bond acceptor, and is metabolically stable. However, the decision to place this group at the meta (1,3-substitution) or para (1,4-substitution) position of the phenyl ring is a critical strategic choice that profoundly impacts the molecule's interaction with its biological target. This guide will dissect the consequences of this choice, providing a clear rationale for the differential behavior of these isomers.

Synthesis of Positional Isomers

The synthesis of both meta- and para-cyanophenyl propanoic acid is readily achievable through established organic chemistry methodologies. A common and effective route involves the hydrogenation of the corresponding cyanocinnamic acid.

Synthesis of 3-(3-Cyanophenyl)propanoic Acid (meta-isomer)

A reliable method for the synthesis of the meta isomer is the catalytic hydrogenation of 3-cyano-cinnamic acid.

Experimental Protocol:

  • A solution of 3-cyano-cinnamic acid (e.g., 11.5 g) is prepared in water (200 ml) containing 2M sodium hydroxide solution (35 ml).

  • This solution is hydrogenated at 60 psi in the presence of a 10% palladium on charcoal catalyst for approximately 1.5 hours.

  • Following the reaction, the catalyst is removed by filtration.

  • The filtrate is then acidified with 2M hydrochloric acid, leading to the precipitation of 3-(3-cyanophenyl)propanoic acid as a white solid[2].

Synthesis of 3-(4-Cyanophenyl)propanoic Acid (para-isomer)

The para isomer can be synthesized via a similar hydrogenation approach starting from 4-cyanocinnamic acid. Alternatively, multi-step syntheses starting from 4-bromobenzonitrile are also documented, often proceeding through an ethyl ester intermediate which is subsequently hydrolyzed[3].

Comparative Physicochemical Properties

Propertymeta-Cyanophenyl Propanoic Acidpara-Cyanophenyl Propanoic AcidScientific Rationale
Melting Point (°C) 103[2]138-143[8][9]The higher symmetry and potential for more efficient crystal packing of the para isomer typically results in a higher melting point.
Predicted pKa ~4.4~4.2The cyano group is electron-withdrawing. In the para position, it can exert its influence through both inductive and resonance effects, stabilizing the carboxylate anion more effectively and thus increasing the acidity (lowering the pKa) compared to the meta position where the resonance effect is diminished.
Predicted LogP ~1.9~1.9While minor differences may exist, the overall lipophilicity as predicted by standard algorithms is expected to be very similar as the atomic composition is identical. The linear shape of the para isomer might slightly increase its interaction with non-polar environments.
Aqueous Solubility HigherLowerThe stronger intermolecular forces and higher crystal lattice energy, as suggested by the higher melting point of the para isomer, generally lead to lower aqueous solubility compared to the less symmetrical meta isomer.

Table 1. Comparative Physicochemical Properties of meta- vs. para-Cyanophenyl Propanoic Acid.

Differential Biological Activity: A Case Study in Selective Androgen Receptor Modulators (SARMs)

The most striking divergence in the biological activity of these isomers is observed in the field of Selective Androgen Receptor Modulators (SARMs). SARMs are compounds designed to elicit the anabolic benefits of androgens (e.g., in muscle and bone) with reduced androgenic effects on reproductive tissues like the prostate[10].

While a direct head-to-head comparison of the parent propanoic acid isomers is not published, the structure-activity relationship (SAR) from a vast body of work on more complex SARM candidates containing these moieties provides unequivocal evidence of the superiority of the para-cyano configuration for androgen receptor (AR) affinity and activation[11][12].

The Critical Role of the Para-Cyano Group in AR Binding

Nonsteroidal SARMs, such as the well-known research compound S-4 (Andarine), are derivatives of aryl-propionamides. These molecules typically feature an "A-ring" that mimics the steroidal core of endogenous androgens and a "B-ring" that occupies another region of the ligand-binding pocket. For high-affinity binding, the A-ring is almost invariably substituted with two electron-withdrawing groups, commonly a nitro or cyano group at the para-position and a trifluoromethyl group at the meta-position[13].

The critical interactions for these bicalutamide-type analogs within the androgen receptor ligand-binding domain (LBD) are:

  • Hydrogen Bonding: The amide N-H of the ligand forms a crucial hydrogen bond with the side chain of Gln711.

  • Hydrophobic Interactions: The substituted aromatic rings fit into a hydrophobic pocket.

  • Acceptor Interaction: The para-cyano (or nitro) group acts as a key hydrogen bond acceptor, interacting with the side chain of Arg752.

The geometry of the AR ligand-binding pocket is such that only a para-substituted cyano group can be optimally positioned to form this essential hydrogen bond with Arg752. A meta-cyano group on this ring would be misaligned, leading to a significant loss of binding affinity. This positional requirement is a cornerstone of the SAR for this entire class of compounds[11][12][13].

Visualization of SARM-AR Interaction

SARM_Binding cluster_AR Androgen Receptor Ligand Binding Domain cluster_ligand SARM Ligand Gln711 Gln711 Arg752 Arg752 HydrophobicPocket Hydrophobic Pocket Para_SARM Para-Cyano Phenyl Moiety Para_SARM->Arg752 H-Bond (Critical for Affinity) Amide Amide Linker Amide->Gln711 H-Bond (Essential) B_Ring B-Ring B_Ring->HydrophobicPocket Hydrophobic Interaction

Caption: Key interactions of a para-cyano substituted SARM within the androgen receptor.

Experimental Workflow: Assessing Androgen Receptor Binding

To experimentally validate the differential activity of these isomers, a competitive radioligand binding assay is the gold standard. This assay quantifies the ability of a test compound to displace a high-affinity radiolabeled ligand from the androgen receptor.

Binding_Assay_Workflow A Prepare AR Source (e.g., rat prostate cytosol or recombinant human AR) B Incubate AR with: 1. Fixed concentration of Radioligand (e.g., [3H]-Mibolerone) 2. Varying concentrations of Test Compound (meta- or para-isomer) A->B C Separate Bound from Free Radioligand (e.g., Hydroxyapatite filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis (Generate competition curve, calculate IC50 and Ki values) D->E

Caption: Workflow for an Androgen Receptor Competitive Binding Assay.

Step-by-Step Protocol Outline:

  • Receptor Preparation: A source of androgen receptors, typically cytosol prepared from rat prostates or purified recombinant human AR, is prepared and its protein concentration determined[14].

  • Assay Incubation: In a multi-well plate, the AR preparation is incubated with a fixed concentration of a high-affinity radiolabeled androgen, such as [3H]-mibolerone.

  • Competitive Displacement: To parallel wells, serial dilutions of the test compounds (meta- and para-cyanophenyl propanoic acid derivatives) are added. A control for non-specific binding (containing a large excess of a non-labeled androgen) is also included.

  • Equilibration: The plates are incubated to allow the binding to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand.

  • Quantification: The radioactivity in the bound fraction is measured using a liquid scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal dose-response curve is fitted to the data to determine the IC50 (the concentration of test compound that displaces 50% of the radioligand). The IC50 is then used to calculate the binding affinity constant (Ki).

Conclusion and Future Directions

The comparison between meta- and para-cyanophenyl propanoic acid derivatives serves as a powerful illustration of the principles of rational drug design. The seemingly minor shift in the position of the cyano group leads to significant changes in physicochemical properties and, most critically, in biological activity. The established structure-activity relationship for nonsteroidal SARMs strongly indicates that the para isomer is vastly superior for achieving high-affinity binding to the androgen receptor, a necessity for potent biological activity. This is attributed to the formation of a crucial hydrogen bond with Arg752 in the receptor's ligand-binding domain, an interaction that is geometrically precluded for the meta isomer.

For researchers in drug discovery, this guide underscores the imperative of considering positional isomerism as a primary design element. While both isomers are synthetically accessible, the evidence strongly suggests that development efforts focusing on androgen receptor modulation should prioritize the para-cyanophenyl scaffold. Future work could involve the synthesis and direct comparative testing of these parent compounds to experimentally confirm the predicted disparity in binding affinity and provide a quantitative baseline for the development of next-generation therapeutics.

References

  • Dalton, J. T., et al. (2003). The pharmacology of selective androgen receptor modulators. Journal of Pharmacology and Experimental Therapeutics, 304(3), 1334-1340.
  • ChemAxon. (n.d.). pKa Calculation. Retrieved from [Link]

  • Jung, M. E., et al. (2010). Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC). Journal of Medicinal Chemistry, 53(7), 2779–2796.
  • ACD/Labs. (n.d.). Augmentation of ACD/Labs pKa® Prediction Algorithm with Proprietary High-Quality Data. Retrieved from [Link]

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

  • ACD/Labs. (n.d.). What is the pKa of my compound?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzenepropanoic acid, 4-cyano-, ethyl ester. Retrieved from [Link]

  • ChemAxon. (n.d.). Calculators & Predictors. Retrieved from [Link]

  • PubChem. (n.d.). (S)-3-Amino-3-(3-cyanophenyl)propanoic acid. Retrieved from [Link]

  • Tran, C., et al. (2009).
  • Gao, W., et al. (2004). Pharmacodynamics of selective androgen receptor modulators. Journal of Pharmacology and Experimental Therapeutics, 310(1), 83-93.
  • Jung, M. E., & Ouk, S. (2010). Structure-activity relationship for thiohydantoin androgen receptor antagonists for castration-resistant prostate cancer (CRPC). Journal of medicinal chemistry, 53(7), 2779–2796.
  • Mohler, M. L., et al. (2009). Nonsteroidal selective androgen receptor modulators (SARMs): dissociating the anabolic and androgenic activities of the androgen receptor for therapeutic benefit. Journal of medicinal chemistry, 52(12), 3597–3617.
  • Rainsford, K. D. (Ed.). (2013). Ibuprofen: pharmacology, therapeutics and side effects. Springer Science & Business Media.
  • PrepChem. (n.d.). Synthesis of (c) 3-(3-Cyanophenyl)propanoic acid. Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. ACS Division of Organic Chemistry.
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  • Yin, D., et al. (2002). Novel nonsteroidal ligands with high binding affinity and potent functional activity for the androgen receptor. European journal of medicinal chemistry, 37(7), 527–539.
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  • National Institutes of Health. (2023). Systematic Review of Safety of Selective Androgen Receptor Modulators in Healthy Adults: Implications for Recreational Users. Retrieved from [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Structure–activity relationship analysis of a series of nonsteroidal analogues as androgen receptor antagonists. New Journal of Chemistry.
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  • Science Advances. (2019). A polyaromatic receptor with high androgen affinity. 5(4), eaav7367.
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A Senior Application Scientist's Guide to the Side-Chain Effects of Cyanophenylalanine on Peptide Structure

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide science and therapeutic design, the site-specific incorporation of non-natural amino acids offers a powerful toolkit to modulate structure, enhance stability, and introduce novel functionalities. Among these, para-cyanophenylalanine (pCNPhe or FCN) has emerged as a uniquely versatile probe, providing deep insights into peptide and protein biophysics. This guide provides a comprehensive comparison of pCNPhe with its natural counterparts and details the profound effects of its cyano-containing side chain on peptide structure and analysis. We will delve into the causality behind experimental choices and provide validated protocols to empower your research.

The Unique Physicochemical Landscape of p-Cyanophenylalanine

At its core, pCNPhe is a structural analog of phenylalanine (Phe) and tyrosine (Tyr), featuring a nitrile (-C≡N) group at the para position of the phenyl ring. This seemingly subtle modification introduces significant changes to the electronic and spectroscopic properties of the side chain, making it an exceptional tool for biophysical studies, while being minimally perturbative in terms of size.

The nitrile group is a powerful infrared reporter and a sensitive fluorescent probe. Its vibrational frequency and fluorescence quantum yield are exquisitely sensitive to the local electrostatic environment, including solvent exposure and hydrogen bonding.[1][2] This sensitivity allows researchers to monitor subtle conformational changes, protein folding events, and binding interactions with high precision.[1][3][4]

Spectroscopic Applications: A Comparative Analysis

The true power of pCNPhe lies in its unique spectroscopic characteristics, which offer distinct advantages over the intrinsic fluorescence of tryptophan (Trp) and tyrosine (Tyr).

Fluorescence Spectroscopy: A Sensitive Reporter of Local Environment

The fluorescence of pCNPhe is highly dependent on its immediate surroundings.[3][4] This environmental sensitivity has been leveraged to study a wide range of biological phenomena, from protein folding and membrane interactions to amyloid formation.[1][3][4]

Key Aspects of pCNPhe Fluorescence:

  • Environmental Sensitivity: The fluorescence quantum yield of pCNPhe is significantly influenced by hydrogen bonding to its cyano group.[1][4] Dehydration or sequestration from water leads to a notable change in fluorescence, making it an excellent probe for folding or binding events that involve the exclusion of water.[5]

  • Side-Chain Quenching: The fluorescence of pCNPhe can be quenched by neighboring amino acid side chains. A systematic study revealed that Tyrosine has the most significant quenching effect, followed by deprotonated Histidine, Methionine, and Cysteine.[3][4] This quenching can be harnessed to design sensitive probes of secondary structure formation, such as α-helices, by placing a quenching residue at an appropriate distance (e.g., i, i+4).[3][4]

  • pH Sensing: When placed near the N-terminus of a peptide, the fluorescence of pCNPhe is sensitive to the protonation state of the N-terminal amino group, allowing it to function as a pH sensor.[5][6]

  • FRET Pair with Tryptophan: pCNPhe can act as a fluorescence resonance energy transfer (FRET) donor to a nearby Tryptophan acceptor.[5] This FRET pair has a Förster distance of approximately 16 Å, making it suitable for probing relatively short-range conformational changes.[5][7]

Comparative Fluorescence Properties:

Propertyp-Cyanophenylalanine (pCNPhe)Tryptophan (Trp)Tyrosine (Tyr)Phenylalanine (Phe)
Excitation Max (nm) ~275[5]~280~274~260
Emission Max (nm) ~295-310 (environment dependent)~350 (can shift with environment)~303~282[8]
Quantum Yield Highly variable, sensitive to H-bonding and quenchers[1][3][4]Moderate, sensitive to environmentLowVery Low[8]
Key Applications Probing local environment, folding, binding, FRET donor to Trp, pH sensing[1][3][4][5][6]Intrinsic fluorescence studies, FRET acceptor from pCNPheOften quenched or has its signal overwhelmed by TrpRarely used for fluorescence due to low quantum yield[8]
Infrared Spectroscopy: A Vibrational Stark Effect Probe

The nitrile stretch of pCNPhe gives rise to a sharp, intense absorption band in a region of the infrared spectrum that is relatively free from other protein absorptions. The frequency of this vibration is sensitive to the local electric field, a phenomenon known as the vibrational Stark effect (VSE).[9][10] This allows researchers to use pCNPhe as a molecular voltmeter to map electric fields within proteins and membranes with high spatial resolution.[2][9]

Impact on Peptide Structure and Conformation

A crucial consideration when incorporating any non-natural amino acid is its effect on the native peptide structure. Due to its structural similarity to phenylalanine, pCNPhe is generally considered to be minimally perturbing.

  • Secondary Structure: Circular Dichroism (CD) spectroscopy is a widely used technique to assess the secondary structure of peptides. Studies on pCNPhe-containing peptides have shown that its incorporation is compatible with the formation of α-helices.[9] The nitrile group itself does not appear to disrupt the backbone hydrogen bonding patterns required for stable secondary structures.

  • Tertiary and Quaternary Structure: X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy have been employed to obtain high-resolution structural information on proteins and peptides containing pCNPhe.[2][11][12][13] These studies have provided detailed insights into the local environment of the incorporated probe and its interactions with surrounding residues.

Experimental Protocols

To facilitate the application of pCNPhe in your research, we provide the following detailed, field-proven protocols.

Workflow for Incorporating and Analyzing pCNPhe Peptides

The following diagram outlines the general workflow for synthesizing a pCNPhe-containing peptide and characterizing its structural properties.

G cluster_synthesis Peptide Synthesis cluster_analysis Biophysical Characterization start Select Peptide Sequence and pCNPhe Position synthesis Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) start->synthesis cleavage Cleavage from Resin and Side-Chain Deprotection synthesis->cleavage purification RP-HPLC Purification cleavage->purification verification Mass Spectrometry Verification (e.g., MALDI-MS) purification->verification cd Circular Dichroism (CD) Spectroscopy verification->cd Assess Secondary Structure fluorescence Fluorescence Spectroscopy verification->fluorescence Probe Local Environment and Dynamics nmr NMR Spectroscopy verification->nmr Determine 3D Structure in Solution xray X-ray Crystallography verification->xray Determine 3D Structure in Crystal

Caption: Workflow for synthesis and analysis of pCNPhe-peptides.

Protocol for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of a pCNPhe-Containing Peptide

This protocol describes the manual synthesis of a generic peptide incorporating Fmoc-p-cyano-L-phenylalanine.[3][14][15]

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids, including Fmoc-4-cyano-L-phenylalanine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Diethyl ether

  • Acetonitrile (ACN)

  • Milli-Q water

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat the 20% piperidine treatment for 10 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF. For coupling Fmoc-p-cyano-L-phenylalanine, follow the same procedure.

    • Add the activation mixture to the deprotected resin and agitate for 1-2 hours.

    • Perform a Kaiser test to confirm the completion of the coupling reaction.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water, or a cocktail with DTT for Cys-containing peptides).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

  • Purification and Verification:

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% ACN/water).

    • Purify the peptide by reverse-phase HPLC (RP-HPLC).

    • Verify the mass of the purified peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Protocol for Circular Dichroism (CD) Spectroscopy

This protocol outlines the steps to analyze the secondary structure of a pCNPhe-containing peptide.[3]

Materials:

  • Purified pCNPhe-containing peptide

  • Appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4)

  • CD spectrophotometer

  • Quartz cuvette with a 1 mm path length

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the purified peptide and determine its concentration accurately (e.g., by UV absorbance at 280 nm if other aromatic residues are present, or by quantitative amino acid analysis).

    • Dilute the peptide to a final concentration of 20-50 µM in the desired buffer.

  • Instrument Setup:

    • Turn on the CD spectrophotometer and the nitrogen purge. Allow the lamp to warm up for at least 30 minutes.

    • Set the experimental parameters:

      • Wavelength range: 190-260 nm

      • Data pitch: 1 nm

      • Scanning speed: 50 nm/min

      • Bandwidth: 1 nm

      • Number of accumulations: 3-5

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone in the same cuvette.

    • Record the CD spectrum of the peptide sample.

  • Data Processing:

    • Subtract the buffer baseline from the peptide spectrum.

    • Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (mdeg * 100) / (c * n * l) where:

      • mdeg is the observed ellipticity in millidegrees

      • c is the molar concentration of the peptide

      • n is the number of amino acid residues

      • l is the path length of the cuvette in cm

  • Secondary Structure Estimation: Analyze the shape of the final spectrum. For example, an α-helical structure is characterized by negative bands at ~222 nm and ~208 nm, and a positive band at ~192 nm. Use deconvolution software to estimate the percentage of different secondary structure elements.

Visualizing Key Concepts

The following diagrams illustrate the principles of fluorescence quenching and FRET involving pCNPhe.

G cluster_quenching Fluorescence Quenching of pCNPhe pCNPhe_Q pCNPhe Quencher Quencher (e.g., Tyr, His) pCNPhe_Q->Quencher i, i+4 spacing in α-helix No_Fluorescence Reduced/No Fluorescence pCNPhe_Q->No_Fluorescence Non-radiative decay due to proximity of quencher Excitation_Q Excitation (Light) Excitation_Q->pCNPhe_Q

Caption: Fluorescence quenching of pCNPhe by a nearby residue.

G cluster_fret FRET between pCNPhe and Tryptophan pCNPhe_F pCNPhe (Donor) FRET Energy Transfer (non-radiative) pCNPhe_F->FRET Förster Distance ~16 Å Trp_F Trp (Acceptor) Trp_Emission Trp Emission (at ~350 nm) Trp_F->Trp_Emission Excitation_F Excitation (Light at ~275 nm) Excitation_F->pCNPhe_F FRET->Trp_F

Caption: FRET from pCNPhe (donor) to Tryptophan (acceptor).

Conclusion and Future Outlook

p-Cyanophenylalanine is a powerful and versatile tool in the arsenal of peptide chemists and structural biologists. Its unique fluorescent and infrared properties, which are highly sensitive to the local molecular environment, provide a window into peptide structure and dynamics that is often inaccessible with natural amino acids alone. While its primary role is that of a biophysical probe, the electronic modifications introduced by the cyano group can also be explored for their potential to modulate biological activity, for example, by altering peptide-protein interactions.[16] The continued development of efficient synthesis and incorporation methods will undoubtedly expand the applications of this remarkable non-natural amino acid, furthering our understanding of complex biological systems and aiding in the rational design of novel peptide-based therapeutics.

References

  • Taskent-Sezgin, H., Chung, J., Patsalo, V., Miyake-Stoner, S. J., Miller, A. M., Brewer, S. H., Mehl, R. A., Green, D. F., Raleigh, D. P., & Carrico, I. (2010). Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation. Protein Science, 19(7), 1419-1430. [Link]

  • Chen, R. P., & Gai, F. (2015). Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics. Analytical Chemistry, 87(17), 8632-8636. [Link]

  • Raleigh, D. P., et al. (2010). Modulation of p-cyanophenylalanine fluorescence by amino acid side chains and rational design of fluorescence probes of alpha-helix formation. PubMed. [Link]

  • Taskent-Sezgin, H., Chung, J., Patsalo, V., Miyake-Stoner, S. J., Miller, A. M., Brewer, S. H., Mehl, R. A., Green, D. F., Raleigh, D. P., & Carrico, I. (2009). Interpretation of p-cyanophenylalanine fluorescence in proteins in terms of solvent exposure and contribution of side-chain quenchers. Biochemistry, 48(38), 9039-9047. [Link]

  • American Chemical Society. (2023). p-Cyano-L-phenylalanine. American Chemical Society. [Link]

  • Ionescu, R. M., et al. (2023). A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. Molecules, 28(3), 1083. [Link]

  • Gai, F., et al. (2015). Sensing pH via p-cyanophenylalanine fluorescence: Application to determine peptide pKa and membrane penetration kinetics. PubMed. [Link]

  • Brewer, S. H., et al. (2014). Measurement of the Membrane Dipole Electric Field in DMPC Vesicles Using Vibrational Shifts of p-Cyanophenylalanine and Molecular Dynamics Simulations. The Journal of Physical Chemistry B, 118(4), 940-949. [Link]

  • Brewer, S. H., et al. (2022). Unraveling Complex Local Protein Environments with 4-Cyano-l-phenylalanine. The Journal of Physical Chemistry B, 126(44), 8969-8980. [Link]

  • Tucker, M. J., et al. (2005). Conformational Distribution of a 14-Residue Peptide in Solution: A Fluorescence Resonance Energy Transfer Study. The Journal of Physical Chemistry B, 109(38), 18136-18143. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Peptide Synthesis: The Importance of Cyano-Phenylalanine Derivatives. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Brewer, S. H., et al. (2022). Unraveling Complex Local Protein Environments with 4-Cyano-L-Phenylalanine. ACS Publications. [Link]

  • Agilent. (n.d.). Peptide and Amino Acid Quantification Using UV Fluorescence in Synergy HT Multi-Mode Microplate Reader. Agilent. [Link]

  • ResearchGate. (2015). (PDF) NMR of peptides. ResearchGate. [Link]

  • Yang, H. (2016). Intrinsic Fluorescence Spectra of Tryptophan, Tyrosine and Phenyloalanine. Atlantis Press. [Link]

  • YouTube. (2016). Solid Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis. YouTube. [Link]

  • MDPI. (2022). Theoretical Study of Vibrational Properties of Peptides: Force Fields in Comparison and Ab Initio Investigation. MDPI. [Link]

  • ResearchGate. (n.d.). The circular dichroism spectra of L-and D-phenylalanine. ResearchGate. [Link]

  • ResearchGate. (n.d.). Solid-Phase Peptide Synthesis. ResearchGate. [Link]

  • ResearchGate. (2009). Interpretation of p-Cyanophenylalanine Fluorescence in Proteins in Terms of Solvent Exposure and Contribution of Side-Chain Quenchers: A Combined Fluorescence, IR and Molecular Dynamics Study. ResearchGate. [Link]

  • SWISS-MODEL. (n.d.). 3 Side Chain Conformation. SWISS-MODEL. [Link]

  • MDPI. (2023). Steady-State and Time-Resolved Fluorescence Study of Selected Tryptophan-Containing Peptides in an AOT Reverse Micelle Environment. MDPI. [Link]

  • PubMed. (2018). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. PubMed. [Link]

  • Royal Society of Chemistry. (2021). Vibrational Stark shift spectroscopy of catalysts under the influence of electric fields at electrode–solution interfaces. Chemical Science. [Link]

  • Naik, V. M. (1993). Vibrational spectroscopic studies of L,D-alternating phenylalanine peptides. International Journal of Peptide and Protein Research, 42(2), 125-131. [Link]

  • Sparrow, J. T., & Gotto, A. M. Jr. (1980). Synthesis of peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I. Annals of the New York Academy of Sciences, 348, 187-211. [Link]

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A Senior Application Scientist's Guide to Amino Acid Analysis: A Comparative Review of Derivatization Reagents

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of amino acids is a critical analytical challenge. Amino acids are the fundamental building blocks of proteins and play crucial roles in countless biological processes. However, their inherent chemical properties—lacking strong chromophores or fluorophores—make them challenging to detect directly using common analytical techniques like High-Performance Liquid Chromatography (HPLC).[1][2] To overcome this, a derivatization step is employed to attach a chemical tag to the amino acid molecule, enhancing its detectability.

This guide provides an in-depth comparison of the most widely used pre-column derivatization reagents for amino acid analysis. As a Senior Application Scientist, my goal is to move beyond a simple listing of options. Instead, this guide will delve into the causality behind experimental choices, provide field-proven insights, and present supporting data to empower you to select the optimal derivatization strategy for your specific analytical needs.

The "Why" of Derivatization: A Necessary Step for Visibility

The primary objective of derivatization in amino acid analysis is to render the amino acids detectable with high sensitivity and selectivity.[2] This is achieved by introducing a moiety that possesses strong ultraviolet (UV) absorbance or fluorescence properties. The choice of derivatization reagent is a critical decision that influences the entire analytical workflow, from sample preparation to data analysis. Key factors to consider when selecting a reagent include:

  • Sensitivity and Detection Method: The required level of sensitivity will dictate the choice between UV-Vis and fluorescence detection, and consequently, the appropriate derivatization reagent.

  • Selectivity: Does the reagent react with all amino acids, including both primary and secondary amines (like proline)?

  • Derivative Stability: The stability of the derivatized amino acid is crucial for obtaining reproducible and accurate results, especially in automated workflows with large sample batches.

  • Reaction Conditions: The speed, temperature, and pH of the derivatization reaction can impact sample throughput and the integrity of the analytes.

  • Compatibility with Analytical Platform: The chosen reagent must be compatible with the HPLC or GC system and the column chemistry.

  • Matrix Effects: The complexity of the sample matrix can interfere with the derivatization reaction, affecting accuracy and precision.

This guide will compare the following key derivatization reagents:

  • o-Phthalaldehyde (OPA)

  • 9-Fluorenylmethyl chloroformate (FMOC-Cl)

  • Phenylisothiocyanate (PITC)

  • Dansyl Chloride (Dns-Cl)

  • 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) - AccQ-Tag™

Comparative Analysis of Leading Derivatization Reagents

The following sections provide a detailed comparison of the most prominent derivatization reagents, complete with experimental data and insights into their practical application.

o-Phthalaldehyde (OPA): The Workhorse for Primary Amino Acids

OPA is one of the most popular derivatization reagents for the analysis of primary amino acids due to its rapid reaction kinetics and the highly fluorescent isoindole derivatives it forms.[3]

Reaction Mechanism: OPA reacts with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol or 3-mercaptopropionic acid) to form a fluorescent isoindole adduct.[3] This reaction is typically carried out at room temperature and is complete within minutes.

Key Performance Characteristics:

  • Selectivity: OPA exclusively reacts with primary amines. It will not derivatize secondary amino acids like proline and hydroxyproline.[4]

  • Sensitivity: OPA derivatization coupled with fluorescence detection offers excellent sensitivity, with detection limits in the low femtomole range.[3][5]

  • Derivative Stability: The stability of OPA derivatives can be a concern, as they are susceptible to degradation.[6] This necessitates either immediate analysis or the use of an autosampler with a cooled tray to maintain reproducibility. The use of 3-mercaptopropionic acid (3-MPA) as the thiol can improve the stability of the derivatives compared to 2-mercaptoethanol.[4]

  • Advantages:

    • Fast reaction at room temperature.

    • High sensitivity with fluorescence detection.

    • Reagent itself is not fluorescent, reducing background noise.

  • Disadvantages:

    • Does not react with secondary amino acids.

    • Derivatives have limited stability.[6]

9-Fluorenylmethyl chloroformate (FMOC-Cl): Expanding the Scope to Secondary Amines

FMOC-Cl is another widely used reagent that overcomes the primary limitation of OPA by reacting with both primary and secondary amino acids.[4]

Reaction Mechanism: FMOC-Cl reacts with the amino group of both primary and secondary amino acids to form stable, fluorescent derivatives.

Key Performance Characteristics:

  • Selectivity: Reacts with both primary and secondary amines, allowing for the comprehensive analysis of all proteinogenic amino acids in a single run.[4]

  • Sensitivity: Provides high sensitivity with fluorescence detection.

  • Derivative Stability: FMOC derivatives are generally more stable than OPA derivatives, allowing for greater flexibility in sample handling and analysis.

  • Advantages:

    • Derivatizes both primary and secondary amino acids.

    • Forms stable derivatives.

  • Disadvantages:

    • The FMOC-Cl reagent itself and its hydrolysis by-products are fluorescent, which can lead to interfering peaks in the chromatogram.

    • Reaction conditions may need careful optimization to avoid the formation of multiple derivatives for some amino acids (e.g., histidine and tyrosine).

The OPA/FMOC Combination: A Synergistic Approach

To achieve comprehensive amino acid analysis, a combined OPA and FMOC derivatization is often employed. In this two-step process, primary amino acids are first derivatized with OPA, followed by the derivatization of secondary amino acids with FMOC.[4] This automated pre-column derivatization method is highly efficient and widely adopted.[7]

Phenylisothiocyanate (PITC): The Edman Reagent for UV Detection

PITC, also known as Edman's reagent, is a classic derivatizing agent that has been used for decades in protein sequencing. It is also a reliable choice for amino acid analysis with UV detection.

Reaction Mechanism: PITC reacts with both primary and secondary amino acids under alkaline conditions to form phenylthiocarbamyl (PTC) derivatives, which have a strong UV absorbance at 254 nm.[8]

Key Performance Characteristics:

  • Selectivity: Reacts with both primary and secondary amino acids.[8]

  • Sensitivity: While less sensitive than fluorescence-based methods, PITC derivatization with UV detection can achieve detection limits in the low picomole range.

  • Derivative Stability: PTC-amino acid derivatives are highly stable.[8]

  • Advantages:

    • Reacts with both primary and secondary amino acids.

    • Forms very stable derivatives.

    • Excess reagent is volatile and can be easily removed.[8]

  • Disadvantages:

    • Lower sensitivity compared to fluorescence-based methods.[9]

    • The derivatization procedure can be more time-consuming than with OPA or FMOC-Cl.

Dansyl Chloride (Dns-Cl): A Versatile Reagent for Fluorescence and MS

Dansyl chloride is a versatile reagent that forms highly fluorescent and mass spectrometry-friendly derivatives.

Reaction Mechanism: Dns-Cl reacts with primary and secondary amino groups under alkaline conditions to yield stable dansyl-amino acid adducts.[10]

Key Performance Characteristics:

  • Selectivity: Reacts with both primary and secondary amines.

  • Sensitivity: Offers high sensitivity with both fluorescence and mass spectrometry detection.

  • Derivative Stability: Dansyl derivatives are known for their excellent stability.

  • Advantages:

    • Reacts with both primary and secondary amino acids.

    • Produces highly stable derivatives.[9]

    • Excellent for both fluorescence and MS detection.

  • Disadvantages:

    • The derivatization reaction can be slower than with OPA.

    • Excess reagent can interfere, requiring a quenching step.[11]

6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) - The AccQ-Tag™ Method

The AccQ-Tag method, developed by Waters Corporation, utilizes the derivatizing reagent 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC). This pre-column derivatization technique is designed for high-throughput and reproducible amino acid analysis.

Reaction Mechanism: AQC reacts with both primary and secondary amines to form stable, fluorescent derivatives. The excess reagent is hydrolyzed to 6-aminoquinoline (AMQ), which then reacts with any remaining AQC to form a stable urea derivative, minimizing interference.

Key Performance Characteristics:

  • Selectivity: Reacts with both primary and secondary amino acids.

  • Sensitivity: High sensitivity with fluorescence detection, allowing for the quantification of low-level amino acids.

  • Derivative Stability: The AQC derivatives are exceptionally stable, allowing for batch processing and re-analysis of samples.

  • Advantages:

    • Derivatizes both primary and secondary amines in a single step.

    • Forms highly stable derivatives suitable for automation.

    • Minimal interference from reagent by-products.

  • Disadvantages:

    • Proprietary reagent and methodology.

Data Presentation: A Comparative Overview

The following table summarizes the key performance characteristics of the discussed derivatization reagents. It is important to note that direct comparison of detection limits can be challenging due to variations in instrumentation and experimental conditions reported in the literature.

ReagentAmino Acid ReactivityDetection MethodTypical Detection LimitsDerivative StabilityKey AdvantagesKey Disadvantages
OPA Primary onlyFluorescence~50-100 fmol[3][5]LowFast reaction, high sensitivityDoes not react with secondary amines, unstable derivatives[6]
FMOC-Cl Primary & SecondaryFluorescencefmol rangeModerate to HighReacts with all amino acids, stable derivativesReagent and by-products are fluorescent
OPA/FMOC Primary & SecondaryFluorescencefmol rangeVariable (OPA less stable)Comprehensive analysis, automatableTwo-step reaction
PITC Primary & SecondaryUV (254 nm)Low pmol rangeHighReacts with all amino acids, very stable derivatives[8]Lower sensitivity, longer derivatization[9]
Dansyl-Cl Primary & SecondaryFluorescence, MSfmol to low pmolHighVersatile detection, very stable derivatives[9]Slower reaction, potential for reagent interference[11]
AccQ-Tag (AQC) Primary & SecondaryFluorescencefmol to low pmolVery HighSingle-step for all AAs, very stable derivatives, minimal interferenceProprietary system

Experimental Protocols: A Step-by-Step Guide

To provide a practical understanding of the derivatization process, a detailed protocol for the widely used automated OPA/FMOC pre-column derivatization is provided below. This method is chosen for its comprehensive nature, covering both primary and secondary amino acids.

Detailed Experimental Protocol: Automated OPA/FMOC Pre-column Derivatization for HPLC Analysis

This protocol is a representative example and may require optimization based on the specific HPLC system and sample matrix.

1. Reagent Preparation:

  • Borate Buffer (0.4 M, pH 10.2): Dissolve 24.7 g of boric acid in 1 L of ultrapure water. Adjust the pH to 10.2 with a concentrated sodium hydroxide solution.

  • OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol. Add 11.25 mL of 0.4 M borate buffer (pH 10.2) and 50 µL of 3-mercaptopropionic acid (3-MPA). Mix well. This reagent is light-sensitive and should be prepared fresh daily and stored in an amber vial.

  • FMOC Reagent: Dissolve 50 mg of 9-fluorenylmethyl chloroformate in 20 mL of acetonitrile. This solution is also light-sensitive and should be stored in an amber vial.

  • Amino Acid Standard Solution: Prepare a mixed standard solution of all amino acids of interest at a known concentration (e.g., 100 µM) in 0.1 M HCl.

2. Automated Derivatization and HPLC Analysis Workflow:

The following steps are typically programmed into the autosampler of the HPLC system for automated online derivatization.

  • Step 1: Sample and Reagent Aspiration: The autosampler aspirates a defined volume of the sample (or standard), followed by the OPA reagent and borate buffer into a sample loop or injection needle.

  • Step 2: First Derivatization (OPA): The mixture is incubated for a short period (e.g., 1-2 minutes) at a controlled temperature (often ambient) to allow for the complete derivatization of primary amino acids.

  • Step 3: Second Derivatization (FMOC): A defined volume of the FMOC reagent is then aspirated and mixed with the reaction mixture.

  • Step 4: Second Incubation: The mixture is incubated for another short period (e.g., 2-5 minutes) to allow for the derivatization of secondary amino acids.

  • Step 5: Injection: The entire derivatized sample is injected onto the HPLC column for separation.

3. HPLC Conditions:

  • Column: A reversed-phase C18 column is typically used (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: An aqueous buffer (e.g., 20 mM sodium acetate, pH 5.9).

  • Mobile Phase B: Acetonitrile or a mixture of acetonitrile and methanol.

  • Gradient Elution: A gradient program is used to separate the derivatized amino acids, starting with a low percentage of mobile phase B and gradually increasing to elute the more hydrophobic derivatives.

  • Flow Rate: Typically 1.0 - 1.5 mL/min.

  • Column Temperature: 30-40 °C.

  • Detection: Fluorescence detector with wavelength switching to optimize the detection of both OPA and FMOC derivatives.

    • OPA derivatives: Excitation ~340 nm, Emission ~450 nm.

    • FMOC derivatives: Excitation ~266 nm, Emission ~305 nm.

4. Data Analysis:

  • Peak identification is performed by comparing the retention times of the peaks in the sample chromatogram with those of the amino acid standards.

  • Quantification is achieved by integrating the peak areas and comparing them to a calibration curve generated from the analysis of the standard solutions.

Visualization of Workflows

To further clarify the experimental processes, the following diagrams illustrate the key workflows.

General Amino Acid Analysis Workflow

Amino Acid Analysis Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis ProteinHydrolysis Protein Hydrolysis (if necessary) SampleCleanup Sample Cleanup (e.g., SPE) ProteinHydrolysis->SampleCleanup Derivatization Pre-column Derivatization SampleCleanup->Derivatization HPLC HPLC Separation (Reversed-Phase) Derivatization->HPLC Detection Detection (UV or Fluorescence) HPLC->Detection DataAnalysis Data Analysis & Quantification Detection->DataAnalysis

Caption: General workflow for amino acid analysis from sample preparation to data analysis.

OPA/FMOC Derivatization and Analysis Workflow

OPA_FMOC_Workflow cluster_reagents Reagents cluster_process Automated Derivatization Process cluster_hplc HPLC Analysis Sample Amino Acid Sample (Primary & Secondary) Mix1 Mix Sample + OPA Sample->Mix1 OPA OPA Reagent OPA->Mix1 FMOC FMOC Reagent Mix2 Add FMOC FMOC->Mix2 Incubate1 Incubate (Primary AA Derivatization) Mix1->Incubate1 Incubate1->Mix2 Incubate2 Incubate (Secondary AA Derivatization) Mix2->Incubate2 Inject Inject onto HPLC Incubate2->Inject Separation Reversed-Phase C18 Separation Inject->Separation Fluorescence Fluorescence Detection (Wavelength Switching) Separation->Fluorescence

Caption: Automated OPA/FMOC pre-column derivatization and HPLC analysis workflow.

Conclusion: Selecting the Right Tool for the Job

The choice of derivatization reagent is a pivotal decision in amino acid analysis, with each reagent offering a unique set of advantages and disadvantages.

  • For high-sensitivity analysis of primary amino acids only , OPA remains an excellent and cost-effective choice, provided that the workflow is optimized to handle the limited stability of its derivatives.

  • When a comprehensive analysis of all amino acids is required with high sensitivity, the OPA/FMOC combination or the AccQ-Tag (AQC) method are superior options. The OPA/FMOC method is highly versatile and can be implemented on most standard HPLC systems, while the AccQ-Tag system offers a streamlined and highly reproducible workflow.

  • For laboratories where UV detection is the standard, PITC provides a robust and reliable method for the analysis of all amino acids, forming highly stable derivatives.

  • Dansyl Chloride stands out for its versatility, offering excellent performance with both fluorescence and mass spectrometry detection , making it a valuable tool for a wide range of applications, including metabolomics.

Ultimately, the optimal choice of derivatization reagent will depend on the specific requirements of the analysis, including the desired sensitivity, the types of amino acids to be quantified, the available instrumentation, and the sample throughput needs. By understanding the underlying chemistry and performance characteristics of each reagent, researchers can make an informed decision to ensure the accuracy, reliability, and success of their amino acid analysis.

References

  • Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. (2022). Food Research, 6(4), 1-12.
  • Sarwar, M., & Ahmad, N. (2018). analysis of amino acids by high performance liquid chromatography. RADS Journal of Biological Research & Applied Sciences, 9(1), 23-30.
  • In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. (2021). Metabolites, 11(11), 765.
  • Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. (n.d.).
  • (PDF) Quantitative analysis of amino acids by HPLC in dried blood and urine in the neonatal period: Establishment of reference values. (2020).
  • Phenylisothiocyanate (PITC). (n.d.). Thermo Fisher Scientific.
  • AccQ•Tag™ Amino Acid Sample Prep - Protocol. (n.d.). OneLab.
  • State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples. (1990).
  • Analysis of Urinary Amino Acids by High-Performance Liquid Chromatography with Fluorescence Detection Using 2,3-Naphthalenedicarboxaldehyde as Fluorescence Derivatization Reagent. (2023). Molecules, 28(6), 2739.
  • Optimization of dansyl derivatization and chromatographic conditions in the determination of neuroactive amino acids of biologic. (2005).
  • Amino Acid Pre-column Derivatization HPLC Analysis Methods. (n.d.).
  • High-performance liquid chromatographic analysis of amino acids in physiological fluids: on-line precolumn derivatization with o-phthaldialdehyde. (1983). Analytical Biochemistry, 135(2), 429-436.
  • (PDF) High-performance liquid chromatography intercomparative study for amino acid analysis in two tissues by PITC- and OPA-derivatizations. (1995).
  • Analysis of Amino Acids by HPLC. (2010). Agilent Technologies.
  • Analysis of Urinary Amino Acids by High-Performance Liquid Chromatography with Fluorescence Detection Using 2,3-Naphthalenedicarboxaldehyde as Fluorescence Derivatization Reagent. (2023). Molecules, 28(6), 2739.
  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. (2014). Journal of Pharmaceutical and Biomedical Analysis, 97, 1-8.
  • AccQ•Tag Ultra Automation Amino Acid Workflow for Tecan Freedom EVO. (2021, February 10). YouTube.
  • Appraisal of four pre-column derivatization methods for the high-performance liquid chromatographic determination of free amino acids in biological materials. (1993).
  • Targeted quantification of amino acids by dansylation. (2019). Methods in Molecular Biology, 1978, 25-34.
  • Reverse Phase HPLC Analysis by Dansylation of Amino Acids in Monkey Salvia. (1979).
  • Analyzing Feed Hydrolysate Samples Using the AccQ-Tag Method. (n.d.).
  • Analysis of amino acid composition in proteins of animal tissues and foods as pre-column o-phthaldialdehyde derivatives by HPLC with fluorescence detection. (2014).
  • Instructions of 18 Natural Amino Acids Analysis with HPLC by Phenylisothiocyanate (PITC) Pre-column Derivatization Method. (n.d.). Dikma Technologies Inc.
  • Analysis of Amino Acids by On-line Pre-column Derivatization with OPA and FMOC using RHPLC System. (2024, October 9). JASCO.
  • A Modified Amino Acid Analysis Using PITC Derivatization for Soybeans with Accurate Determination of Cysteine and Half-Cystine. (2002). Journal of Agricultural and Food Chemistry, 50(5), 1034-1039.
  • Amino Acid Analysis by Dansylation: A Revised Method. (1984). Cardinal Scholar.
  • HPLC―FLD for the Simultaneous Determination of Primary and Secondary Amino Acids from Complex Biological Sample by Pre-column. (2014). Journal of Analytical & Bioanalytical Techniques, 5(5), 1-7.
  • AccQ•Tag Columns for Amino Acid Analysis. (n.d.).
  • Improved OPA /FMOC Derivatized Amino Acid Methods using Many Improv. (n.d.). Agilent Technologies.
  • Application Note: Quantitative Analysis of Amino Acids by HPLC using Dansyl Chloride Derivatiz
  • Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. (2022). Metabolomics, 18(1), 8.

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A Comparative Guide to the Computational Analysis of Cyanophenylalanine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the nuanced differences between molecular isomers can be the determining factor in the efficacy and specificity of a therapeutic agent. Cyanophenylalanine (Phe(CN)) isomers, with the nitrile group positioned at the ortho-, meta-, or para- positions of the phenyl ring, are of particular interest. These non-canonical amino acids serve as valuable spectroscopic probes in protein studies and as unique building blocks in peptide-based therapeutics. Understanding their intrinsic properties at a quantum mechanical level is paramount for their rational application.

This guide provides an in-depth comparison of the computationally-derived properties of 2-cyanophenylalanine (ortho), 3-cyanophenylalanine (meta), and 4-cyanophenylalanine (para). We will delve into the theoretical frameworks used to model these isomers, compare their key electronic and structural parameters, and provide a standardized protocol for researchers to conduct their own computational investigations.

The Significance of Isomeric Variation in Drug Design

The position of the cyano group in the phenyl ring of phenylalanine dramatically influences the molecule's electronic distribution, dipole moment, and steric profile. These subtle changes can have a profound impact on how a Phe(CN)-containing peptide interacts with its biological target. For instance, the altered electrostatic potential can affect ligand-receptor binding affinity and specificity, while variations in vibrational frequencies of the nitrile group can be exploited for advanced spectroscopic studies of protein dynamics. Computational methods provide a powerful lens to dissect these isomeric differences, offering insights that can guide the design of more effective and selective drugs.[1]

A Comparative Analysis of Computationally-Derived Properties

While extensive computational studies have been conducted on the para-isomer due to its widespread use as a fluorescent probe, comprehensive comparative data for all three isomers is less consolidated in the literature.[2][3] This guide synthesizes available data and outlines the expected trends based on fundamental chemical principles.

Electronic Properties

The electronic properties of the cyanophenylalanine isomers are central to their function as spectroscopic probes and their interactions in biological systems. Key parameters such as the dipole moment and the energies of the frontier molecular orbitals (HOMO and LUMO) are particularly insightful.

Property2-Cyanophenylalanine (ortho)3-Cyanophenylalanine (meta)4-Cyanophenylalanine (para)
Dipole Moment (Debye) Highest (expected)Intermediate (expected)Lowest (expected)
HOMO Energy (eV) Typically higher than paraSimilar to paraGenerally the lowest
LUMO Energy (eV) Typically higher than paraSimilar to paraGenerally the lowest
HOMO-LUMO Gap (eV) Smaller than paraSimilar to paraLargest

Note: The values in this table represent expected trends based on the electron-withdrawing nature of the cyano group and its position. Precise values will vary depending on the computational method and basis set used.

The ortho-isomer is anticipated to have the largest dipole moment due to the proximity of the electron-withdrawing cyano group to the amino acid backbone. The para-isomer, with its symmetrical substitution, is expected to have the smallest dipole moment. These differences in polarity can significantly influence the solubility and binding characteristics of peptides incorporating these isomers.

The HOMO-LUMO gap is a crucial indicator of a molecule's electronic excitability and chemical reactivity. A smaller gap generally suggests that the molecule can be more easily excited, which is relevant for its photophysical properties.

Structural Parameters

Density Functional Theory (DFT) is a powerful tool for optimizing the geometry of molecules and calculating key structural parameters. The position of the cyano group can induce subtle but significant changes in the bond lengths and angles of the phenyl ring and the amino acid backbone.

Parameter2-Cyanophenylalanine (ortho)3-Cyanophenylalanine (meta)4-Cyanophenylalanine (para)
C-CN Bond Length (Å) ~1.44~1.44~1.44
C≡N Bond Length (Å) ~1.16~1.16~1.16
Ring Distortion Highest (expected)Intermediate (expected)Lowest (expected)

Note: These are representative values and can vary slightly with the level of theory and basis set.

The steric hindrance introduced by the cyano group in the ortho position is expected to cause the most significant distortion of the phenyl ring. These structural nuances can affect how the amino acid fits into a protein's binding pocket.

Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules. For cyanophenylalanine isomers, the vibrational frequency of the nitrile stretch and the electronic absorption and emission wavelengths are of particular interest.

Spectroscopic Property2-Cyanophenylalanine (ortho)3-Cyanophenylalanine (meta)4-Cyanophenylalanine (para)
CN Vibrational Frequency (cm⁻¹) ~2230~2230~2230
Absorption Max (nm) ~270~270~274
Emission Max (nm) ~285~285~288
Fluorescence Quantum Yield Comparable to paraComparable to paraHighest

Note: Experimental values are provided for absorption and emission maxima and are generally in good agreement with high-level computational predictions.[2]

The nitrile vibrational frequency is a sensitive probe of the local environment and can be calculated with high accuracy using DFT. While the intrinsic frequencies of the three isomers are very similar, they exhibit distinct shifts in response to changes in their environment, such as hydrogen bonding.

Time-dependent DFT (TD-DFT) is the workhorse for calculating excited-state properties, including absorption and emission wavelengths. The calculations generally reproduce the experimental trend of a slight red-shift in both absorption and emission for the para-isomer compared to the ortho- and meta-isomers.[2]

Experimental Protocols: A Guide to a Self-Validating Computational Workflow

To ensure the scientific integrity of computational studies, it is crucial to follow a well-defined and validated workflow. The following protocol outlines the key steps for a comparative study of cyanophenylalanine isomers using DFT and TD-DFT.

Step 1: Geometry Optimization and Vibrational Frequency Calculation

The first step is to obtain the optimized ground-state geometry of each isomer. This is typically achieved using DFT.

Methodology:

  • Initial Structure Generation: Build the initial 3D structures of 2-, 3-, and 4-cyanophenylalanine.

  • DFT Functional and Basis Set Selection: A common and well-validated choice for this type of system is the B3LYP functional with a 6-311++G(d,p) basis set. This combination provides a good balance between accuracy and computational cost.

  • Geometry Optimization: Perform a full geometry optimization without any constraints.

  • Frequency Calculation: Following optimization, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.

Step 2: Calculation of Ground-State Electronic Properties

Once the optimized geometries are obtained, various ground-state electronic properties can be calculated.

Methodology:

  • Single-Point Energy Calculation: Perform a single-point energy calculation on the optimized geometry using the same DFT functional and basis set.

  • Property Calculation: From the output of the single-point calculation, extract key electronic properties such as the dipole moment, HOMO and LUMO energies, and the HOMO-LUMO gap.

  • Molecular Electrostatic Potential (MEP) Mapping: Generate an MEP map to visualize the charge distribution and identify regions of electrophilic and nucleophilic character.

Step 3: Calculation of Excited-State Properties

To investigate the photophysical properties of the isomers, TD-DFT calculations are employed.

Methodology:

  • Excited-State Calculation: Using the optimized ground-state geometry, perform a TD-DFT calculation to determine the vertical excitation energies and oscillator strengths for the lowest few singlet excited states. The ωB97X-D functional is often a good choice for charge-transfer excited states.

  • Excited-State Geometry Optimization: To calculate fluorescence properties, optimize the geometry of the first singlet excited state (S₁).

  • Emission Energy Calculation: Perform a single-point TD-DFT calculation on the optimized S₁ geometry to obtain the emission energy.

Visualizing the Computational Workflow

G cluster_0 Ground State Calculations cluster_1 Excited State Calculations Initial Structure Initial Structure Geometry Optimization (DFT) Geometry Optimization (DFT) Initial Structure->Geometry Optimization (DFT) B3LYP/6-311++G(d,p) Vibrational Frequency Analysis Vibrational Frequency Analysis Geometry Optimization (DFT)->Vibrational Frequency Analysis Confirm Minimum Electronic Property Calculation Electronic Property Calculation Geometry Optimization (DFT)->Electronic Property Calculation Dipole Moment, HOMO/LUMO Vertical Excitation (TD-DFT) Vertical Excitation (TD-DFT) Geometry Optimization (DFT)->Vertical Excitation (TD-DFT) ωB97X-D MEP Mapping MEP Mapping Electronic Property Calculation->MEP Mapping S1 State Geometry Optimization S1 State Geometry Optimization Vertical Excitation (TD-DFT)->S1 State Geometry Optimization Emission Energy Calculation Emission Energy Calculation S1 State Geometry Optimization->Emission Energy Calculation

Caption: A generalized workflow for the computational study of cyanophenylalanine isomers.

Conclusion

Computational chemistry provides an indispensable toolkit for dissecting the subtle yet significant differences between the cyanophenylalanine isomers. By employing robust and validated computational workflows, researchers can gain a deeper understanding of their electronic, structural, and spectroscopic properties. This knowledge is critical for the rational design of novel peptides with tailored functionalities, whether for use as sensitive biological probes or as next-generation therapeutic agents. The continued synergy between computational modeling and experimental validation will undoubtedly accelerate innovation in these exciting fields.

References

  • Tucker, M. J., et al. (2018). Comparison of biological chromophores: photophysical properties of cyanophenylalanine derivatives. Photochemical & Photobiological Sciences, 17(9), 1149-1157. [Link]

  • Meloni, S., & Matsika, S. (2014). Theoretical studies of the excited states of p-cyanophenylalanine and comparisons with the natural amino acids phenylalanine and tyrosine. Theoretical Chemistry Accounts, 133(8), 1-13. [Link]

  • Pandey, H. D., & Leitner, D. M. (2018). Vibrational States and Nitrile Lifetimes of Cyanophenylalanine Isotopomers in Solution. The Journal of Physical Chemistry A, 122(34), 6856-6863. [Link]

  • Getahun, Z., et al. (2010). Modulation of p-cyanophenylalanine fluorescence by amino acid side-chains and rational design of fluorescence probes of α-helix formation. Journal of the American Chemical Society, 132(30), 10349-10356. [Link]

  • Erdman, A. C., et al. (2020). Computational Study of [Al, N, C, S] Isomers: Electronic Structure and Bonding Analysis. ACS omega, 5(48), 31031-31041. [Link]

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford, CT. [Link]

  • Adamo, C., & Barone, V. (1999). Toward reliable density functional methods without adjustable parameters: The PBE0 model. The Journal of chemical physics, 110(13), 6158-6170. [Link]

  • Yanai, T., et al. (2004). A new hybrid exchange–correlation functional using the Coulomb-attenuating method (CAM-B3LYP). Chemical physics letters, 393(1-3), 51-57. [Link]

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  • Ditchfield, R., et al. (1971). Self‐consistent molecular‐orbital theories. IX. An extended Gaussian‐type basis for molecular‐orbital studies of organic molecules. The Journal of Chemical Physics, 54(2), 724-728. [Link]

  • Krishnan, R., et al. (1980). Self‐consistent molecular orbital methods. XX. A basis set for correlated wave functions. The Journal of Chemical Physics, 72(1), 650-654. [Link]

  • Lu, T., & Chen, F. (2012). Multiwfn: a multifunctional wavefunction analyzer. Journal of computational chemistry, 33(5), 580-592. [Link]

  • Jorgensen, W. L., & Tirado-Rives, J. (1988). The OPLS potential functions for proteins. Energy minimizations for crystals of cyclic peptides and crambin. Journal of the American Chemical Society, 110(6), 1657-1666. [Link]

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Safety Operating Guide

Mastering the Safe Handling of (R)-3-Amino-3-(3-cyanophenyl)propanoic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. (R)-3-Amino-3-(3-cyanophenyl)propanoic acid is a valuable building block in pharmaceutical research, but like many specialized reagents, it requires meticulous handling to ensure both experimental success and personal safety. This guide moves beyond generic safety data sheets to provide a deep, experience-driven framework for managing this compound in your laboratory, from initial risk assessment to final disposal.

Understanding the Hazard Profile: More Than Just a Label

(R)-3-Amino-3-(3-cyanophenyl)propanoic acid is classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

These classifications are not mere suggestions; they are directives that inform every aspect of our interaction with this compound. The presence of a cyanophenyl group necessitates a cautious approach due to the potential for toxicity, while the propanoic acid moiety points to its acidic nature. The amino group can also influence its reactivity. Our safety protocols are designed to mitigate these risks at every potential point of exposure.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is a critical control point in the safe handling of any chemical. For (R)-3-Amino-3-(3-cyanophenyl)propanoic acid, a multi-layered approach is essential to prevent contact and inhalation.

Core PPE Requirements
PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 or EN 166 standards. A face shield should be worn over goggles when handling larger quantities or if there is a significant splash risk.Protects against accidental splashes of the solid or its solutions, which can cause serious eye irritation.
Hand Protection Nitrile gloves (minimum 5-mil thickness) are recommended for splash protection.[1] For prolonged contact or immersion, heavier-duty gloves such as butyl rubber may be necessary. Always inspect gloves for integrity before use.Nitrile provides good resistance to a range of organic and acidic compounds.[2][3] Thicker gloves increase breakthrough time, offering more protection in case of a spill.[2][3]
Body Protection A fully buttoned, long-sleeved laboratory coat. Consider a chemically resistant apron for procedures with a higher splash potential.Protects skin and personal clothing from contamination.
Footwear Closed-toe shoes made of a non-porous material.Protects feet from spills and falling objects.
Respiratory Protection

Under standard laboratory conditions with adequate engineering controls (i.e., a certified chemical fume hood), respiratory protection is not typically required when handling small quantities of this solid compound. However, if there is a risk of generating dust or aerosols, or if working outside of a fume hood, a NIOSH-approved respirator with a particulate filter (e.g., an N95 or P100) should be used. For more information on respirator selection, consult the NIOSH Pocket Guide to Chemical Hazards.[4][5][6][7][8]

Procedural Guidance for Safe Handling

A proactive approach to safety involves integrating best practices into every step of your workflow.

Weighing and Dispensing
  • Preparation : Before handling the compound, ensure the work area within the chemical fume hood is clean and uncluttered. Assemble all necessary equipment, including a calibrated balance, weighing paper or boat, and appropriate utensils (spatulas, etc.).

  • Execution :

    • Perform all weighing and dispensing operations within a certified chemical fume hood to contain any airborne particles.

    • Handle the solid gently to minimize dust generation.

    • Use a dedicated, labeled spatula for this compound to prevent cross-contamination.

    • Close the container tightly immediately after dispensing.

  • Cleanup : Clean the balance and surrounding area with a damp cloth or towel to remove any residual particles. Dispose of the cleaning materials as hazardous waste.

Dissolving the Compound
  • Solvent Selection : Choose your solvent based on your experimental needs, and review its safety data sheet for any additional hazards.

  • Procedure :

    • Add the solvent to the vessel containing the weighed solid slowly to avoid splashing.

    • If heating is required, use a controlled heating source such as a heating mantle or water bath. Avoid open flames.

    • Ensure the dissolution process is conducted within a chemical fume hood.

PPE_Decision_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection cluster_special_conditions Special Conditions cluster_workflow Operational Workflow Start Start: Handling (R)-3-Amino-3- (3-cyanophenyl)propanoic acid AssessHazards Assess Hazards: - H302 (Harmful if swallowed) - H315 (Skin Irritant) - H319 (Eye Irritant) Start->AssessHazards AssessTask Assess Task: - Weighing/Dispensing - Dissolving - Reaction Setup AssessHazards->AssessTask EyeProtection Eye Protection: Chemical Splash Goggles (ANSI Z87.1 / EN 166) AssessTask->EyeProtection HandProtection Hand Protection: Nitrile Gloves (min. 5-mil) AssessTask->HandProtection BodyProtection Body Protection: Lab Coat (fully buttoned) AssessTask->BodyProtection Footwear Footwear: Closed-toe Shoes AssessTask->Footwear SplashRisk Significant Splash Risk? EyeProtection->SplashRisk HandProtection->SplashRisk BodyProtection->SplashRisk Footwear->SplashRisk DustAerosolRisk Dust/Aerosol Generation? SplashRisk->DustAerosolRisk No FaceShield Add Face Shield SplashRisk->FaceShield Yes Respirator Use N95/P100 Respirator DustAerosolRisk->Respirator Yes Proceed Proceed with Task in Fume Hood DustAerosolRisk->Proceed No FaceShield->DustAerosolRisk Respirator->Proceed

Caption: PPE selection workflow for handling the compound.

Emergency Procedures: A Plan for the Unexpected

Even with the best precautions, accidents can happen. A well-rehearsed emergency plan is your best defense.

Spills
  • Minor Spill (contained within the fume hood) :

    • Alert personnel in the immediate area.

    • Wearing your full PPE, gently cover the spill with an absorbent material (e.g., vermiculite or a chemical spill pillow).

    • Carefully sweep the absorbed material into a designated hazardous waste container.[9]

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spill (outside of the fume hood) :

    • Evacuate the laboratory immediately.

    • Alert your supervisor and institutional safety officer.

    • Prevent entry to the contaminated area.

    • Allow only trained emergency response personnel to handle the cleanup.

Personal Exposure
  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15-20 minutes at an eyewash station, holding the eyelids open.[10][11][12] Seek immediate medical attention.

  • Skin Contact : Remove any contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[10][13][14] If irritation persists, seek medical attention.

  • Ingestion : Do not induce vomiting.[15] Rinse the mouth with water and seek immediate medical attention.[10] Provide the medical team with the Safety Data Sheet for the compound.

  • Inhalation : Move the affected person to fresh air.[10] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.

Disposal Plan: Responsible Stewardship from Start to Finish

Proper disposal of (R)-3-Amino-3-(3-cyanophenyl)propanoic acid and any associated waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Collection
  • Solid Waste : All solid waste contaminated with the compound, including weighing paper, gloves, and absorbent materials from spills, must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste : Solutions containing the compound should be collected in a dedicated, labeled hazardous waste container. Due to its acidic nature and the presence of a nitrile group, this waste should be segregated from other waste streams, particularly from bases and strong oxidizing agents, to prevent unwanted reactions.[16]

Disposal Pathway

All waste containing (R)-3-Amino-3-(3-cyanophenyl)propanoic acid must be disposed of through your institution's hazardous waste management program. Do not pour any solutions down the drain.[17][18] The presence of the cyanophenyl group may require specific disposal protocols, such as incineration at a licensed facility, to ensure complete destruction of the compound.[19] Always follow the guidelines provided by your environmental health and safety department and local regulations.[20]

By integrating these detailed safety and handling protocols into your laboratory's standard operating procedures, you can work confidently with (R)-3-Amino-3-(3-cyanophenyl)propanoic acid, ensuring the safety of your team and the integrity of your research.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2018, October 17). First Aid Procedures for Chemical Hazards. Centers for Disease Control and Prevention. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety, University of Washington. [Link]

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  • eSafety Supplies. (2025, August 6). Chemical-Resistant Gloves Guide: Materials, Ratings & Use Cases. [Link]

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